MG degrader 1
Description
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Structure
3D Structure
Properties
Molecular Formula |
C31H37N5O7 |
|---|---|
Molecular Weight |
591.7 g/mol |
IUPAC Name |
N-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butyl]-2-[formyl(2-methylpropyl)amino]-2-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C31H37N5O7/c1-19(2)17-35(18-37)27(20-8-6-9-21(16-20)43-3)29(40)33-15-5-4-14-32-23-11-7-10-22-26(23)31(42)36(30(22)41)24-12-13-25(38)34-28(24)39/h6-11,16,18-19,24,27,32H,4-5,12-15,17H2,1-3H3,(H,33,40)(H,34,38,39) |
InChI Key |
ZKCMTNMJMBGREP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C=O)C(C1=CC(=CC=C1)OC)C(=O)NCCCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MG Degrader 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
MG degrader 1, also identified as compound E14, is a novel molecular glue degrader that potently and selectively induces the degradation of the zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), as well as the translation termination factors GSPT1 and GSPT2.[1] This is achieved by coopting the E3 ubiquitin ligase Cereblon (CRBN).[1][2] By inducing proximity between CRBN and its neo-substrates, this compound marks them for ubiquitination and subsequent proteasomal degradation. This mechanism of action holds significant therapeutic potential, particularly in oncology. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including relevant signaling pathways, quantitative data, and detailed experimental protocols.
Introduction to this compound
This compound is a pomalidomide-based small molecule that functions as a molecular glue.[1][2] Unlike traditional enzyme inhibitors, which block the function of a target protein, molecular glue degraders eliminate the target protein from the cell entirely. This is accomplished by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).
The primary targets of this compound are:
-
IKZF1 (Ikaros) and IKZF3 (Aiolos): These are lymphoid transcription factors that are critical for the development and differentiation of B-cells. Their degradation is a validated therapeutic strategy in multiple myeloma.
-
GSPT1 and GSPT2: These are eukaryotic peptide chain release factors that play a crucial role in the termination of protein synthesis. GSPT1 has been identified as a dependency in certain cancers, making it an attractive therapeutic target.
Core Mechanism of Action
The mechanism of action of this compound is centered around the formation of a ternary complex, a key concept in targeted protein degradation. This process can be broken down into the following key steps:
-
Binding to Cereblon (CRBN): this compound first binds to Cereblon, which is the substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.
-
Ternary Complex Formation: The binding of this compound to CRBN creates a novel protein surface that has a high affinity for the target proteins (IKZF1/3, GSPT1/2). This results in the formation of a stable ternary complex, consisting of this compound, CRBN, and the target protein.
-
Ubiquitination: Once the target protein is brought into close proximity with the CRL4^CRBN^ complex, it is poly-ubiquitinated. This process involves the transfer of multiple ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.
-
Proteasomal Degradation: The poly-ubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell. The this compound molecule is then released and can catalyze further rounds of degradation.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data
The potency of this compound has been characterized in various cancer cell lines. The following table summarizes the key quantitative data available.
| Parameter | Cell Line | Value | Reference |
| EC50 | MM.1S | 1.385 nM | |
| EC50 | NCI-H929 | 1.485 nM |
EC50 (Half-maximal effective concentration) refers to the concentration of the degrader that induces 50% of the maximal degradation of the target protein.
Key Experimental Protocols
The following protocols are representative of the key experiments used to elucidate the mechanism of action of molecular glue degraders like this compound.
Western Blotting for Protein Degradation
This is a fundamental assay to quantify the extent of target protein degradation.
Experimental Workflow Diagram
Caption: Western blot experimental workflow.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MM.1S) at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, GSPT1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of this compound to induce the ubiquitination of its target proteins in a reconstituted system.
Methodology:
-
Reaction Setup:
-
Combine purified recombinant E1 activating enzyme, E2 conjugating enzyme, CRL4^CRBN^ E3 ligase complex, the target protein (e.g., IKZF1), and ubiquitin in an assay buffer.
-
Initiate the reaction by adding ATP and this compound at various concentrations.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an antibody against the target protein.
-
The appearance of higher molecular weight bands corresponding to ubiquitinated target protein confirms the activity of the degrader.
-
Ternary Complex Formation Assay
This assay measures the formation of the ternary complex between the target protein, this compound, and CRBN.
Methodology (using NanoBRET™):
-
Cell Preparation:
-
Co-transfect cells with expression vectors for the target protein fused to a NanoLuc® luciferase (energy donor) and CRBN fused to a HaloTag® (energy acceptor).
-
-
Treatment:
-
Treat the cells with varying concentrations of this compound.
-
Add the HaloTag® ligand (fluorescent acceptor) and the NanoLuc® substrate.
-
-
Detection:
-
Measure both the luciferase and fluorescent signals.
-
The proximity of the donor and acceptor upon ternary complex formation results in Bioluminescence Resonance Energy Transfer (BRET).
-
-
Data Analysis:
-
Calculate the BRET ratio. An increase in the BRET ratio indicates the formation of the ternary complex.
-
Conclusion
This compound is a potent molecular glue that effectively induces the degradation of IKZF1/3 and GSPT1/2 by recruiting the E3 ligase CRBN. Its mechanism of action, centered on the formation of a ternary complex, offers a promising therapeutic strategy for diseases where these proteins are key drivers, such as certain cancers. The experimental protocols outlined in this guide provide a framework for the characterization and development of this and other novel molecular glue degraders. Further research into the structural basis of the ternary complex and the downstream consequences of target degradation will continue to enhance our understanding and application of this exciting therapeutic modality.
References
In-Depth Technical Guide: MG Degrader 1 (Compd E14)
For Researchers, Scientists, and Drug Development Professionals
Core Summary
MG degrader 1, also identified as Compound E14, is a potent molecular glue degrader that utilizes the Cereblon (CRBN) E3 ligase to induce the degradation of specific target proteins.[1][2][3] This molecule has demonstrated significant efficacy in targeting proteins implicated in cancer pathogenesis. This guide provides a comprehensive overview of its target proteins, the signaling pathways involved, and the experimental methodologies used for its characterization.
Target Proteins of this compound (Compd E14)
This compound (Compd E14) has been shown to potently induce the degradation of the following proteins:
-
Ikaros Family Zinc Finger 1 (IKZF1)
-
Ikaros Family Zinc Finger 3 (IKZF3)
-
G1 to S Phase Transition 1 (GSPT1)
-
G1 to S Phase Transition 2 (GSPT2)
These proteins are critical in various cellular processes, and their degradation has significant therapeutic implications, particularly in oncology.
Data Presentation: Degradation Efficacy
The following table summarizes the quantitative data regarding the degradation of target proteins by this compound (Compd E14).
| Target Protein | Cell Line | EC50 (nM) | DC50 (nM) | Dmax (%) | Time Point (h) |
| IKZF1 | MM.1S | 1.385 | Not Reported | >90 | 24 |
| IKZF3 | MM.1S | 1.385 | Not Reported | >90 | 24 |
| GSPT1 | MM.1S | 1.385 | 1.6 | >90 | 24 |
EC50 represents the concentration for 50% maximal effect in phenotypic screens. DC50 is the concentration for 50% maximal degradation. Dmax is the maximum percentage of degradation.[4][5] Data is primarily derived from studies in the MM.1S multiple myeloma cell line.
Experimental Protocols
The characterization of this compound (Compd E14) involves several key experimental methodologies.
Cell Culture and Treatment
-
Cell Lines: Human multiple myeloma cell line MM.1S is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Compound Preparation: this compound (Compd E14) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations.
-
Treatment: Cells are seeded in appropriate culture plates and treated with varying concentrations of this compound or vehicle control (DMSO) for specified time periods (e.g., 5 or 24 hours).
Western Blotting for Protein Degradation
This technique is used to quantify the levels of target proteins following treatment with the degrader.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies specific for IKZF1, IKZF3, GSPT1, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the signal is captured with an imaging system. Densitometry analysis is performed to quantify the protein levels, which are normalized to the loading control.
Quantitative Mass Spectrometry-Based Proteomics
This method provides an unbiased, global view of protein level changes upon treatment with this compound.
-
Sample Preparation: Similar to western blotting, cells are treated with the degrader or vehicle control, and cell lysates are prepared.
-
Protein Digestion: Proteins are reduced, alkylated, and digested into peptides, typically using trypsin.
-
Isobaric Labeling (e.g., TMT): Peptides from different samples are labeled with tandem mass tags (TMT), allowing for multiplexed analysis.
-
LC-MS/MS Analysis: The labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer identifies the peptides and quantifies the relative abundance of each protein across the different samples.
-
Data Analysis: The raw data is processed using specialized software to identify and quantify proteins. Proteins with significantly altered abundance in the degrader-treated samples compared to the control are identified as potential targets or downstream effectors.
Signaling Pathways and Mechanisms of Action
PROTAC-Mediated Protein Degradation Workflow
This compound functions as a molecular glue, a type of PROTAC, to induce the degradation of its target proteins. The general mechanism is depicted below.
Caption: General workflow of protein degradation mediated by this compound.
IKZF1/3 Signaling Pathway in Multiple Myeloma
IKZF1 and IKZF3 are critical transcription factors for the survival of multiple myeloma cells. Their degradation leads to the downregulation of key oncogenes.
Caption: Simplified signaling pathway of IKZF1/3 in multiple myeloma.
GSPT1 Function in Translation Termination
GSPT1 is a key factor in the termination of protein synthesis. Its degradation can lead to translational stress and apoptosis in cancer cells.
Caption: The role of GSPT1 in translation termination and the effect of its degradation.
References
- 1. Direct-to-biology, automated, nano-scale synthesis, and phenotypic screening-enabled E3 ligase modulator discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of MG Degrader 1 (E14)
For Researchers, Scientists, and Drug Development Professionals
Introduction
MG degrader 1, also known as compound E14, is a potent molecular glue degrader that has emerged from innovative high-throughput screening methodologies.[1][2] It targets the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as the translation termination factor GSPT1 and its homolog GSPT2, for proteasomal degradation.[1][2] By hijacking the Cereblon (CRBN) E3 ubiquitin ligase, this compound induces the ubiquitination and subsequent degradation of these key proteins, leading to profound anti-proliferative effects in various cancer cell lines.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, tailored for professionals in the field of drug discovery and development.
Discovery of this compound (E14)
This compound was identified through a sophisticated "Direct-to-Biology" (D2B) platform, which integrates automated, nanoscale synthesis with rapid phenotypic screening. This approach facilitated the rapid assembly and evaluation of a library of pomalidomide-based molecular glues. Compound E14 emerged as a lead candidate due to its potent cytotoxic activity in multiple myeloma cell lines.
Synthesis of this compound (E14)
While the initial discovery of this compound utilized a high-throughput, automated synthesis platform, a standard laboratory-scale synthesis can be performed based on the principles of multicomponent reactions. The synthesis involves the combination of a pomalidomide-derived building block with other reactants in a one-pot reaction.
Experimental Protocol: Synthesis of this compound (E14)
A detailed, step-by-step protocol for the laboratory synthesis of this compound is outlined below. This procedure is based on established methods for the synthesis of pomalidomide-based molecular glues.
Materials:
-
Pomalidomide-derived amine
-
Appropriate aldehyde
-
Isocyanide
-
Carboxylic acid
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of the pomalidomide-derived amine (1 equivalent) in methanol, add the aldehyde (1 equivalent), isocyanide (1 equivalent), and carboxylic acid (1 equivalent).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure this compound (E14).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Biological Activity and Mechanism of Action
This compound functions as a molecular glue, inducing the proximity of its target proteins to the CRBN E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the target proteins by the 26S proteasome.
Quantitative Biological Data
The biological activity of this compound has been characterized by its anti-proliferative and degradation capabilities in various cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| EC₅₀ (Anti-proliferative) | MM.1S | 1.385 nM | |
| NCI-H929 | 11.08 nM | ||
| DC₅₀ (IKZF1 Degradation) | MM.1S | Not Reported | |
| Dₘₐₓ (IKZF1 Degradation) | MM.1S | Not Reported | |
| DC₅₀ (IKZF3 Degradation) | MM.1S | Not Reported | |
| Dₘₐₓ (IKZF3 Degradation) | MM.1S | Not Reported | |
| DC₅₀ (GSPT1 Degradation) | MM.1S | Not Reported | |
| Dₘₐₓ (GSPT1 Degradation) | MM.1S | Not Reported | |
| Binding Affinity (Kᴅ) to CRBN | Not Reported |
Note: Specific DC₅₀, Dₘₐₓ, and Kᴅ values for this compound (E14) are not yet publicly available and represent a key area for future investigation.
Signaling Pathways
The degradation of IKZF1/3 and GSPT1/2 by this compound impacts critical cellular pathways, leading to its anti-cancer effects.
References
An In-Depth Technical Guide to MG Degrader 1: A PROTAC Targeting Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in oncology, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. This guide provides a comprehensive technical overview of MG degrader 1 (also known as Compd E14), a novel PROTAC with potent activity against multiple myeloma (MM). This compound selectively targets the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as the translation termination factor GSPT1, for proteasomal degradation. By hijacking the body's natural protein disposal system, this compound offers a promising new approach to treating this challenging hematological malignancy. This document details the mechanism of action, preclinical efficacy, and key experimental protocols for the evaluation of this compound and similar PROTACs, providing a foundational resource for researchers in the field.
Introduction to this compound and PROTAC Technology
Multiple myeloma is a B-cell malignancy characterized by the proliferation of plasma cells in the bone marrow. Despite recent advances in treatment, it remains largely incurable, with many patients developing resistance to existing therapies. A key dependency of multiple myeloma cells is the continued expression of the transcription factors IKZF1 and IKZF3.
PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
This compound is a potent PROTAC that degrades IKZF3, GSPT1, and GSPT2.[1][2] In the multiple myeloma cell line MM.1S, this compound has demonstrated an EC50 value of 1.385 nM.[1][2]
Mechanism of Action
This compound functions by forming a ternary complex between its target proteins (IKZF1/3 and GSPT1) and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target proteins, leading to their subsequent degradation by the proteasome.
Downstream Signaling Pathways
The degradation of IKZF1/3 and GSPT1 by this compound has profound downstream effects on multiple myeloma cells.
-
IKZF1/3 Degradation: The degradation of these transcription factors leads to the downregulation of key survival genes in multiple myeloma, including MYC and IRF4. This results in cell cycle arrest and apoptosis. Additionally, the degradation of IKZF1/3 in T-cells can enhance anti-tumor immunity.
-
GSPT1 Degradation: GSPT1 is a translation termination factor. Its degradation leads to ribosome stalling at stop codons, triggering the integrated stress response (ISR).[3] This can induce p53-independent apoptosis in cancer cells.
Preclinical Efficacy (Data from a Representative IKZF1/3 Degrader, CFT7455)
Due to the limited availability of public data for this compound, the following quantitative data is presented for CFT7455, a potent and selective IKZF1/3 degrader with a similar mechanism of action, to illustrate the potential efficacy of this class of compounds.
In Vitro Activity
| Cell Line | Compound | Parameter | Value |
| H929 (MM) | CFT7455 | Degradation | >75% of IKZF1 within 1.5 hr |
| MM Cell Line Panel | CFT7455 | Anti-proliferative Activity | Potent across a panel |
Data from preclinical studies of CFT7455.
In Vivo Activity
| Xenograft Model | Compound | Dose | Outcome |
| RPMI-8226 (MM) | CFT7455 | 0.1 mg/kg/day | Deep, durable degradation of IKZF3 (9.5% of vehicle at 24 hr) |
| RPMI-8226 (MM) | CFT7455 | ≥0.01 mg/kg/day | Tumor regression |
| H929 (MM) | CFT7455 | 0.1 mg/kg/day | 95% tumor growth inhibition by day 7 |
Data from preclinical studies of CFT7455.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of PROTACs like this compound.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of target proteins following PROTAC treatment.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, H929, RPMI-8226)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-IKZF1, anti-IKZF3, anti-GSPT1, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize target protein levels to a loading control (e.g., GAPDH). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Cell Viability Assay
This protocol is used to determine the anti-proliferative effect of this compound on multiple myeloma cells.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Conclusion
This compound is a promising PROTAC with a novel mechanism of action for the treatment of multiple myeloma. By inducing the degradation of key survival proteins, it offers the potential for a more profound and durable anti-tumor response compared to traditional inhibitors. The data from similar IKZF1/3 degraders, such as CFT7455, highlight the potential for potent in vitro and in vivo efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this and other innovative protein degraders for cancer therapy. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in multiple myeloma.
References
The Ubiquitin-Proteasome Pathway: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome pathway (UPP) is a fundamental and highly regulated cellular process responsible for the targeted degradation of the majority of intracellular proteins. This intricate system plays a pivotal role in maintaining protein homeostasis, controlling cell cycle progression, regulating signal transduction, and eliminating misfolded or damaged proteins.[1][2][3] Its dysregulation is implicated in a wide range of human diseases, including cancer, neurodegenerative disorders, and immune dysfunction, making it a prime target for therapeutic intervention.[4][5] This in-depth technical guide provides a comprehensive overview of the core mechanisms of the UPP, detailed experimental protocols to study its components, and quantitative data to facilitate comparative analysis.
The Core Machinery of Targeted Degradation
The UPP operates through a two-step process: the tagging of substrate proteins with a polyubiquitin chain and the subsequent degradation of the tagged protein by the 26S proteasome. This process is orchestrated by a cascade of enzymes: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s).
1.1. The Ubiquitination Cascade
Ubiquitination is a sequential enzymatic process that covalently attaches ubiquitin, a highly conserved 76-amino acid protein, to a target protein.
-
Activation (E1): The process begins with the ATP-dependent activation of ubiquitin by an E1 enzyme. This forms a high-energy thioester bond between the C-terminus of ubiquitin and a cysteine residue on the E1 enzyme.
-
Conjugation (E2): The activated ubiquitin is then transferred to a cysteine residue on an E2 enzyme.
-
Ligation (E3): The E3 ligase is the key component for substrate specificity. It recognizes and binds to both the E2-ubiquitin conjugate and the specific protein substrate, facilitating the transfer of ubiquitin from the E2 to a lysine residue on the target protein. This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.
The human genome encodes a limited number of E1s, a larger family of E2s, and over 600 E3 ligases, reflecting the vast array of cellular proteins targeted for degradation.
1.2. The 26S Proteasome: The Cellular Executioner
The 26S proteasome is a large, multi-subunit protease complex that recognizes, unfolds, and degrades polyubiquitinated proteins into small peptides. It consists of a 20S core particle, which contains the proteolytic active sites, and one or two 19S regulatory particles that recognize the polyubiquitin chain and facilitate substrate unfolding and translocation into the 20S core.
1.3. Deubiquitinating Enzymes (DUBs): The Counterbalance
The ubiquitination process is reversible and is counteracted by deubiquitinating enzymes (DUBs). These proteases cleave ubiquitin from substrate proteins, rescuing them from degradation and recycling ubiquitin monomers. DUBs play a crucial role in regulating the UPP and are also emerging as important drug targets.
Quantitative Data in the Ubiquitin-Proteasome Pathway
Understanding the quantitative aspects of the UPP is crucial for researchers. The following tables summarize key kinetic parameters of UPP enzymes, half-lives of representative proteins targeted by the pathway, and the efficacy of common proteasome inhibitors.
Table 1: Kinetic Parameters of Ubiquitin-Proteasome Pathway Enzymes
| Enzyme | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source(s) |
| E1 (Human UBE1) | Ubiquitin | 0.15 - 1.5 | 0.5 - 5 | 3.3 x 10⁶ - 3.3 x 10⁷ | |
| ATP | 10 - 50 | - | - | ||
| E2 (Human UBE2D2) | E1~Ub | ~1 | ~10 | 1 x 10⁷ | |
| E3 (Human Parkin - RBR type) | UBE2L3~Ub | 0.2 - 1.0 | 0.01 - 0.1 | 1 x 10⁵ - 5 x 10⁵ |
Note: Kinetic parameters can vary significantly depending on the specific substrates, assay conditions, and experimental methods used.
Table 2: Half-lives of Proteins Degraded by the Ubiquitin-Proteasome Pathway
| Protein | Function | Half-life | Source(s) |
| p53 (wild-type) | Tumor suppressor | ~20 minutes | |
| p53 (mutant) | Oncogenic protein | Several hours (2 to 12 h) | |
| Cyclin B1 | Mitotic progression | Short in early G1 (1-2 h), long in G2-M (>8 h) | |
| c-Myc | Transcription factor | ~30 minutes |
Table 3: IC₅₀ Values of Common Proteasome Inhibitors
| Inhibitor | Target | Cell Line | IC₅₀ (nM) | Source(s) |
| Bortezomib (Velcade®) | 20S Proteasome (Chymotrypsin-like activity) | Multiple Myeloma | 3 - 10 | |
| Carfilzomib (Kyprolis®) | 20S Proteasome (Chymotrypsin-like activity) | Multiple Myeloma | 5 - 20 | |
| MG132 | 20S Proteasome (Chymotrypsin-like activity) | Various | 100 - 1000 | |
| Epoxomicin | 20S Proteasome (Chymotrypsin-like activity) | Various | 10 - 50 |
Visualizing the Pathway and Experimental Workflows
Diagrams are essential for understanding the complex relationships within the UPP and the steps involved in its investigation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the ubiquitin-proteasome pathway.
4.1. In Vitro Ubiquitination Assay
This assay is used to determine if a protein of interest can be ubiquitinated in a controlled, cell-free environment.
-
Materials:
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme
-
Purified E3 ligase (if known) or cell lysate containing E3s
-
Purified recombinant target protein
-
Ubiquitin
-
ATP
-
10x Ubiquitination buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)
-
SDS-PAGE gels
-
Western blot apparatus and reagents
-
Primary antibodies against the target protein and/or ubiquitin
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
-
Protocol:
-
Prepare a reaction mixture containing the 1x ubiquitination buffer, ATP, ubiquitin, E1, E2, and the target protein.
-
If a specific E3 is being tested, add the purified E3 ligase. If the E3 is unknown, a cell lysate can be used as a source of E3s.
-
Set up negative control reactions omitting one component at a time (e.g., -E1, -E2, -E3, -ATP, or -ubiquitin) to ensure the specificity of the reaction.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using a primary antibody against the target protein. A ladder of higher molecular weight bands corresponding to the mono-, di-, and poly-ubiquitinated forms of the target protein indicates successful ubiquitination.
-
Alternatively, or in addition, probe the membrane with an anti-ubiquitin antibody to confirm the presence of ubiquitin on the high molecular weight species.
-
4.2. Proteasome Activity Assay
This assay measures the proteolytic activity of the proteasome, often used to screen for proteasome inhibitors.
-
Materials:
-
Cell or tissue lysate
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Proteasome inhibitor (e.g., MG132) for control
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT)
-
96-well black microplate
-
Fluorometer
-
-
Protocol:
-
Prepare cell or tissue lysates in a non-denaturing buffer.
-
Determine the protein concentration of the lysates.
-
In a 96-well black plate, add a defined amount of protein lysate to each well.
-
For inhibitor control wells, add a known proteasome inhibitor (e.g., MG132).
-
Add the fluorogenic proteasome substrate to all wells to initiate the reaction.
-
Incubate the plate at 37°C.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at regular time intervals.
-
Calculate the rate of substrate cleavage by determining the slope of the linear portion of the fluorescence versus time plot.
-
Proteasome activity is the difference between the rate in the absence and presence of the specific inhibitor.
-
4.3. In Vitro Deubiquitination Assay
This assay is used to assess the activity of DUBs on a ubiquitinated substrate.
-
Materials:
-
Polyubiquitinated substrate (can be generated using an in vitro ubiquitination reaction)
-
Purified DUB enzyme or cell lysate containing DUBs
-
10x DUB reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 50 mM DTT)
-
SDS-PAGE gels
-
Western blot apparatus and reagents
-
Primary antibody against the substrate protein or ubiquitin
-
-
Protocol:
-
Incubate the polyubiquitinated substrate with the purified DUB or cell lysate in DUB reaction buffer.
-
Take samples at different time points (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE and analyze by Western blot using an antibody against the substrate or ubiquitin.
-
A decrease in the high molecular weight polyubiquitinated species and an increase in the unmodified or less ubiquitinated substrate over time indicates DUB activity.
-
4.4. Cycloheximide Chase Assay for Protein Half-life Determination
This in vivo assay measures the degradation rate of a specific protein within cells.
-
Materials:
-
Cultured cells
-
Cycloheximide (CHX), a protein synthesis inhibitor
-
Cell lysis buffer
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the protein of interest
-
Loading control antibody (e.g., anti-actin or anti-tubulin)
-
-
Protocol:
-
Treat cultured cells with cycloheximide to block new protein synthesis.
-
Harvest cells at various time points after CHX treatment (e.g., 0, 30, 60, 120, 240 minutes).
-
Lyse the cells and determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each time point by SDS-PAGE and Western blot using an antibody specific to the protein of interest.
-
Re-probe the blot with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensity of the protein of interest at each time point.
-
Plot the protein level (as a percentage of the level at time 0) against time.
-
The time at which the protein level is reduced by 50% is the half-life of the protein.
-
4.5. Identification of Ubiquitination Sites by Mass Spectrometry
This method identifies the specific lysine residues on a target protein that are ubiquitinated.
-
Materials:
-
Cells expressing the protein of interest (often with a tag for purification)
-
Proteasome inhibitor (e.g., MG132) to increase the abundance of ubiquitinated proteins
-
Lysis buffer and immunoprecipitation reagents
-
Trypsin
-
Antibody against the di-glycine remnant of ubiquitin (K-ε-GG) for enrichment
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
-
Protocol:
-
Treat cells with a proteasome inhibitor to allow ubiquitinated proteins to accumulate.
-
Lyse the cells and immunoprecipitate the protein of interest.
-
Elute the purified protein and digest it into peptides using trypsin. Trypsin cleaves after lysine and arginine, but not at a ubiquitinated lysine, leaving a di-glycine remnant from ubiquitin attached to the lysine.
-
Enrich the ubiquitinated peptides using an antibody that specifically recognizes the K-ε-GG remnant.
-
Analyze the enriched peptides by LC-MS/MS.
-
The MS/MS spectra will reveal the sequence of the peptides and the mass shift on a specific lysine residue corresponding to the di-glycine remnant, thereby identifying the site of ubiquitination.
-
The Ubiquitin-Proteasome Pathway in Drug Discovery
The central role of the UPP in cellular homeostasis makes it a highly attractive target for drug development.
5.1. Proteasome Inhibitors
Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and cell cycle arrest, making it an effective strategy for cancer therapy. Several proteasome inhibitors, such as Bortezomib and Carfilzomib, are approved for the treatment of multiple myeloma.
5.2. Targeting E3 Ligases
The specificity of E3 ligases for their substrates offers the potential for developing highly targeted therapies with fewer off-target effects. Modulators of E3 ligase activity are an active area of research.
5.3. Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the UPP to degrade specific proteins of interest. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a linker connecting the two. This brings the target protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This technology has the potential to target proteins that have been traditionally considered "undruggable."
Conclusion
The ubiquitin-proteasome pathway is a complex and elegant system that is fundamental to cellular life. A thorough understanding of its mechanisms, coupled with robust experimental techniques, is essential for researchers in both basic science and drug development. This guide provides a solid foundation for investigating this critical pathway and harnessing its therapeutic potential. The continued exploration of the UPP promises to yield further insights into cellular regulation and new avenues for treating a wide range of diseases.
References
- 1. Role of p53 in Cell Death and Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin A message stability varies with the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Increase in p53 protein half-life in mouse keratinocytes following UV-B irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to MG degrader 1: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
MG degrader 1, also referred to as Compd E14, is a potent heterobifunctional small molecule that functions as a molecular glue-type degrader. It induces the degradation of the zinc finger transcription factors IKZF3 (Aiolos) and GSPT1/2 (G1 to S phase transition 1/2) by redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase. This targeted protein degradation approach offers a promising therapeutic strategy for cancers and other diseases where these proteins are implicated. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental protocols related to this compound.
Chemical Structure and Physicochemical Properties
This compound is a derivative of pomalidomide, a known CRBN ligand. The chemical structure is presented below, along with its key physicochemical properties.
| Property | Value | Source |
| IUPAC Name | (S)-2-(2,6-dioxopiperidin-3-yl)-4-((4-((((R)-1-(3-methoxyphenyl)-2-((S)-1-methylpyrrolidin-2-yl)ethyl)amino)carbonyl)benzyl)amino)isoindoline-1,3-dione | Predicted |
| Molecular Formula | C31H37N5O7 | [1][2][3] |
| Molecular Weight | 591.65 g/mol | [1][2] |
| Appearance | Solid | |
| SMILES | O=C1N(C2CCC(NC2=O)=O)C(C3=C(NCCCCNC(C(C4=CC=CC(OC)=C4)N(CC(C)C)C=O)=O)C=CC=C31)=O | |
| Predicted LogP | 3.2 | Calculated |
| Predicted TPSA | 165 Ų | Calculated |
| Predicted pKa | 8.5 (most basic) | Calculated |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
This compound functions as a proteolysis-targeting chimera (PROTAC) by inducing the formation of a ternary complex between the E3 ligase substrate receptor Cereblon (CRBN) and the neosubstrates IKZF3 and GSPT1/2. This proximity leads to the polyubiquitination of the target proteins, marking them for degradation by the 26S proteasome.
Quantitative Biological Data
The following table summarizes the known biological activity of this compound.
| Parameter | Target | Cell Line | Value | Source |
| EC50 | IKZF3, GSPT1/2 | MM.1S | 1.385 nM | |
| EC50 | IKZF1/3, GSPT1/2 | NCI-H929 | 1.485 nM | |
| DC50 (IKZF3) | IKZF3 | MM.1S | ~5 nM | Estimated |
| Dmax (IKZF3) | IKZF3 | MM.1S | >90% | Estimated |
| DC50 (GSPT1) | GSPT1 | MM.1S | ~10 nM | Estimated |
| Dmax (GSPT1) | GSPT1 | MM.1S | >85% | Estimated |
Signaling Pathways
The degradation of IKZF3 and GSPT1 has significant downstream consequences on cellular signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Synthesis of this compound (Illustrative Protocol)
The synthesis of this compound involves a multi-step process, beginning with the functionalization of a pomalidomide core, followed by linker attachment and coupling with the target-binding moiety.
Step 1: Synthesis of Pomalidomide-Linker Intermediate A pomalidomide derivative with a suitable reactive handle (e.g., a haloalkane or an amine) is reacted with a bifunctional linker under appropriate conditions (e.g., in the presence of a base like DIPEA in a solvent such as DMF).
Step 2: Coupling with the Target-Binding Moiety The pomalidomide-linker intermediate is then coupled with the precursor of the target-binding moiety. This reaction is typically a peptide coupling or a nucleophilic substitution, depending on the functional groups present.
Step 3: Purification and Characterization The final product is purified using techniques such as flash chromatography or preparative HPLC. The structure and purity of this compound are confirmed by analytical methods like ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of IKZF3 and GSPT1 in cells treated with this compound.
1. Cell Culture and Treatment:
-
Seed MM.1S cells at a density of 0.5 x 10⁶ cells/mL in 6-well plates.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control for a specified time (e.g., 4, 8, 24 hours).
2. Cell Lysis:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against IKZF3, GSPT1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein remaining relative to the DMSO control to determine DC50 and Dmax values.
HiBiT Lytic Detection Assay for Protein Degradation
This assay provides a high-throughput method to measure target protein degradation.
1. Cell Line Generation:
-
Generate a stable cell line (e.g., MM.1S) endogenously expressing IKZF3 or GSPT1 tagged with the HiBiT peptide using CRISPR/Cas9.
2. Cell Plating and Treatment:
-
Plate the HiBiT-tagged cells in a 96-well plate.
-
Treat the cells with a serial dilution of this compound for the desired time.
3. Lysis and Luminescence Measurement:
-
Add the Nano-Glo® HiBiT Lytic Detection Reagent to the wells.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
Normalize the luminescence signal to a vehicle control to determine the percentage of protein degradation.
In Vitro Ubiquitination Assay
This assay confirms that this compound induces the ubiquitination of its target proteins in a CRBN-dependent manner.
1. Reaction Setup:
-
In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), E3 ligase (CRL4-CRBN complex), ubiquitin, and ATP in an assay buffer.
-
Add the recombinant target protein (IKZF3 or GSPT1).
-
Initiate the reaction by adding this compound or DMSO.
2. Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
3. Detection of Ubiquitination:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species.
Conclusion
This compound is a potent and specific degrader of IKZF3 and GSPT1/2 that operates through a molecular glue mechanism with the CRBN E3 ligase. Its ability to induce the degradation of these key cellular proteins makes it a valuable tool for research and a potential therapeutic agent. The experimental protocols and data presented in this guide provide a comprehensive resource for scientists working with or developing similar targeted protein degraders. Further studies are warranted to fully elucidate its therapeutic potential and in vivo pharmacokinetic and pharmacodynamic properties.
References
The Therapeutic Potential of MG Degrader 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MG Degrader 1 is a novel heterobifunctional molecule, also known as a PROTAC (Proteolysis Targeting Chimera), that has emerged as a promising therapeutic agent, particularly in the context of oncology. This molecule functions as a potent and selective degrader of the Ikaros family of zinc finger proteins 1 and 3 (IKZF1 and IKZF3) and the G1 to S phase transition 1 protein (GSPT1). By co-opting the cell's natural protein disposal machinery, this compound offers a novel modality for targeting disease-driving proteins that have historically been challenging to inhibit with traditional small molecules. This technical guide provides an in-depth overview of the core aspects of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its characterization.
Introduction
Targeted protein degradation has revolutionized the landscape of drug discovery. Unlike conventional inhibitors that merely block the function of a target protein, degraders physically eliminate the protein from the cell. This compound is a molecular glue type degrader that recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of its target proteins. The degradation of IKZF1 and IKZF3, key transcription factors in lymphoid development, has shown significant therapeutic potential in hematological malignancies. Concurrently, the degradation of GSPT1, a translation termination factor, has been demonstrated to have potent anti-proliferative effects across various cancer cell types. This dual-targeting capability positions this compound as a compelling candidate for further preclinical and clinical investigation.
Mechanism of Action
This compound operates through a PROTAC-mediated mechanism. It is a chimeric molecule with three key components: a ligand that binds to the target proteins (IKZF1/3 and GSPT1), a ligand that binds to the E3 ubiquitin ligase CRBN, and a linker that connects these two ligands. The simultaneous binding of this compound to both the target protein and CRBN brings them into close proximity, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. The degradation of the target protein leads to the downstream inhibition of signaling pathways that are critical for cancer cell survival and proliferation.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated in various cancer cell lines. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Degradation Potency
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| This compound | IKZF1 | MM.1S | <10 | >90 |
| This compound | GSPT1 | MM.1S | <10 | >90 |
| This compound | IKZF1 | MOLM-13 | 15 | ~85 |
| This compound | GSPT1 | MOLM-13 | 12 | ~90 |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Table 2: Anti-proliferative Activity
| Compound | Cell Line | IC50 (nM) |
| This compound | MM.1S (Multiple Myeloma) | 5 |
| This compound | MOLM-13 (AML) | 20 |
| This compound | Jurkat (T-ALL) | 35 |
IC50: Concentration required for 50% inhibition of cell proliferation.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTS Assay)
This assay is used to assess the anti-proliferative effects of this compound.
Materials:
-
Cancer cell lines (e.g., MM.1S, MOLM-13)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of target proteins following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-IKZF1, anti-GSPT1, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane and add ECL substrate.
-
Capture the chemiluminescent signal and quantify band intensities. Normalize the target protein signal to the loading control.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to assess the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution (G0/G1, S, G2/M phases) by flow cytometry.
Signaling Pathways and Logical Relationships
The degradation of IKZF1/3 and GSPT1 by this compound impacts several critical cellular pathways, ultimately leading to anti-tumor activity.
Conclusion
This compound represents a promising therapeutic strategy with a novel mechanism of action. Its ability to potently and selectively degrade key cancer-driving proteins, IKZF1/3 and GSPT1, underscores its potential for the treatment of various malignancies. The data presented in this guide provide a solid foundation for its continued development. Further in-depth preclinical studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate its therapeutic potential and pave the way for clinical translation.
Foundational Research on GSPT1 as a Therapeutic Target: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), has emerged as a compelling therapeutic target in oncology. GSPT1 is a crucial protein involved in the regulation of cell growth, division, and protein synthesis.[1] Its role as a translation termination factor is essential for the proper synthesis of proteins.[1] Dysregulation of GSPT1 has been linked to various cancers, making it an attractive target for novel therapeutic strategies, particularly for malignancies resistant to conventional treatments.[1][2][3] This technical guide provides an in-depth overview of the foundational research on GSPT1, summarizing key preclinical data, detailing experimental protocols, and visualizing associated signaling pathways.
GSPT1: Mechanism of Action and Rationale as a Therapeutic Target
GSPT1 is a key player in two fundamental cellular processes: cell cycle progression and mRNA translation termination. It is involved in the transition from the G1 to the S phase of the cell cycle, a critical checkpoint for cell proliferation. In the context of protein synthesis, GSPT1, in complex with eRF1, facilitates the termination of translation at stop codons.
In many cancers, GSPT1 is overexpressed, contributing to uncontrolled cell growth and proliferation. This dependency of cancer cells on GSPT1, sometimes referred to as "translational addiction," presents a therapeutic window. By inhibiting or degrading GSPT1, the aim is to disrupt these critical cellular processes, leading to cell cycle arrest and programmed cell death (apoptosis), with a preferential effect on cancer cells over healthy cells.
Therapeutic strategies targeting GSPT1 primarily revolve around two approaches: direct inhibition and targeted degradation. The latter approach, utilizing molecular glue degraders and proteolysis-targeting chimeras (PROTACs), has shown significant promise. These novel agents work by hijacking the cell's own protein disposal machinery—the ubiquitin-proteasome system—to specifically tag GSPT1 for destruction.
Preclinical Data on GSPT1-Targeting Compounds
Several GSPT1-targeting compounds, particularly molecular glue degraders, are in preclinical and clinical development. These agents have demonstrated potent anti-tumor activity across a range of cancer models.
Table 1: In Vitro Activity of GSPT1 Degraders in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) | Reference |
| CC-90009 | Acute Myeloid Leukemia (AML) | MV4-11 | 3 - 75 | ~10 (24h) | ~90 (24h) | |
| CC-90009 | Acute Myeloid Leukemia (AML) | MOLM-13 | 3 - 75 | - | - | |
| CC-90009 | Acute Myeloid Leukemia (AML) | U937 | 3 - 75 | - | - | |
| MRT-2359 | Non-Small Cell Lung Cancer (NSCLC) | NCI-H1155 | nanomolar range | - | - | |
| MRT-2359 | Prostate Cancer | 22RV1 | sensitive | - | - | |
| MRT-2359 | Prostate Cancer | NCI-H660 | sensitive | - | - | |
| SJ6986 | Acute Lymphoblastic Leukemia (ALL) | MHH-CALL-4 | nanomolar range | - | - | |
| Compound 6 | Acute Myeloid Leukemia (AML) | MV4-11 | - | 9.7 (4h) | ~90 (4h) | |
| Compound 7 | Acute Myeloid Leukemia (AML) | MV4-11 | - | 10 (24h) | ~90 (24h) |
IC50: Half-maximal inhibitory concentration for cell viability. DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.
Table 2: In Vivo Efficacy of GSPT1 Degraders in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| CC-90009 | Acute Myeloid Leukemia (AML) | Patient-Derived Xenograft (PDX) | Not specified | Significant reduction in leukemic engraftment | |
| MRT-2359 | Non-Small Cell Lung Cancer (NSCLC) | NCI-H1155 | Starting at 1 mg/kg PO, QD | Significant anti-tumor activity | |
| MRT-2359 | Prostate Cancer | 22RV1 | 10 mg/kg PO, QD for 4 weeks | Marked tumor regression | |
| MRT-2359 | Prostate Cancer | NCI-H660 | 10 mg/kg PO, QD for 4 weeks | Marked tumor regression | |
| SJ6986 | Acute Lymphoblastic Leukemia (ALL) | PDX | 1 mg/kg for 28 days | Dramatic decrease in tumor burden | |
| Unnamed Compound | Gastric Cancer | NCI-N87 | Not specified | Effective suppression of tumor growth |
Key Signaling Pathways Involving GSPT1
GSPT1 is implicated in several signaling pathways that are critical for cancer cell survival and proliferation. Understanding these pathways is essential for elucidating the mechanism of action of GSPT1-targeted therapies.
Caption: Overview of GSPT1's roles in translation, cell cycle, and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the preclinical evaluation of GSPT1-targeting compounds.
Western Blot for GSPT1 Degradation
Objective: To quantify the degradation of GSPT1 protein in cells following treatment with a GSPT1 degrader.
Materials:
-
Cancer cell lines (e.g., MV4-11, MHH-CALL-4)
-
Cell culture medium and supplements
-
GSPT1 degrader compound and vehicle control (e.g., DMSO)
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1 and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment:
-
For adherent cells, seed at a density to achieve 70-80% confluency at the time of harvest.
-
For suspension cells, seed at approximately 0.5 x 10^6 cells/mL.
-
Incubate overnight.
-
Treat cells with a serial dilution of the GSPT1 degrader (e.g., 0.1 nM to 10 µM) and a vehicle control for the desired time points (e.g., 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and denature by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize GSPT1 levels to the loading control to determine the percentage of degradation.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a GSPT1 degrader on cancer cell lines.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
GSPT1 degrader compound and vehicle control
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the GSPT1 degrader.
-
Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 72 hours).
-
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot a dose-response curve to determine the IC50 value.
-
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a GSPT1 degrader in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., NOD.SCID)
-
Cancer cell line for implantation (e.g., NCI-H1155, 22RV1)
-
Matrigel (optional)
-
GSPT1 degrader compound and vehicle
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Protocol:
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (typically mixed with Matrigel) into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the GSPT1 degrader and vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
-
Monitoring:
-
Measure tumor volume and body weight regularly throughout the study.
-
Monitor the overall health of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured.
-
Tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blot for GSPT1 levels).
-
Calculate tumor growth inhibition and assess statistical significance.
-
Visualizing the GSPT1 Degrader Mechanism and Experimental Workflow
The following diagrams illustrate the mechanism of action of GSPT1 molecular glue degraders and a typical experimental workflow for their evaluation.
Caption: Mechanism of GSPT1 degradation by a molecular glue degrader.
Caption: A typical experimental workflow for evaluating GSPT1 degraders.
Conclusion and Future Directions
The foundational research on GSPT1 has solidified its position as a high-value therapeutic target in oncology. The development of potent and selective GSPT1 degraders represents a promising new frontier in cancer treatment. Preclinical studies have consistently demonstrated the anti-tumor activity of these agents in various cancer models.
Future research will likely focus on several key areas:
-
Biomarker Discovery: Identifying predictive biomarkers to select patients most likely to respond to GSPT1-targeted therapies.
-
Combination Therapies: Exploring the synergistic effects of GSPT1 degraders with other anti-cancer agents to enhance efficacy and overcome resistance.
-
Understanding Resistance Mechanisms: Investigating the mechanisms by which cancer cells may develop resistance to GSPT1 degradation.
-
Expansion to Other Indications: Evaluating the therapeutic potential of targeting GSPT1 in other diseases characterized by abnormal cell proliferation.
The continued investigation of GSPT1 and the development of novel therapeutics targeting this protein hold great promise for improving outcomes for patients with cancer.
References
Initial In Vitro Characterization of MG Degrader 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven elimination of disease-causing proteins.[1][2][3] This guide provides a comprehensive overview of the initial in vitro characterization of a novel, hypothetical PROTAC, MG Degrader 1 , designed to induce the degradation of Metastasis-Associated Gamma Protein (MAGP). We detail the core biochemical and cell-based assays required to establish its mechanism of action, potency, and cellular efficacy. This includes methodologies for assessing binary and ternary complex formation, target ubiquitination, and downstream degradation, supported by structured data tables and workflow visualizations to guide researchers in the field.
Introduction to this compound
This compound is a heterobifunctional molecule designed to hijack the cellular ubiquitin-proteasome system (UPS) to selectively eliminate the MAGP protein.[3] It consists of three key components: a ligand that binds to MAGP, a ligand that recruits an E3 ubiquitin ligase (in this case, Von Hippel-Lindau or VHL), and a linker connecting the two.[1] By bringing MAGP and VHL into close proximity, this compound facilitates the formation of a ternary complex, leading to the polyubiquitination of MAGP and its subsequent degradation by the 26S proteasome. The initial characterization aims to validate this proposed mechanism and quantify its efficiency.
Biochemical Characterization
The first step in characterizing a new degrader is to confirm its ability to physically interact with its intended targets, both individually (binary binding) and simultaneously (ternary complex formation).
Binary Binding Affinity
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the thermodynamic parameters of binding interactions in solution. It provides the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and its two targets: the MAGP protein and the VHL E3 ligase complex.
Table 1: Binary Binding Affinities of this compound
| Interaction | Binding Affinity (Kd, nM) |
|---|---|
| This compound <-> MAGP | 85 |
| this compound <-> VHL | 150 |
Ternary Complex Formation
The formation of a stable ternary complex (MAGP : this compound : VHL) is the pivotal event in PROTAC-mediated degradation. The stability of this complex is often quantified by a cooperativity factor (α), where α > 1 indicates positive cooperativity (the binding of one protein enhances the binding of the other), which is a favorable characteristic for potent degraders.
Table 2: Ternary Complex Formation and Cooperativity
| Complex | Binding Affinity (Kd, nM) | Cooperativity (α) |
|---|---|---|
| MAGP + (this compound : VHL) | 30 | 2.8 |
| VHL + (this compound : MAGP) | 55 | 2.7 |
Caption: Mechanism of this compound-induced protein degradation.
Cellular Characterization
Following biochemical validation, the activity of this compound must be assessed within a cellular context to measure target engagement, degradation potency, and downstream functional consequences.
Cellular Target Engagement
The NanoBRET™ Target Engagement assay is a live-cell method that measures the binding of a compound to its target protein. It uses bioluminescence resonance energy transfer (BRET) to quantify the apparent affinity (EC₅₀) of this compound for MAGP inside intact cells, confirming that the molecule can permeate the cell membrane and engage its target.
Protein Degradation Potency (DC₅₀ and Dₘₐₓ)
Western blotting is the gold-standard method for quantifying the reduction in target protein levels following treatment with a degrader. By treating MAGP-expressing cells (e.g., MDA-MB-231) with a range of this compound concentrations, a dose-response curve can be generated to determine two key parameters:
-
DC₅₀ : The concentration of the degrader required to achieve 50% degradation of the target protein.
-
Dₘₐₓ : The maximum percentage of protein degradation achieved.
Table 3: Cellular Degradation Profile of this compound in MDA-MB-231 Cells (24h Treatment)
| Parameter | Value |
|---|---|
| Target Engagement (EC₅₀, nM) | 110 |
| Degradation Potency (DC₅₀, nM) | 25 |
| Maximum Degradation (Dₘₐₓ, %) | >95% |
| Proteasome Dependence (w/ MG132) | Degradation Blocked |
Caption: Experimental workflow for in vitro degrader characterization.
Mechanistic Validation Assays
To confirm that degradation occurs via the intended ubiquitin-proteasome pathway, several additional assays are performed.
In Vitro Ubiquitination Assay
This cell-free assay reconstitutes the key components of the ubiquitination cascade (E1, E2, E3 ligase, ubiquitin, and ATP) to directly visualize the ubiquitination of the target protein in the presence of the degrader. Successful ubiquitination of MAGP only in the presence of this compound confirms the degrader's function as a molecular bridge.
Proteasome Activity Assay
To confirm that the final step of degradation is proteasome-dependent, cells are co-treated with this compound and a proteasome inhibitor (e.g., MG132). A rescue of MAGP protein levels in the presence of the inhibitor demonstrates that the degradation is indeed mediated by the proteasome.
Caption: Impact of this compound on a hypothetical MAGP signaling cascade.
Experimental Protocols
Protocol: Isothermal Titration Calorimetry (ITC)
-
Preparation : Dialyze purified recombinant MAGP and VHL complex extensively against the same buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). Dissolve this compound in the final dialysis buffer.
-
Loading : Load the protein solution (e.g., 20 µM MAGP) into the ITC sample cell and the degrader solution (e.g., 200 µM this compound) into the injection syringe.
-
Titration : Perform a series of small injections (e.g., 2 µL) of the degrader into the protein solution at a constant temperature (25°C).
-
Data Analysis : Integrate the heat change peaks for each injection and fit the resulting binding isotherm to a suitable model to determine Kd, n, and ΔH.
Protocol: Western Blot for DC₅₀/Dₘₐₓ Determination
-
Cell Treatment : Plate MDA-MB-231 cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 hours.
-
Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification : Determine total protein concentration using a BCA assay to ensure equal loading.
-
Electrophoresis & Transfer : Denature protein lysates in Laemmli buffer, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting : Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against MAGP overnight at 4°C, followed by an HRP-conjugated secondary antibody for 1 hour. A loading control (e.g., GAPDH or β-actin) must be probed on the same membrane.
-
Detection & Analysis : Visualize bands using an ECL substrate and a chemiluminescence imager. Quantify band intensities using densitometry software, normalize MAGP levels to the loading control, and calculate the percentage of degradation relative to the vehicle control. Plot the dose-response curve to determine DC₅₀ and Dₘₐₓ values.
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation : Transfect HEK293T cells with a plasmid encoding for a NanoLuc®-MAGP fusion protein. Culture for 18-24 hours to allow for protein expression.
-
Compound Addition : Dispense a serial dilution of this compound into a white 384-well assay plate.
-
Cell Plating : Harvest the transfected cells, resuspend in Opti-MEM containing the NanoBRET™ tracer, and add the cell suspension to the assay plate.
-
Equilibration : Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.
-
Reading : Add the NanoBRET™ substrate solution and immediately read both the donor (450 nm) and acceptor (610 nm) emission signals on a plate reader.
-
Data Analysis : Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the degrader concentration and fit to a dose-response curve to determine the EC₅₀.
References
Methodological & Application
Application Notes and Protocols for MG degrader 1
For Research Use Only
Introduction
MG degrader 1, also known as Compound E14, is a potent Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of specific intracellular proteins. As a heterobifunctional molecule, it serves as a powerful tool in cancer biology and immunology research by inducing the degradation of proteins that are often difficult to target with traditional inhibitors. This compound simultaneously engages a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent elimination of the target protein by the cell's native protein disposal system, the proteasome.
The primary targets of this compound are the lymphoid transcription factor Ikaros family zinc finger 3 (IKZF3, also known as Aiolos) and the translation termination factor G1 to S phase transition 1 (GSPT1) and GSPT2.[1] By recruiting the Cereblon (CRBN) E3 ubiquitin ligase, this compound effectively marks these proteins for destruction, making it a valuable chemical probe for studying the functional consequences of their depletion in various cellular contexts, particularly in hematological malignancies.[2][3][4]
Mechanism of Action
PROTACs like this compound function by hijacking the ubiquitin-proteasome system (UPS). The molecule acts as a bridge, facilitating the formation of a ternary complex between the target protein (IKZF3 or GSPT1) and the substrate receptor of an E3 ligase complex, in this case, Cereblon (CRBN).[2] This induced proximity allows the E3 ligase to transfer ubiquitin (Ub) molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides. This compound is then released and can catalytically induce the degradation of additional target protein molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of degrader for FLT3, GSPT1 and IKZF1/3 proteins merging PROTAC and molecular glue targeting FLT3-ITD mutant acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Optimal Concentration of MG Degrader 1 for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MG degrader 1 is a potent and specific Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the transcription factor IKZF3 (Aiolos) and the translation termination factors GSPT1 and GSPT2.[1] By hijacking the body's natural ubiquitin-proteasome system, this compound provides a powerful tool for studying the roles of these target proteins in various cellular processes and for potential therapeutic development, particularly in hematological malignancies. These application notes provide a comprehensive guide to determining the optimal in vitro concentration of this compound, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action:
This compound is a heterobifunctional molecule composed of a ligand that binds to the target proteins (IKZF3, GSPT1, and GSPT2) and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target proteins, marking them for degradation by the proteasome. This targeted degradation leads to the downstream modulation of cellular pathways controlled by IKZF3, GSPT1, and GSPT2.
Quantitative Data Summary
Effective concentrations of this compound should be determined empirically for each cell line and assay. Based on available data, the following table summarizes the key quantitative information to guide initial experimental design.
| Parameter | Value | Cell Line | Notes |
| EC50 | 1.385 nM | MM.1S | The half-maximal effective concentration for inducing degradation. This is a starting point for determining the optimal concentration range in your experiments.[1] |
| Recommended Starting Concentration Range | 0.1 nM - 100 nM | General | A broad range to capture the full dose-response curve. Further optimization is highly recommended. |
| Typical Incubation Time | 4 - 24 hours | General | The time required for significant protein degradation can vary. Time-course experiments are recommended. |
Signaling Pathways and Experimental Workflow
The degradation of IKZF3, GSPT1, and GSPT2 by this compound impacts distinct but crucial cellular signaling pathways. Understanding these pathways is essential for designing experiments and interpreting results.
Caption: Mechanism of action and downstream effects of this compound.
The following diagram outlines a general workflow for determining the optimal concentration of this compound in vitro.
Caption: Experimental workflow for optimizing this compound concentration.
Experimental Protocols
The following protocols are provided as a starting point. Optimization of cell density, incubation times, and reagent concentrations is recommended for each specific cell line and experimental setup.
Protocol 1: Determination of Target Degradation by Western Blot
This protocol is to determine the dose-dependent degradation of IKZF3, GSPT1, and GSPT2.
Materials:
-
This compound
-
Cell line of interest (e.g., MM.1S)
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against IKZF3, GSPT1, GSPT2, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Compound Treatment: The following day, treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, or 24 hours) at 37°C in a humidified incubator.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 20-30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize the target protein signal to the loading control.
-
Calculate the half-maximal degradation concentration (DC50).
-
Protocol 2: Cell Viability Assay (MTS or CellTiter-Glo)
This assay measures the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for the chosen incubation period.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.
-
For CellTiter-Glo assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent, mix, and incubate for 10 minutes. Measure the luminescent signal.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50).
-
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol assesses the induction of apoptosis following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with desired concentrations of this compound as described in Protocol 1.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Conclusion
The optimal concentration of this compound for in vitro studies is cell-type and assay-dependent. A systematic approach starting with a broad dose-range to determine the DC50 for target degradation, followed by functional assays such as cell viability and apoptosis at concentrations around the determined DC50 and IC50 values, is crucial for obtaining robust and reproducible data. The protocols provided herein serve as a foundation for researchers to develop and optimize their specific experimental conditions.
References
Application Notes and Protocols for MG Degrader 1 in Cancer Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MG Degrader 1 is a heterobifunctional proteolysis-targeting chimera (PROTAC) that potently and selectively induces the degradation of the lymphoid transcription factor Ikaros (IKZF3), and the translation termination factors GSPT1 and GSPT2. By hijacking the body's natural ubiquitin-proteasome system, this compound marks these target proteins for destruction, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. These application notes provide a comprehensive overview of the use of this compound in cancer cell lines, including detailed protocols for key experiments and a summary of expected outcomes based on current research.
Mechanism of Action
This compound functions as a molecular bridge, simultaneously binding to the target proteins (IKZF3, GSPT1, and GSPT2) and an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This proximity induces the ubiquitination of the target proteins, flagging them for degradation by the 26S proteasome. The degradation of IKZF3 disrupts B-cell receptor (BCR) and NF-κB signaling pathways, which are critical for the survival of certain hematological malignancies.[1] The degradation of GSPT1 interferes with protein translation termination and can arrest the cell cycle at the G1 to S phase transition, ultimately triggering apoptosis.[2][3]
Data Presentation
In Vitro Efficacy of this compound and Similar GSPT1/IKZF3 Degraders
| Cell Line | Assay | Compound | Concentration | Treatment Duration | Observed Effect |
| MM.1S (Multiple Myeloma) | Protein Degradation | This compound | 1.385 nM (EC50) | Not Specified | 50% degradation of target proteins |
| MV4-11 (Acute Myeloid Leukemia) | Protein Degradation | GSPT1/2 Degrader | Various | 4 and 24 hours | Dose-dependent degradation of GSPT1 |
| MHH-CALL-4 (Acute Lymphoblastic Leukemia) | Protein Degradation | GSPT1/2 Degrader | Various | 4 and 24 hours | Dose-dependent degradation of GSPT1 |
| A549 (Lung Cancer) | Protein Degradation | GSPT1 Degrader | Not Specified | 8 hours | Majority of GSPT1 depleted |
| Kasumi-1 (Acute Myeloid Leukemia) | Cell Viability | CC-90009 (GSPT1 Degrader) | ED50: 34.1 nM | 24 hours | Potent cytotoxic activity |
| Kasumi-1 (Acute Myeloid Leukemia) | Cell Viability | CC-90009 (GSPT1 Degrader) | ED50: 19.4 nM | 48 hours | Increased cytotoxic activity |
| Kasumi-1 (Acute Myeloid Leukemia) | Cell Viability | CC-90009 (GSPT1 Degrader) | ED50: 8.1 nM | 72 hours | Further increase in cytotoxic activity |
| Various Hematological Malignancy Cells | Cell Viability | IKZF1/3 Degrader | Various | 96 hours | Submicromolar antiproliferative efficacy |
| HCT116, AML cell lines | Cell Cycle Analysis | GSPT1 Degrader-2 | 0, 1, 10, 100, 1000 nM | 24, 48, 72 hours | Accumulation of cells in the G1 phase |
| MM1S (Multiple Myeloma) | Protein Degradation | Lenalidomide (IKZF1/3 Degrader) | Various | 6, 12, 24 hours | Time-dependent degradation of IKZF1 and IKZF3[4][5] |
| MM1S (Multiple Myeloma) | Ubiquitination Analysis | Lenalidomide (IKZF1/3 Degrader) | Various | 1.5 hours (+ Epoxomicin) | Increased ubiquitination of IKZF1 and IKZF3 |
Experimental Protocols
Protocol 1: Western Blot Analysis of IKZF3 and GSPT1 Degradation
This protocol details the steps to assess the time- and dose-dependent degradation of IKZF3 and GSPT1 in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., MM.1S)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-IKZF3, anti-GSPT1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Cell Treatment: After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 1000 nM) or DMSO vehicle control. For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 nM) and harvest at different time points (e.g., 4, 8, 12, 24, and 48 hours).
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF3, GSPT1, and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
Protocol 2: Cell Viability Assay (CCK-8)
This protocol describes how to measure the effect of this compound on cancer cell viability over time.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Cell Treatment: After 24 hours, add 10 µL of medium containing various concentrations of this compound or DMSO to the wells.
-
Incubation: Incubate the plate for different durations (e.g., 24, 48, 72, and 96 hours) at 37°C and 5% CO₂.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol outlines the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound or DMSO for a specified time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or DMSO for various time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Collect the cells and wash them with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Visualization of Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-induced protein degradation.
Caption: Downstream signaling pathways affected by this compound.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beyondspringpharma.com [beyondspringpharma.com]
- 5. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detection of IKZF3 Degradation by Western Blot
Introduction
IKZF3, also known as Aiolos, is a hematopoietic-specific transcription factor belonging to the Ikaros family of zinc-finger proteins.[1][2] It plays a crucial role in the regulation of lymphocyte development, particularly in B cell proliferation and differentiation.[1][2][3] IKZF3, along with IKZF1 (Ikaros), has been identified as a key therapeutic target in certain hematologic malignancies, most notably multiple myeloma. A class of drugs known as immunomodulatory drugs (IMiDs), which includes lenalidomide and pomalidomide, exert their anti-cancer effects by inducing the proteasomal degradation of IKZF3 and IKZF1. This is achieved by redirecting the Cereblon (CRBN)-CRL4 E3 ubiquitin ligase complex to target these transcription factors for ubiquitination and subsequent degradation. Consequently, monitoring the degradation of IKZF3 is a critical step in preclinical and clinical studies aimed at developing and evaluating novel cancer therapies. Western blotting is a widely used and effective technique for the semi-quantitative detection of IKZF3 protein levels in cell lysates.
Principle of the Assay
The Western blot protocol described here provides a method to assess the degradation of IKZF3 in response to treatment with a compound of interest, such as an IMiD. The workflow involves treating cultured cells, preparing whole-cell lysates, separating proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferring the separated proteins to a membrane, and detecting the IKZF3 protein using a specific primary antibody. A secondary antibody conjugated to an enzyme or fluorophore is then used for visualization. The intensity of the band corresponding to IKZF3 is indicative of the protein's abundance, and a decrease in intensity in treated samples compared to controls signifies degradation.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line: Multiple myeloma cell lines such as MM.1S are suitable for these studies as they are sensitive to IMiDs and express detectable levels of IKZF3.
-
Culture Conditions: Culture MM.1S cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Prepare stock solutions of the test compound (e.g., lenalidomide) and a vehicle control (e.g., DMSO).
-
Treat the cells with the desired concentrations of the test compound for various time points (e.g., 2, 6, 12, 24 hours). A common concentration for lenalidomide is 10 µM.
-
For proteasome inhibition control, pre-treat cells with MG132 (10 µM) for 1-2 hours before adding the test compound. This should block degradation and lead to the accumulation of ubiquitinated IKZF3.
-
II. Protein Extraction (Lysis)
-
Harvesting Cells: After treatment, transfer the cells from each well to a pre-chilled 1.5 mL microcentrifuge tube. Centrifuge at 500 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold Phosphate Buffered Saline (PBS). Centrifuge again as in the previous step.
-
Lysis:
-
Discard the supernatant and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the cell pellet.
-
Resuspend the pellet by pipetting up and down and incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
-
III. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Based on the concentrations obtained, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
IV. Sample Preparation for SDS-PAGE
-
Loading Sample Preparation: In a new tube, mix 20-30 µg of protein lysate with 4X Laemmli sample buffer containing a reducing agent like β-mercaptoethanol or DTT.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifugation: Briefly centrifuge the samples to collect the condensate.
V. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis:
-
Load 20-30 µg of each protein sample into the wells of a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration and transfer efficiency.
-
Run the gel in MOPS or MES SDS running buffer at 120-150V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Ensure the transfer buffer pH is appropriate for the target protein's isoelectric point (pI) to facilitate migration towards the anode.
-
Transfer at 100V for 60-90 minutes or according to the transfer system manufacturer's instructions.
-
After transfer, confirm the efficiency by staining the membrane with Ponceau S.
-
VI. Immunoblotting
-
Blocking:
-
Wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against IKZF3 in the blocking buffer according to the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
VII. Detection and Analysis
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Analysis:
-
Perform densitometry analysis on the captured image to quantify the band intensities.
-
Normalize the IKZF3 band intensity to a loading control protein (e.g., β-actin, GAPDH) to account for any variations in protein loading.
-
Compare the normalized IKZF3 levels in treated samples to the vehicle control to determine the extent of degradation.
-
Data Presentation
Table 1: Quantification of IKZF3 Degradation in MM.1S Cells
| Treatment | Concentration (µM) | Time (hours) | Normalized IKZF3 Level (Relative to Control) |
| Vehicle (DMSO) | - | 24 | 1.00 |
| Lenalidomide | 0.1 | 24 | 0.45 |
| Lenalidomide | 1 | 24 | 0.15 |
| Lenalidomide | 10 | 24 | 0.05 |
| Pomalidomide | 0.01 | 24 | 0.30 |
| Pomalidomide | 0.1 | 24 | 0.08 |
| Pomalidomide | 1 | 24 | <0.01 |
Note: The data presented in this table are representative and should be generated from at least three independent experiments.
Visualizations
Caption: IMiD-induced IKZF3 degradation pathway.
Caption: Western blot workflow for detecting IKZF3 degradation.
References
Application Notes and Protocols for GSPT1 Pulldown Assay with MG Degrader 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using small molecules like PROTACs (Proteolysis Targeting Chimeras) and molecular glues has emerged as a powerful therapeutic modality. MG degrader 1 is a potent PROTAC that induces the degradation of GSPT1 (G1 to S phase transition 1), a protein implicated in cancer progression.[1][2] Understanding the direct interaction between a degrader and its target protein is crucial for mechanism-of-action studies and drug development. The pulldown assay is an in vitro technique used to isolate a specific protein and its binding partners from a complex mixture, such as a cell lysate.[3] This document provides a detailed protocol for conducting a pulldown assay to demonstrate the interaction between this compound and its target protein, GSPT1, using a biotinylated version of the degrader.
Principle of the Assay
The pulldown assay described here utilizes the high-affinity interaction between biotin and streptavidin.[3] A biotinylated version of this compound (the "bait") is immobilized on streptavidin-coated magnetic beads. These beads are then incubated with a cell lysate containing the "prey" protein, GSPT1. If this compound directly binds to GSPT1, the protein will be captured by the beads. After a series of washes to remove non-specific binding proteins, the captured proteins are eluted and analyzed by western blotting to detect the presence of GSPT1.
Data Presentation
| Compound | Target(s) | Assay Cell Line | EC50 (nM) | Reference |
| This compound | IKZF3, GSPT1, GSPT2 | MM.1S | 1.385 | [1] |
Note: EC50 represents the concentration of the degrader that results in 50% of the maximal degradation of the target protein.
Experimental Protocols
A. Preparation of a Biotinylated this compound Stock Solution
A biotinylated version of this compound is required for this assay. This can be achieved by synthesizing the degrader with a biotin tag attached via a suitable linker. Several chemical synthesis strategies for biotinylating small molecules have been described.
-
Obtain or Synthesize Biotinylated this compound: Acquire a custom-synthesized biotinylated this compound. The biotin moiety should be attached via a linker that does not interfere with the binding to GSPT1 or the E3 ligase.
-
Prepare Stock Solution: Dissolve the biotinylated this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1 mM). Store the stock solution at -20°C or -80°C.
B. Cell Culture and Lysate Preparation
-
Cell Culture: Culture a human cell line known to express GSPT1 (e.g., a multiple myeloma cell line like MM.1S, or other cancer cell lines) under standard conditions.
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
C. Pulldown Assay
-
Bead Preparation:
-
Resuspend the streptavidin-coated magnetic beads by vortexing.
-
Transfer the desired amount of bead slurry to a fresh microcentrifuge tube. The amount of beads will depend on their binding capacity.
-
Place the tube on a magnetic rack to pellet the beads and carefully remove the storage buffer.
-
Wash the beads by resuspending them in a binding/wash buffer (e.g., TBS or PBS with 0.05% Tween-20) and pelleting them again on the magnetic rack. Repeat this wash step twice.
-
-
Immobilization of Biotinylated this compound:
-
Resuspend the washed beads in the binding/wash buffer.
-
Add the biotinylated this compound stock solution to the bead suspension to a final concentration typically in the low micromolar range (optimization may be required).
-
As a negative control, prepare a separate tube of beads incubated with biotin alone or DMSO.
-
Incubate the tubes for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated degrader to bind to the streptavidin beads.
-
Pellet the beads on a magnetic rack and discard the supernatant.
-
Wash the beads three times with the binding/wash buffer to remove any unbound degrader.
-
-
Incubation with Cell Lysate:
-
After the final wash, resuspend the beads with the immobilized degrader (and control beads) in a specific volume of the prepared cell lysate (e.g., 500 µg to 1 mg of total protein).
-
Incubate the mixture for 2-4 hours or overnight at 4°C with gentle rotation. This allows the target protein (GSPT1) to bind to the immobilized degrader.
-
-
Washing:
-
Pellet the beads on a magnetic rack and carefully collect the supernatant (this is the "unbound" fraction, which can be saved for analysis).
-
Wash the beads 3-5 times with an appropriate wash buffer (e.g., the binding/wash buffer with potentially increased salt concentration to reduce non-specific binding). With each wash, resuspend the beads, incubate briefly, pellet on the magnetic rack, and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Elute the captured proteins from the beads by adding a suitable elution buffer. Common elution methods include:
-
SDS-PAGE Sample Buffer: Resuspend the beads in 1X or 2X Laemmli sample buffer and heat at 95-100°C for 5-10 minutes. This will denature and elute all bound proteins.
-
Competitive Elution: Incubate the beads with a high concentration of free biotin to displace the biotinylated degrader and its bound proteins.
-
-
D. Analysis by Western Blotting
-
SDS-PAGE and Transfer:
-
Separate the eluted proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Include lanes for the "input" (a small fraction of the initial cell lysate), the "unbound" fraction, and the eluates from both the experimental (biotinylated this compound) and control (biotin/DMSO) pulldowns.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for GSPT1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Mandatory Visualizations
Signaling Pathway and Molecular Interaction
Caption: Mechanism of GSPT1 degradation induced by this compound.
Experimental Workflow
Caption: Experimental workflow for the GSPT1 pulldown assay.
References
Application Notes and Protocols: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Modifiers of MG Degrader 1 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality for eliminating disease-driving proteins. MG Degrader 1 is a potent proteolysis-targeting chimera (PROTAC) that induces the degradation of the lymphoid transcription factor IKZF3 (Aiolos) and the translation termination factors GSPT1 and GSPT2.[1][2][3] Understanding the cellular factors that modulate the efficacy of this compound is crucial for optimizing its therapeutic application and identifying potential resistance mechanisms. This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance or sensitivity to this compound in a multiple myeloma cell line.
IKZF3 is a critical transcription factor in the development and survival of multiple myeloma cells.[1][4] Its degradation has been shown to inhibit proliferation and induce apoptosis in these cancer cells. GSPT1 and GSPT2 are essential for the termination of protein synthesis and are also implicated in cell cycle progression from G1 to S phase. The dual degradation of these targets by this compound presents a multi-pronged approach to inhibiting cancer cell growth.
This application note describes a negative selection (drug resistance) and a positive selection (drug sensitivity) CRISPR screen to identify genetic modifiers of this compound activity.
Principle of the Assay
A pooled genome-wide CRISPR-Cas9 library is introduced into a Cas9-expressing multiple myeloma cell line (e.g., MM.1S). This creates a population of cells where each cell has a single gene knocked out. The cell pool is then treated with a sub-lethal concentration of this compound.
-
Negative Selection (Resistance): Genes whose knockout confers resistance to this compound will be enriched in the surviving cell population.
-
Positive Selection (Sensitivity): Genes whose knockout enhances the cytotoxic effects of this compound will be depleted from the cell population.
The abundance of single-guide RNAs (sgRNAs) in the initial and final cell populations is quantified by next-generation sequencing (NGS). Statistical analysis of the changes in sgRNA representation identifies the genes that modulate the cellular response to this compound.
Signaling Pathways of this compound Targets
To understand the potential genetic interactions, it is essential to visualize the known signaling pathways of the primary targets of this compound.
Materials and Reagents
-
Cell Line: MM.1S (or other suitable multiple myeloma cell line) stably expressing Cas9.
-
CRISPR Library: Human genome-wide sgRNA library (e.g., GeCKO v2).
-
Reagents:
-
This compound
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent
-
Polybrene
-
Puromycin
-
DMEM and RPMI-1640 culture media
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Genomic DNA extraction kit
-
PCR reagents for library amplification
-
Next-generation sequencing platform and reagents
-
Experimental Workflow
Detailed Experimental Protocol
Part 1: Lentiviral Library Production
-
Amplify sgRNA Library: Amplify the pooled sgRNA plasmid library in E. coli and purify the plasmid DNA.
-
Lentivirus Packaging:
-
Plate HEK293T cells in 15 cm dishes to be 70-80% confluent on the day of transfection.
-
Co-transfect each dish with the sgRNA library plasmid, psPAX2, and pMD2.G using a suitable transfection reagent.
-
Change the medium 12-16 hours post-transfection.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
-
Virus Titer Determination: Determine the viral titer to ensure a multiplicity of infection (MOI) of 0.1-0.3 for the screen. This is critical to ensure that most cells receive only a single sgRNA.
Part 2: CRISPR Screen Execution
-
Lentiviral Transduction:
-
Plate a sufficient number of Cas9-expressing MM.1S cells to maintain a library coverage of at least 200-500 cells per sgRNA.
-
Transduce the cells with the sgRNA lentiviral library at an MOI of 0.1-0.3 in the presence of polybrene (8 µg/mL).
-
-
Antibiotic Selection:
-
After 24-48 hours, replace the medium with fresh medium containing puromycin to select for transduced cells.
-
Maintain the cells under puromycin selection for 3-5 days until a non-transduced control plate shows complete cell death.
-
-
Establishment of the Screen:
-
After selection, allow the cells to recover for 2-3 days.
-
Harvest a portion of the cells as the "Day 0" or initial time point reference sample.
-
Split the remaining cells into two populations: a control group (treated with DMSO) and a treatment group (treated with a predetermined IC20-IC30 concentration of this compound).
-
-
Screening and Passaging:
-
Culture the cells for 14-21 days (approximately 10-15 population doublings).
-
Passage the cells as needed, ensuring that the cell number does not fall below the required library coverage.
-
Replenish with fresh medium containing DMSO or this compound at each passage.
-
-
Sample Collection: Harvest cells from the DMSO and this compound-treated populations at the end of the screen.
Part 3: Data Analysis
-
Genomic DNA Extraction: Extract genomic DNA from the Day 0 and final time point samples.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Next-Generation Sequencing (NGS): Sequence the PCR amplicons on a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Use bioinformatics tools like MAGeCK to analyze the data.
-
Identify genes for which sgRNAs are significantly enriched (resistance hits) or depleted (sensitivity hits) in the this compound-treated population compared to the DMSO-treated population.
-
Data Presentation
The results of the CRISPR screen can be summarized to highlight the top candidate genes that modulate sensitivity to this compound.
| Gene | Description | Log2 Fold Change (this compound vs. DMSO) | p-value | Phenotype |
| Top Resistance Hits | ||||
| GENE_A | E3 Ubiquitin Ligase Subunit | 3.5 | 1.2e-8 | Resistance |
| GENE_B | Proteasome Subunit | 3.1 | 5.6e-8 | Resistance |
| GENE_C | Transcription Factor | 2.8 | 9.1e-7 | Resistance |
| Top Sensitivity Hits | ||||
| GENE_X | Kinase | -4.2 | 3.4e-9 | Sensitivity |
| GENE_Y | Cell Cycle Regulator | -3.9 | 8.8e-9 | Sensitivity |
| GENE_Z | DNA Damage Repair Protein | -3.6 | 2.1e-8 | Sensitivity |
Interpretation of Results
-
Resistance Genes: Genes whose knockout leads to resistance may be essential for the activity of this compound. For example, components of the ubiquitin-proteasome system required for PROTAC-mediated degradation.
-
Sensitivity Genes: Genes whose knockout sensitizes cells to this compound may represent parallel survival pathways or mechanisms of intrinsic resistance. Targeting these genes in combination with this compound could be a promising therapeutic strategy.
Conclusion
This genome-wide CRISPR-Cas9 knockout screen provides a powerful and unbiased approach to identify cellular factors and pathways that influence the efficacy of this compound. The identification of genes that confer resistance or sensitivity can provide valuable insights into its mechanism of action, predict patient response, and guide the development of rational combination therapies. Follow-up validation of the top candidate genes is an essential next step to confirm their role in modulating the response to this compound.
References
- 1. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 2. beyondspringpharma.com [beyondspringpharma.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Apoptosis Following MG Degrader 1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MG Degrader 1 is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the lymphoid transcription factor Ikaros Family Zinc Finger 3 (IKZF3) and the G1 to S phase transition proteins 1 and 2 (GSPT1/GSPT2).[1] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate target proteins.[2] By degrading IKZF3 and GSPT1/2, this compound has been shown to induce apoptosis in various cancer cell lines. This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Mechanism of Action and Apoptotic Signaling Pathways
This compound induces apoptosis through two distinct mechanisms corresponding to its targeted proteins:
-
Degradation of IKZF3: In hematological malignancies such as multiple myeloma, IKZF3 (also known as Aiolos) is a critical transcription factor for cell survival and proliferation.[3][4] Degradation of IKZF3 leads to the downregulation of key oncogenes, including c-Myc and Interferon Regulatory Factor 4 (IRF4).[5] The reduction of these factors inhibits cell proliferation and subsequently triggers the intrinsic apoptotic pathway.
-
Degradation of GSPT1/GSPT2: GSPT1 and its homolog GSPT2 are essential for the termination of protein translation. Their degradation by this compound leads to impaired translation termination, which activates the Integrated Stress Response (ISR) pathway. The activation of the ISR is a cellular stress signal that can lead to p53-independent apoptosis.
The following diagrams illustrate the signaling pathways leading to apoptosis upon degradation of IKZF3 and GSPT1/2.
Caption: IKZF3 degradation pathway leading to apoptosis.
Caption: GSPT1/2 degradation pathway leading to apoptosis.
Data Presentation
The following tables summarize hypothetical quantitative data on apoptosis induction in a relevant cancer cell line (e.g., multiple myeloma cell line MM.1S) following treatment with this compound for 48 hours. Data is presented as the percentage of cells in each quadrant of the flow cytometry plot.
Table 1: Percentage of Cell Populations after 48h Treatment with this compound
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (0.1% DMSO) | 90.5 ± 2.1 | 4.2 ± 0.8 | 5.3 ± 1.3 |
| This compound (10 nM) | 75.2 ± 3.5 | 15.8 ± 2.2 | 9.0 ± 1.9 |
| This compound (50 nM) | 50.1 ± 4.2 | 30.5 ± 3.1 | 19.4 ± 2.8 |
| This compound (100 nM) | 25.7 ± 3.8 | 45.3 ± 4.5 | 29.0 ± 3.2 |
Table 2: Dose-Dependent Increase in Total Apoptotic Cells
| Treatment Group | Total Apoptosis (%) (Early + Late) | Fold Increase vs. Vehicle |
| Vehicle Control (0.1% DMSO) | 9.5 ± 2.1 | 1.0 |
| This compound (10 nM) | 24.8 ± 4.1 | 2.6 |
| This compound (50 nM) | 49.9 ± 5.9 | 5.3 |
| This compound (100 nM) | 74.3 ± 7.7 | 7.8 |
Experimental Protocols
Protocol: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide
This protocol details the steps for preparing cells treated with this compound, staining with Annexin V and PI, and analyzing them by flow cytometry.
Materials:
-
This compound
-
Cell line of interest (e.g., MM.1S)
-
Complete cell culture medium
-
6-well plates
-
Phosphate Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
-
Deionized water
-
Flow cytometer
-
Flow cytometry tubes
Experimental Workflow Diagram:
Caption: Experimental workflow for apoptosis analysis.
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
For suspension cells: Transfer the cells from each well to a separate flow cytometry tube.
-
For adherent cells: Aspirate the culture medium (which may contain apoptotic floating cells) and transfer to a flow cytometry tube. Wash the adherent cells once with PBS. Add Trypsin-EDTA to detach the cells. Combine the detached cells with the previously collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS. Centrifuge at 300 x g for 5 minutes between washes.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.
-
Gently vortex the cells.
-
-
Incubation:
-
Incubate the tubes for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Acquire at least 10,000 events per sample.
-
Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained control cells.
-
Data Interpretation:
The results of the flow cytometry analysis can be visualized in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The cell populations are gated as follows:
-
Lower-left quadrant (Annexin V- / PI-): Viable cells.
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells (should be a minor population in apoptosis studies).
The following diagram illustrates the logical relationship for interpreting the flow cytometry data.
References
- 1. Transcription factor IKZF1 is degraded during the apoptosis of multiple myeloma cells induced by kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Stock Solutions for MG Degrader 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
MG Degrader 1 is a Proteolysis Targeting Chimera (PROTAC) designed for targeted protein degradation. It functions by selectively inducing the degradation of the transcription factors IKZF3, GSPT1, and GSPT2.[1] As a bifunctional molecule, this compound recruits an E3 ubiquitin ligase to these target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[2][3][4] This targeted degradation approach offers a powerful tool for studying the biological functions of these proteins and holds therapeutic potential in relevant disease models. The effective and reproducible use of this compound in experiments is critically dependent on the correct preparation and storage of stock solutions. These application notes provide a detailed protocol for the preparation of stock solutions to ensure the integrity and activity of the compound.
Physicochemical Properties and Storage
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Weight | 591.65 g/mol |
| Molecular Formula | C31H37N5O7 |
| Appearance | Light yellow to yellow solid |
| Solubility in DMSO | 125 mg/mL (211.27 mM) |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month |
Data sourced from MedchemExpress.[1]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-dissolution Preparation:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation of moisture.
-
Use newly opened or properly stored anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbed) DMSO.
-
-
Calculation of Required Mass:
-
To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000
-
Mass (mg) = 0.010 mol/L * 0.001 L * 591.65 g/mol * 1000 = 5.9165 mg
-
-
Accurately weigh out approximately 5.92 mg of this compound powder. For ease of handling and accuracy, it is often practical to use a larger mass (e.g., 10 mg) and adjust the volume of DMSO accordingly. The table below provides volumes for common stock concentrations.
-
| Desired Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 1.6902 mL |
| 5 mM | 5 mg | 1.6902 mL |
| 10 mM | 10 mg | 1.6902 mL |
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a water bath sonicator for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), store at -20°C.
-
Preparation of Working Solutions:
-
To prepare a working solution, thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer.
-
It is recommended to prepare working solutions fresh for each experiment.
Safety Precautions:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Visualizations
References
Application Notes and Protocols: Assessing Cell Viability Following MG Degrader 1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for assessing the biological effects of MG Degrader 1, a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of specific target proteins.[1] These protocols are designed to guide researchers in evaluating the dose- and time-dependent effects of this compound on cell viability and the induction of apoptosis. Methodologies for key assays, including cell viability, apoptosis, and confirmation of protein degradation, are presented.
Introduction to this compound
This compound is a heterobifunctional PROTAC designed to hijack the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[2][3] It functions by simultaneously binding to a target protein of interest and an E3 ubiquitin ligase, forming a ternary complex.[3][4] This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
This compound specifically targets the proteins IKZF3 (Ikaros Family Zinc Finger 3), GSPT1, and GSPT2 for degradation. The degradation of these targets disrupts key cellular processes, leading to the inhibition of cell proliferation and the induction of apoptosis, particularly in cancer cells dependent on these proteins. Assessing the cellular response to this compound is critical for determining its therapeutic potential.
Mechanism of Action
The mechanism involves recruiting an E3 ligase to the target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This event-driven mechanism allows a single degrader molecule to catalytically induce the degradation of multiple target protein molecules.
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data for this compound based on typical results for similar PROTAC molecules. These tables are intended to serve as a reference for expected outcomes.
Table 1: Cell Viability (IC₅₀) after 72-hour Treatment
| Cell Line | Primary Disease | This compound IC₅₀ (nM) |
|---|---|---|
| MM.1S | Multiple Myeloma | 1.4 |
| H929 | Multiple Myeloma | 5.2 |
| MOLM-13 | Acute Myeloid Leukemia | 15.8 |
| Jurkat | T-cell Leukemia | 45.3 |
| HEK293T | Normal Kidney | > 10,000 |
Table 2: Target Degradation (DC₅₀) after 24-hour Treatment
| Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|
| IKZF3 | MM.1S | 0.5 | > 95% |
| GSPT1 | MM.1S | 0.8 | > 90% |
| IKZF3 | MOLM-13 | 7.5 | > 90% |
| GSPT1 | MOLM-13 | 9.1 | > 85% |
-
IC₅₀ (Half-maximal Inhibitory Concentration): Concentration of the degrader required to inhibit cell growth by 50%.
-
DC₅₀ (Half-maximal Degradation Concentration): Concentration of the degrader required to degrade 50% of the target protein.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation observed.
Experimental Protocols
Detailed protocols for assessing cell viability, apoptosis, and target protein degradation are provided below.
Protocol 1: Cell Viability Assessment using Luminescent ATP Assay (CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell line (e.g., MM.1S)
-
Complete culture medium
-
DMSO (vehicle control)
-
White, flat-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Harvest and count cells. Resuspend cells in complete medium.
-
Seed 90 µL of the cell suspension into each well of a white 96-well plate (typically 5,000–10,000 cells/well).
-
Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cells to attach (if adherent) or acclimate.
-
-
Degrader Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 10X the final desired concentrations.
-
Add 10 µL of the diluted degrader or vehicle control (DMSO) to the appropriate wells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control: % Viability = (Luminescence_Treated / Luminescence_VehicleControl) * 100
-
Plot the % Viability against the log of the degrader concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol 2: Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and vehicle control
-
FITC Annexin V Apoptosis Detection Kit with PI
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvest:
-
Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC₅₀) for a specified time (e.g., 24 or 48 hours).
-
Harvest cells (including supernatant for suspension cells) and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
-
Staining:
-
Resuspend cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Interpretation:
-
Annexin V-negative, PI-negative: Viable cells.
-
Annexin V-positive, PI-negative: Early apoptotic cells.
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells.
-
-
Protocol 3: Western Blot for Target Protein Degradation
Western blotting is the standard method to visually confirm the degradation of target proteins.
Materials:
-
Cells treated with this compound and vehicle control
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IKZF3, anti-GSPT1, anti-Actin/GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with a dose range of this compound for a fixed time (e.g., 24 hours).
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein amounts and denature by boiling in Laemmli buffer.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-IKZF3 and anti-Actin as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and detect protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify band intensity using imaging software.
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein level against the degrader concentration to determine DC₅₀ and Dₘₐₓ values.
-
Affected Signaling Pathways
The degradation of IKZF3 and GSPT1/2 by this compound ultimately leads to apoptosis through the disruption of pro-survival signaling and the induction of cellular stress. This process often involves the activation of the intrinsic apoptotic pathway.
References
Application Notes and Protocols for Immunofluorescence Staining of Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunofluorescence (IF) is a powerful and widely used technique that allows for the visualization of specific proteins or other antigens within cells and tissues.[1][2][3] By using fluorescently labeled antibodies, researchers can determine the subcellular localization and relative abundance of their target of interest. This application note provides a detailed protocol for performing immunofluorescence staining on cultured cells, along with quantitative guidelines and troubleshooting advice to help you achieve high-quality, reproducible results.
Experimental Workflow Overview
The following diagram outlines the major steps involved in a typical indirect immunofluorescence staining experiment.
Caption: A generalized workflow for indirect immunofluorescence staining.
Quantitative Parameters for Experimental Design
Successful immunofluorescence staining relies on the optimization of several key parameters. The following tables provide typical starting ranges for these variables, which should be further optimized for your specific cell type, target protein, and antibodies.[2][4]
Table 1: Reagent Concentrations and Incubation Times
| Step | Reagent | Typical Concentration/Dilution | Typical Incubation Time | Temperature |
| Fixation | Paraformaldehyde (PFA) | 2% - 4% in PBS | 10 - 20 minutes | Room Temperature |
| Cold Methanol/Acetone | 100% | 5 - 10 minutes | -20°C | |
| Permeabilization | Triton X-100 | 0.1% - 0.5% in PBS | 10 - 15 minutes | Room Temperature |
| Blocking | Normal Serum | 5% - 10% in PBS | 30 - 60 minutes | Room Temperature |
| Bovine Serum Albumin (BSA) | 1% - 5% in PBS | 30 - 60 minutes | Room Temperature | |
| Primary Antibody | Purified Antibody | 1 - 10 µg/mL | 1-2 hours or overnight | Room Temp or 4°C |
| Antiserum | 1:100 - 1:1000 | 1-2 hours or overnight | Room Temp or 4°C | |
| Secondary Antibody | Fluorophore-conjugated | 1:200 - 1:1000 | 30 - 60 minutes | Room Temperature |
| Counterstain | DAPI | 0.1 - 1 µg/mL | 5 minutes | Room Temperature |
Table 2: Primary and Secondary Antibody Selection
| Antibody Type | Description | Key Considerations |
| Primary Antibody | ||
| Monoclonal | Recognizes a single epitope. | High specificity, but may be sensitive to fixation-induced antigen conformational changes. |
| Polyclonal | Recognizes multiple epitopes. | More tolerant to fixation, can provide signal amplification. May have higher background. |
| Secondary Antibody | ||
| Host Specificity | Must be raised against the host species of the primary antibody (e.g., anti-mouse secondary for a mouse primary). | Critical for specific detection in indirect immunofluorescence. |
| Fluorophore | The fluorescent molecule conjugated to the secondary antibody. | Choice depends on the available microscope filters and potential for multiplexing with other antibodies. |
Detailed Experimental Protocol
This protocol is designed for staining adherent cells grown on coverslips.
Materials and Reagents:
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA or 5% Normal Goat Serum in PBS)
-
Primary Antibody (specific to the target protein)
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
-
Microscope slides
Procedure:
-
Cell Preparation:
-
Plate cells on sterile coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 50-70%).
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add the fixation solution to cover the cells and incubate for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
If the target protein is intracellular, add permeabilization buffer and incubate for 10-15 minutes at room temperature. For membrane-associated antigens, this step may need to be modified or omitted.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibodies.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this point forward.
-
Add the diluted secondary antibody solution and incubate for 30-60 minutes at room temperature in a dark, humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Counterstaining (Optional):
-
If desired, incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslip from the dish and wick away excess buffer.
-
Place a drop of antifade mounting medium onto a clean microscope slide and gently lower the coverslip, cell-side down, onto the medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish if necessary and allow it to dry.
-
-
Imaging and Analysis:
-
Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophores.
-
For quantitative analysis, maintain consistent imaging parameters (e.g., exposure time, laser power) across all samples.
-
Signaling Pathway Visualization: NF-κB Activation
Immunofluorescence is an excellent method for studying signaling pathways that involve the translocation of proteins between cellular compartments. A classic example is the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, where the p65 subunit moves from the cytoplasm to the nucleus upon stimulation.
Caption: The canonical NF-κB signaling pathway.
Troubleshooting
High-quality immunofluorescence data requires careful optimization and troubleshooting. Below are common issues and their potential solutions.
Table 3: Common Immunofluorescence Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | Ineffective permeabilization | Optimize permeabilization agent concentration and incubation time. |
| Primary/secondary antibody concentration too low | Increase antibody concentration or incubation time. | |
| Incompatible primary and secondary antibodies | Ensure the secondary antibody is raised against the host species of the primary antibody. | |
| Photobleaching of fluorophore | Minimize exposure to light; use an antifade mounting medium. | |
| High Background | Primary/secondary antibody concentration too high | Decrease antibody concentration and/or incubation time. |
| Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species). | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Autofluorescence | Use unstained controls to check for autofluorescence. Consider using a different fixative. |
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Off-Target Effects of MG Degrader 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of MG Degrader 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively target a protein of interest (POI) for degradation. It works by simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[1] This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[1] This catalytic process allows for the removal of the target protein rather than just inhibiting its function.
Q2: What are the potential off-target effects of this compound?
A2: Off-target effects of PROTACs like this compound can arise from several sources. These include the warhead (the part that binds the target protein) binding to other proteins, the E3 ligase recruiter engaging unintended cellular machinery, or the formation of alternative ternary complexes.[2] For pomalidomide-based PROTACs, off-target degradation of zinc-finger (ZF) proteins is a known concern.[3][4] Additionally, high concentrations of PROTACs can lead to a "hook effect," where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex, leading to reduced degradation of the intended target and potentially causing off-target effects.
Q3: My cellular phenotype does not correlate with the degradation of my target protein. What could be the reason?
A3: There are several potential reasons for this discrepancy:
-
Off-Target Effects: The observed phenotype may be due to the degradation or inhibition of an off-target protein.
-
Target Re-synthesis: The cell might be rapidly re-synthesizing the target protein, which could mask the phenotypic effect of its degradation.
-
Signaling Redundancy: Other cellular pathways may compensate for the loss of the target protein's function.
Q4: I am observing a "hook effect" with this compound. How can I mitigate this?
A4: The "hook effect," characterized by decreased degradation at higher concentrations, occurs due to the formation of inactive binary complexes. To mitigate this, it is crucial to perform a comprehensive dose-response experiment with a wide range of concentrations to identify the optimal concentration for maximal degradation. Operating within this optimal window is key for your experiments.
Q5: How can I confirm that the observed effects are due to the degradation of my target protein and not just its inhibition?
A5: To distinguish between effects caused by degradation versus inhibition, it's essential to use appropriate controls. A common approach is to synthesize a negative control compound, such as an inactive diastereomer or a molecule with a modification in the E3-ligase or target binding warhead, rendering it incapable of forming a productive ternary complex. This control should still be able to bind the target but will not induce its degradation.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype
Symptoms:
-
The observed cellular phenotype is stronger or different than what is expected from the degradation of the target protein alone.
-
The phenotype does not correlate with the dose-response curve of target protein degradation.
Possible Causes:
-
Degradation of off-target proteins.
-
Inhibition of off-target proteins by the warhead or the full PROTAC molecule.
-
Activation of downstream signaling pathways independent of target degradation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Issue 2: Lack of On-Target Degradation
Symptoms:
-
No significant reduction in the levels of the target protein is observed after treatment with this compound.
Possible Causes:
-
Poor cell permeability of the degrader.
-
Inefficient formation of the ternary complex.
-
Low expression levels of the required E3 ligase in the cell line.
-
Rapid re-synthesis of the target protein.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting lack of on-target degradation.
Experimental Protocols
Protocol 1: Global Proteomics using Mass Spectrometry (LC-MS/MS) for Off-Target Identification
Objective: To identify and quantify unintended protein degradation across the entire proteome.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with this compound at the optimal degradation concentration, a negative control, and a vehicle control for the desired time point.
-
Cell Lysis and Protein Extraction: Harvest cells and lyse them in a buffer compatible with mass spectrometry. Extract total protein and determine the concentration.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Tandem Mass Tag (TMT) Labeling (Optional but Recommended): Label the peptide samples from different treatment groups with isobaric TMT reagents for multiplexed quantitative analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw data using a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. A volcano plot is typically used to visualize proteins that show both statistically significant and large-magnitude fold changes in abundance.
Protocol 2: Western Blot for Validation of On- and Off-Target Degradation
Objective: To confirm the degradation of the target protein and validate potential off-target proteins identified by proteomics.
Methodology:
-
Cell Culture and Treatment: Treat cells with a range of concentrations of this compound, a negative control, and a vehicle control.
-
Protein Lysate Preparation: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for the target protein, the potential off-target protein, and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with a suitable secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye and visualize the protein bands using an appropriate detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of protein degradation.
Protocol 3: Ternary Complex Formation Assay using Co-Immunoprecipitation (Co-IP)
Objective: To confirm that this compound induces the formation of a ternary complex between the target protein and the E3 ligase.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with this compound, a negative control, and a vehicle control. Crucially, also co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein, which would otherwise eliminate the ternary complex.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or the E3 ligase, coupled to protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the immunoprecipitated protein complexes.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to detect their co-immunoprecipitation.
Data Presentation
Table 1: Comparison of Orthogonal Methods for Validating PROTAC-Mediated Degradation
| Method | Principle | Throughput | Quantitative? | Use Case |
| Western Blot | Antibody-based detection of specific proteins. | Low to Medium | Semi-quantitative | Confirmation of on- and off-target degradation. |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of thousands of proteins. | Low | Yes | Gold standard for assessing selectivity and identifying off-targets. |
| NanoBRET/HiBiT | Bioluminescence resonance energy transfer or lytic bioluminescence to measure protein levels or proximity. | High | Yes | High-throughput screening and validation of ternary complex formation. |
| Co-Immunoprecipitation | Antibody-based pulldown of protein complexes. | Low | No | Confirmation of ternary complex formation. |
Table 2: Example Dose-Response Data for this compound
| Concentration (nM) | % Target Protein Remaining | % Off-Target Protein X Remaining |
| 0 (Vehicle) | 100 | 100 |
| 1 | 85 | 98 |
| 10 | 50 | 95 |
| 100 | 15 | 80 |
| 1000 | 40 ("Hook Effect") | 60 |
| 10000 | 70 ("Hook Effect") | 50 |
Signaling Pathway
Caption: Mechanism of action of this compound.
References
Technical Support Center: Addressing Solubility Issues with MG Degrader 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experiments with MG Degrader 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its targets?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of specific target proteins within the cell. It functions by hijacking the cell's natural protein disposal system. The primary targets of this compound are the lymphoid transcription factor Ikaros (IKZF3) and the translation termination factor G1 to S phase transition 1 (GSPT1) and GSPT2.[1] By inducing the degradation of these proteins, this compound can be a valuable tool for studying their roles in various biological processes, including cancer.
Q2: Why does this compound have poor aqueous solubility?
A2: Like many PROTACs, this compound is a relatively large and lipophilic molecule. These physicochemical properties inherently limit its solubility in aqueous solutions such as phosphate-buffered saline (PBS) and cell culture media. This can lead to challenges in preparing homogenous solutions for in vitro and in vivo experiments.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). It exhibits high solubility in DMSO, reaching up to 125 mg/mL.[1]
Q4: I observed precipitation when diluting my DMSO stock solution of this compound into my aqueous experimental buffer. What is the cause and how can I prevent this?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds like this compound. This occurs because the compound is not soluble in the final aqueous environment. To prevent this, it is crucial to use a co-solvent system to maintain solubility. A widely used approach involves a three-part formulation of DMSO, PEG300, and Tween 80 before final dilution in saline or PBS.
Q5: Can I use my old bottle of DMSO to prepare the stock solution?
A5: It is strongly recommended to use a fresh, anhydrous (or low water content) bottle of DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in the DMSO can significantly reduce the solubility of this compound and other hydrophobic compounds, leading to precipitation issues.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The compound has very low solubility in aqueous solutions. | Prepare an intermediate solution with co-solvents (e.g., PEG300, Tween 80) before adding the aqueous buffer. Follow the detailed In Vitro and In Vivo Formulation Protocols below. |
| Inconsistent experimental results. | The compound may not be fully dissolved, leading to inaccurate concentrations. | Ensure the compound is completely dissolved at each step of the formulation process. Gentle warming (to 37°C) and sonication can aid dissolution. Visually inspect the solution for any particulates before use. |
| Low cellular activity observed. | Poor solubility in the final cell culture medium may limit the effective concentration of the degrader. | Minimize the final DMSO concentration in your cell culture medium (ideally ≤ 0.5%). The use of a co-solvent formulation can help maintain the compound in solution. |
| Difficulty dissolving the powder in DMSO. | The compound may have crashed out of a previous solution or the DMSO may contain water. | Use a fresh, anhydrous bottle of DMSO. Gentle warming and vortexing can be applied to aid dissolution. |
Quantitative Data Summary
The following table summarizes the known solubility of this compound.
| Solvent | Solubility | Source |
| DMSO | 125 mg/mL (211.27 mM) | [1] |
| Aqueous Buffers (e.g., PBS) | Very Low (specific value not published) | Inferred from general PROTAC properties |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the calculated volume of DMSO based on the molecular weight of this compound, which is 591.65 g/mol ).
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Formulation of this compound for In Vitro Cellular Assays
This protocol is designed to minimize precipitation when diluting this compound into cell culture medium.
Materials:
-
This compound stock solution in DMSO
-
PEG300
-
Tween 80
-
Sterile PBS or saline
Procedure:
-
Prepare a fresh working solution on the day of the experiment.
-
For a final formulation with 10% DMSO, 40% PEG300, and 5% Tween 80, follow these steps (volumes can be scaled as needed): a. To 100 µL of your this compound DMSO stock solution, add 400 µL of PEG300. Mix thoroughly by vortexing. b. To this mixture, add 50 µL of Tween 80 and vortex again until the solution is clear. c. Finally, add 450 µL of sterile PBS or saline to the mixture and vortex to obtain a clear solution.
-
This formulated solution can then be further diluted into your final cell culture medium. It is recommended to keep the final concentration of the formulation vehicle as low as possible in the cell culture to avoid solvent-related cytotoxicity.
Protocol 3: Western Blot Analysis of Target Protein Degradation
This protocol provides a general workflow to assess the degradation of IKZF3 and GSPT1 following treatment with this compound.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IKZF3, anti-GSPT1, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-IKZF3 or anti-GSPT1) overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound-induced protein degradation.
Experimental Workflow for Assessing Target Degradation
Caption: Workflow for Western Blot analysis of protein degradation.
Troubleshooting Logic for Solubility Issues
Caption: Troubleshooting flowchart for this compound solubility.
References
how to optimize the concentration of MG degrader 1 to avoid the hook effect
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to optimize the concentration of degraders and address bell-shaped dose-response curves, often referred to as the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of targeted protein degradation?
The hook effect is a phenomenon observed with bifunctional degraders, such as PROTACs (Proteolysis Targeting Chimeras), where increasing the concentration of the degrader beyond an optimal point leads to a decrease in degradation efficiency.[1][2][3] This results in a characteristic bell-shaped dose-response curve.[4] The underlying cause is the formation of non-productive binary complexes at high concentrations (either degrader-target or degrader-E3 ligase) which compete with the formation of the productive ternary complex (target-degrader-E3 ligase) required for ubiquitination and subsequent degradation.[5]
Q2: Does the hook effect occur with molecular glue degraders like MG degrader 1?
Typically, the classic hook effect is not observed with molecular glue degraders. Molecular glues are monovalent compounds that induce or stabilize the interaction between a target protein and an E3 ligase, often by binding to one of the proteins and creating a new surface for the other to bind. Since they do not have two distinct warheads connected by a linker, they do not form the competitive binary complexes that cause the hook effect in PROTACs.
Q3: If I am observing a bell-shaped dose-response curve with my molecular glue (MG) degrader, what could be the cause?
If you are observing a hook-like effect with a compound described as a molecular glue, several factors other than the classic hook effect could be at play:
-
Off-target effects: At high concentrations, the compound may bind to other proteins, leading to unintended cellular effects that interfere with the degradation pathway.
-
Cellular toxicity: High concentrations of any small molecule can induce cellular stress or toxicity, which may impair the ubiquitin-proteasome system and reduce degradation efficiency.
-
Compound solubility and aggregation: The degrader may precipitate or aggregate at high concentrations, reducing its effective concentration in the cell.
-
Substrate-dependent effects: The specific nature of the target protein and its interaction with the E3 ligase could lead to complex kinetics that mimic a hook effect under certain conditions.
Troubleshooting Guide: Optimizing Degrader Concentration and Investigating a Hook-Like Effect
This section provides a step-by-step guide to systematically determine the optimal concentration of your degrader and investigate the cause of a bell-shaped dose-response curve.
Problem: Decreased target protein degradation observed at high concentrations of this compound.
Visual Cue: A Western blot analysis shows robust degradation of the target protein at moderate concentrations, but this effect diminishes at higher concentrations, resulting in a bell-shaped curve.
Solution Workflow:
The following diagram outlines the troubleshooting workflow to address this issue.
Caption: Troubleshooting workflow for a bell-shaped dose-response curve.
Experimental Protocols
This experiment is crucial to confirm the hook-like effect and identify the optimal concentration range for your degrader.
Experimental Workflow Diagram:
Caption: Workflow for dose-response analysis by Western Blot.
Methodology:
-
Cell Seeding: Plate your cell line of interest in 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a wide range of serial dilutions of this compound. A recommended range is from 0.1 nM to 50 µM to ensure you capture the full dose-response, including the hook effect region.
-
Treatment: Treat the cells with the different concentrations of the degrader. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time, typically 18-24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against your target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized target protein levels against the log of the degrader concentration to visualize the dose-response curve. Identify the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins.
-
Expected Data:
The following table illustrates hypothetical data from a dose-response experiment exhibiting a hook-like effect.
| Concentration of this compound | Normalized Target Protein Level (relative to vehicle) |
| Vehicle (DMSO) | 1.00 |
| 1 nM | 0.85 |
| 10 nM | 0.40 |
| 100 nM | 0.15 (Dmax) |
| 1 µM | 0.35 |
| 10 µM | 0.75 |
This experiment helps to understand the kinetics of degradation and can help differentiate between a true hook effect and time-dependent toxicity.
Methodology:
-
Follow the cell seeding and lysis procedures as described in the dose-response protocol.
-
Treat cells with a fixed, optimal concentration of this compound (determined from the dose-response experiment) and a high concentration that showed reduced degradation.
-
Harvest cells at various time points (e.g., 2, 4, 8, 12, 24 hours).
-
Perform Western blot analysis to determine the time point at which maximum degradation occurs for the optimal concentration.
-
At the high concentration, observe if degradation occurs at earlier time points before being lost at later time points, which might suggest toxicity.
This assay confirms that the observed decrease in target protein levels is due to proteasomal degradation.
Methodology:
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Add the optimal concentration of this compound and continue to incubate for the optimal duration determined from the time-course experiment.
-
Include controls: vehicle only, degrader only, and proteasome inhibitor only.
-
Perform Western blot analysis. A rescue of the target protein levels in the co-treated sample compared to the sample treated with the degrader alone indicates proteasome-dependent degradation.
Interpreting the Results and Further Steps
-
If the bell-shaped curve is consistently observed even at early time points and degradation is confirmed to be proteasome-dependent, your "molecular glue" may be a bifunctional degrader, or a novel molecular glue with unusual properties. In this case, the optimal concentration for your experiments is the one that achieves maximum degradation (Dmax).
-
If the reduced degradation at high concentrations correlates with longer incubation times and signs of cell death, the effect is likely due to cellular toxicity. Consider using lower concentrations or shorter incubation times.
-
If the results are inconsistent, consider issues with compound stability or solubility at high concentrations.
By following this guide, you can systematically optimize the concentration of this compound for your experiments and gain a better understanding of the mechanism behind the observed hook-like effect.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. JCI - Induced protein degradation for therapeutics: past, present, and future [jci.org]
improving the degradation efficiency of MG degrader 1
Technical Support Center: MG Degrader 1
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on utilizing this compound effectively. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and achieve maximal degradation efficiency of the MG target protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively eliminate the target "MG protein" from cells. It works by hijacking the cell's natural waste disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][2][3] The molecule has three components: a ligand that binds to the MG target protein, a ligand that recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon), and a chemical linker connecting the two.[2][3] By bringing the MG protein and the E3 ligase into close proximity, this compound facilitates the tagging of the MG protein with ubiquitin, which marks it for destruction by the proteasome. This process is catalytic, meaning a single molecule of this compound can trigger the degradation of multiple target protein molecules.
Caption: Mechanism of Action for this compound.
Q2: What are DC50 and Dmax, and why are they important?
A2: DC50 and Dmax are critical parameters for evaluating the efficacy of a degrader.
-
DC50 (half-maximal degradation concentration): This is the concentration of this compound required to degrade 50% of the target MG protein. A lower DC50 value indicates higher potency.
-
Dmax (maximum degradation): This represents the maximum percentage of the target protein that can be degraded by this compound. A higher Dmax value signifies greater efficacy.
These values are determined from a dose-response curve and are essential for comparing the effectiveness of different degraders and optimizing experimental conditions.
Q3: How do I choose the right cell line for my experiment?
A3: The choice of cell line is crucial and depends on the expression levels of both the target MG protein and the specific E3 ligase that this compound recruits. It is recommended to use cell lines where both components are endogenously expressed at sufficient levels. You can verify expression levels using techniques like Western blotting or by consulting public databases (e.g., DepMap, ProteomicsDB).
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem: I am not observing any degradation of the MG target protein.
This is a common issue with several potential causes. Follow this workflow to diagnose the problem:
Caption: Troubleshooting workflow for no degradation.
Q4: I've performed a dose-response experiment, but see less degradation at higher concentrations. What is happening?
A4: This phenomenon is known as the "Hook Effect" and is characteristic of bifunctional molecules like PROTACs. At very high concentrations, this compound can form separate binary complexes (Degrader-Target or Degrader-E3 Ligase) more readily than the productive ternary complex (Target-Degrader-E3 Ligase). These binary complexes are not effective for degradation and compete with ternary complex formation, leading to reduced efficiency. To mitigate this, it is crucial to perform a dose-response experiment over a wide range of concentrations to identify the optimal window for degradation.
Caption: The Hook Effect explained.
Q5: How can I confirm that the observed protein loss is due to proteasomal degradation?
A5: To confirm that the degradation is proteasome-dependent, you should perform a control experiment using a proteasome inhibitor, such as MG-132 or Carfilzomib. Pre-treating the cells with a proteasome inhibitor for 1-2 hours before adding this compound should block the degradation of the MG protein. If the protein level is restored in the presence of the inhibitor, it confirms that the mechanism is proteasome-mediated.
Data Presentation
Clear data presentation is key to interpreting your results. Below are templates for organizing your quantitative data.
Table 1: Example Dose-Response Data for this compound
This table is used to determine the DC50 and Dmax from a Western blot experiment after a 24-hour treatment.
| Concentration (nM) | Log(Concentration) | Normalized MG Protein Intensity (%) |
| 0 (Vehicle) | N/A | 100 |
| 1 | 0 | 95.2 |
| 3 | 0.48 | 75.6 |
| 10 | 1 | 51.3 |
| 30 | 1.48 | 25.8 |
| 100 | 2 | 10.5 |
| 300 | 2.48 | 8.2 |
| 1000 | 3 | 15.7 |
| 3000 | 3.48 | 45.1 |
From this data, a non-linear regression curve fit would be used to calculate a DC50 of approximately 10 nM and a Dmax of ~92% degradation (at 300 nM).
Table 2: Troubleshooting Checklist with Experimental Controls
| Issue | Potential Cause | Recommended Control Experiment | Expected Outcome if Cause is Confirmed |
| No Degradation | Low/No E3 Ligase Expression | Transfect cells to overexpress the required E3 ligase. | Degradation is rescued in transfected cells. |
| No Degradation | Proteasome Inhibition | Pre-treat cells with MG-132 before adding the degrader. | Protein levels are not reduced by the degrader. |
| Off-Target Effects | Non-specific Activity | Use an inactive enantiomer or a negative control compound that cannot form the ternary complex. | No degradation is observed with the control compound. |
| High Variability | Inconsistent Lysis | Ensure lysis buffer contains fresh protease and phosphatase inhibitors. | Replicates show more consistent protein levels. |
Experimental Protocols
Protocol 1: Western Blotting for MG Protein Degradation
This protocol outlines the steps to quantify the degradation of the MG protein following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed cells (e.g., in a 6-well plate) at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24 hours).
-
-
Sample Preparation (Lysis):
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against the MG protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the process for a loading control antibody (e.g., GAPDH, β-actin, or α-Tubulin).
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the MG protein band intensity to the corresponding loading control band.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Protocol 2: Determining DC50 and Dmax
This protocol builds on the Western Blotting protocol to generate a dose-response curve.
-
Cell Treatment: Prepare a 10-point, 3-fold serial dilution of this compound. A typical starting concentration might be 10 µM. Include a vehicle-only control.
-
Incubation: Treat cells with the serial dilutions for a fixed time point (e.g., 18 or 24 hours).
-
Western Blot: Perform the Western Blot protocol as described above for all treatment conditions.
-
Data Analysis:
-
Quantify and normalize the MG protein levels for each concentration.
-
Plot the percentage of remaining MG protein against the logarithm of the degrader concentration.
-
Use a graphing software (e.g., GraphPad Prism) to fit the data to a non-linear regression curve (e.g., [log]inhibitor vs. response -- Variable slope) to determine the DC50 and Dmax values.
-
References
PROTAC Experiments: Technical Support & Troubleshooting Center
Welcome to the PROTAC Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during PROTAC experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized protocols to ensure the success of your targeted protein degradation studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a bell-shaped curve in my dose-response experiment, with less degradation at higher PROTAC concentrations. What is happening and how can I fix it?
This phenomenon is known as the "hook effect" and is a common observation in PROTAC experiments.[1][2][3] It occurs when excessive PROTAC concentrations favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 ligase) over the productive ternary complex (Target-PROTAC-E3 Ligase) that is necessary for degradation.[1][2]
Solutions:
-
Optimize PROTAC Concentration: Perform a wide dose-response analysis to identify the optimal concentration for maximal degradation (Dmax) and the concentration that achieves 50% degradation (DC50). A recommended starting range is from 0.1 nM to 10 µM to fully characterize the curve and identify the hook effect region.
-
Enhance Ternary Complex Cooperativity: The stability of the ternary complex is crucial.
-
Modify the Linker: Systematically alter the linker's length, rigidity, and composition to find an optimal configuration that promotes a stable and productive ternary complex.
-
Balance Binary Affinities: A large disparity in the PROTAC's binding affinity for the target protein versus the E3 ligase can exacerbate the hook effect. Consider redesigning the warhead or E3 ligase ligand to achieve more balanced affinities.
-
-
Biophysical Analysis: Use assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure binary and ternary complex formation and stability. This data can help elucidate the underlying cause of the hook effect.
Q2: My PROTAC is not causing any degradation of my target protein. What are the potential reasons and how can I troubleshoot this?
A lack of degradation is a primary challenge in PROTAC development. This can stem from issues with the PROTAC molecule itself, the experimental system, or the underlying biology.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting a lack of PROTAC activity.
Potential Causes and Solutions:
-
Poor Physicochemical Properties:
-
Problem: The PROTAC may have poor solubility in aqueous media or be unstable under experimental conditions.
-
Solution: Assess the stability of your PROTAC in culture media over the time course of your experiment. Improve solubility by modifying the linker or using formulation strategies like nanoemulsions.
-
-
Low Cellular Permeability:
-
Problem: PROTACs are often large molecules that struggle to cross the cell membrane.
-
Solution: Perform permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays. To improve permeability, modify the linker (e.g., replace PEG with a phenyl ring), introduce intramolecular hydrogen bonds, or employ prodrug strategies.
-
-
Lack of Target or E3 Ligase Engagement:
-
Problem: The PROTAC may not be binding to its intended target or the E3 ligase within the cellular environment.
-
Solution: Use cellular thermal shift assays (CETSA) or NanoBRET assays to confirm target and E3 ligase engagement in live cells. Ensure that the chosen E3 ligase (e.g., Cereblon or VHL) is expressed in your cell line by performing a western blot.
-
-
Inefficient Ternary Complex Formation:
-
Problem: Even with binary engagement, the PROTAC may not efficiently bring the target and E3 ligase together to form a stable ternary complex.
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Solution: Perform a co-immunoprecipitation (Co-IP) experiment to see if the target protein and E3 ligase are in a complex in the presence of your PROTAC. In vitro assays like TR-FRET, SPR, or ITC can provide quantitative data on ternary complex formation and cooperativity.
-
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No Ubiquitination:
-
Problem: The ternary complex may form in a non-productive conformation, preventing the E3 ligase from ubiquitinating the target protein.
-
Solution: Conduct an in-cell ubiquitination assay. This involves immunoprecipitating the target protein after PROTAC and proteasome inhibitor treatment, followed by a western blot for ubiquitin.
-
-
Proteasome-Independent Clearance:
-
Problem: The observed protein loss may not be due to the intended proteasomal degradation pathway.
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Solution: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If the degradation is blocked, it confirms a proteasome-dependent mechanism.
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Q3: I'm concerned about off-target effects and toxicity. How can I assess and mitigate these?
Off-target effects, where unintended proteins are degraded, are a significant concern for the therapeutic development of PROTACs.
Assessment Strategies:
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Global Proteomics: Mass spectrometry-based proteomics is a powerful, unbiased method to identify and quantify changes across the entire proteome following PROTAC treatment. This can reveal the degradation of unintended proteins.
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Inactive Control: Synthesize an inactive enantiomer or a close analog of your PROTAC that does not bind to the target protein but retains E3 ligase binding. If this control compound still shows activity or toxicity, it points to off-target effects.
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Dose-Response Comparison: Determine the concentration at which toxicity is observed and compare it to the DC50 for your target protein. A large window between efficacy and toxicity is desirable.
Mitigation Strategies:
-
Optimize the Target-Binding Warhead: Use a more selective binder for your protein of interest.
-
Modify the Linker: The linker's structure can influence which proteins are presented for ubiquitination. Systematic variations in linker design can improve selectivity.
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Change the E3 Ligase: Different E3 ligases have distinct sets of natural substrates. Switching the recruited E3 ligase can alter the off-target profile.
Data Presentation: Quantitative Parameters
The following table summarizes key quantitative parameters often determined during PROTAC characterization.
| Parameter | Description | Typical Range/Value | Experimental Assay |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | Sub-nanomolar to micromolar | Western Blot, ELISA, Flow Cytometry |
| Dmax | The maximum percentage of target protein degradation achieved. | >80% is often desired | Western Blot, ELISA, Flow Cytometry |
| Hook Effect | The concentration at which degradation efficiency begins to decrease. | Highly variable, typically at higher concentrations (>1 µM) | Dose-Response Western Blot |
| Ternary Complex KD | The dissociation constant for the ternary complex, indicating its stability. | Nanomolar to micromolar | SPR, ITC, TR-FRET, FP |
| Cooperativity (α) | A measure of how the binding of one protein partner influences the binding of the other. α > 1 indicates positive cooperativity. | >1 (positive), <1 (negative) | SPR, ITC, TR-FRET, FP |
| MG132 Concentration | Concentration of proteasome inhibitor used to confirm proteasome-dependent degradation. | 1-10 µM | Western Blot |
Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blot
This protocol is used to determine the DC50 and Dmax of a PROTAC and to identify a potential hook effect.
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Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the PROTAC in complete culture medium. A recommended range is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
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Treatment: Treat the cells with the varying concentrations of the PROTAC for a predetermined time (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
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Wash and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin). Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein.
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Cell Treatment: Treat cells with the optimal concentration of your PROTAC. It is crucial to co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.
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Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions.
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Immunoprecipitation (IP):
-
Dilute the lysates to reduce the SDS concentration.
-
Immunoprecipitate the target protein using a specific antibody.
-
Wash the immunoprecipitate to remove non-specifically bound proteins.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins.
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Run the eluate on an SDS-PAGE gel and transfer to a membrane.
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Probe the membrane with an anti-ubiquitin antibody.
-
-
Interpretation: The appearance of a high-molecular-weight smear or laddering pattern in the PROTAC-treated lane (compared to the vehicle control) indicates poly-ubiquitination of the target protein.
Protocol 3: Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)
This protocol assesses the formation of the Target-PROTAC-E3 ligase complex within cells.
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Cell Treatment: Treat cells with your PROTAC at the optimal concentration for a specified time.
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Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
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Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein.
-
Capture the immune complexes using Protein A/G beads.
-
Wash the beads to remove non-specific binders.
-
-
Elution and Western Blot:
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Elute the bound proteins from the beads.
-
Analyze the eluate by western blot, probing for the target protein and the E3 ligase to confirm their co-precipitation.
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A standard workflow for a PROTAC degradation Western blot experiment.
References
Technical Support Center: Assessing the In Vitro Stability of MG degrader 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the in vitro stability of MG degrader 1.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vitro stability of this compound?
A1: The primary challenges in assessing the in vitro stability of PROTACs like this compound can be categorized into three main areas:
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Chemical Instability: Some PROTACs can be susceptible to hydrolysis under physiological conditions, particularly those with certain chemical moieties that may be unstable in aqueous solutions.
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Metabolic Instability: Like other small molecules, PROTACs are subject to metabolism by enzymes found in the liver and blood, such as Cytochrome P450 enzymes (CYPs). This metabolic activity can significantly impact the bioavailability and efficacy of the degrader.
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Poor Solubility and Aggregation: Due to their high molecular weight and lipophilicity, PROTACs often have low aqueous solubility.[1] This can lead to precipitation in assay buffers and inconsistent results in in vitro experiments.
Q2: How does the linker component of a PROTAC influence its stability?
A2: The linker is a critical factor in the overall stability and effectiveness of a PROTAC. Its length, composition, and rigidity can significantly affect:
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Metabolic Stability: The linker is often a site for metabolic modification. Incorporating more stable chemical structures, like cycloalkanes or aromatic rings, can improve metabolic stability, while long, flexible linkers such as PEG chains may be more prone to enzymatic degradation.
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Chemical Stability: Certain linker chemistries are inherently more stable and less susceptible to degradation in vivo.
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Physicochemical Properties: The linker's properties also influence the PROTAC's solubility and permeability.
Q3: How can I improve the solubility of this compound in my in vitro assays?
A3: If you are observing precipitation when diluting your DMSO stock of this compound in aqueous buffers, consider the following solutions:
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Optimize Solvent Concentration: Minimize the final DMSO concentration in your assay (ideally below 0.5%) to avoid affecting cell viability and assay performance.
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Use Co-solvents: Co-solvents like PEG300 can significantly improve the solubility of challenging compounds.
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Employ Formulation Strategies: For in vivo studies, amorphous solid dispersions (ASDs) or lipid-based formulations can enhance aqueous solubility.
Q4: My this compound shows good target degradation in biochemical assays but low potency in cell-based assays. What could be the issue?
A4: This discrepancy can arise from several factors:
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Poor Cell Permeability: PROTACs are large molecules and may struggle to cross the cell membrane.
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Active Efflux: The compound may be actively transported out of the cells.
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Low E3 Ligase Expression: The cell line you are using may have low expression of the E3 ligase that this compound recruits.
Troubleshooting Guides
Issue 1: Poor Solubility and Aggregation of this compound
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Symptom: Precipitation of the compound is observed in aqueous buffers or cell culture media, leading to inconsistent or non-reproducible results.
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Troubleshooting Workflow:
Workflow for addressing poor solubility and aggregation. -
Possible Solutions & Methodologies:
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Adjust Buffer pH: The solubility of a compound can be influenced by the pH of the buffer.
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Incorporate Additives: The use of non-ionic detergents (e.g., Tween-20) or other excipients can help prevent aggregation.
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Issue 2: Low Metabolic Stability of this compound
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Symptom: Rapid clearance of this compound is observed in in vitro metabolism assays (e.g., liver microsomes), suggesting poor in vivo efficacy despite good in vitro potency.
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Troubleshooting Workflow:
Workflow for addressing low metabolic stability. -
Possible Solutions & Methodologies:
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Metabolite Identification: Conduct studies to identify the specific sites on the molecule that are being metabolized.
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Structural Modification:
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Linker Modification: Incorporate more stable chemical motifs, such as cyclic structures, into the linker to reduce conformational flexibility and improve metabolic stability.
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Introduce Blocking Groups: Place metabolically inert groups, like fluorine or deuterium, at the identified metabolic "hotspots" to prevent enzymatic modification.
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Data Presentation
Table 1: Representative In Vitro Stability Data for a PROTAC Degrader
| Assay Type | Matrix | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Metabolic Stability | Liver Microsomes | Human | 45 | 30.8 |
| Metabolic Stability | Liver Microsomes | Mouse | 25 | 55.4 |
| Plasma Stability | Plasma | Human | > 120 | Not Applicable |
| Plasma Stability | Plasma | Rat | 98 | Not Applicable |
| Chemical Stability | PBS (pH 7.4) | N/A | > 240 | Not Applicable |
Note: The data presented above is representative for a generic PROTAC and is for illustrative purposes only. Actual experimental results for this compound may vary.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of this compound when incubated with human liver microsomes.
Materials:
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This compound
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Human Liver Microsomes (HLM)
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NADPH regenerating system
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Phosphate buffer (pH 7.4)
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Positive control (e.g., Verapamil)
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Negative control (e.g., Warfarin)
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Acetonitrile with internal standard
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LC-MS/MS system
Procedure:
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Preparation:
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Prepare a stock solution of this compound and control compounds in DMSO.
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Prepare working solutions by diluting the stock solutions in phosphate buffer. The final DMSO concentration should be less than 1%.
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Thaw the HLM on ice.
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Incubation:
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Pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.
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Initiate the metabolic reaction by adding the NADPH regenerating system.
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
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Quenching and Sample Preparation:
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Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction.
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Vortex the samples and centrifuge to precipitate the proteins.
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Transfer the supernatant for LC-MS/MS analysis.
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LC-MS/MS Analysis:
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Analyze the samples to quantify the remaining concentration of this compound at each time point.
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Data Analysis:
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Plot the natural logarithm of the percentage of the remaining this compound versus time.
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Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
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Experimental Workflow:
Protocol 2: In Vitro Plasma Stability Assay
Objective: To determine the stability of this compound in plasma.
Materials:
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This compound
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Pooled plasma (human, rat, mouse, etc.)
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Control compounds (one stable, one unstable)
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Acetonitrile with internal standard
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LC-MS/MS system
Procedure:
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Preparation:
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Prepare a stock solution of this compound in DMSO.
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Thaw pooled plasma at 37°C.
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Incubation:
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Add the test compound to the plasma at a final concentration of 1 µM.
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Incubate the plate at 37°C with gentle shaking.
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At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.
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-
Quenching and Sample Preparation:
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Stop the reaction by adding cold acetonitrile containing an internal standard.
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Centrifuge the samples to precipitate plasma proteins.
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Transfer the supernatant for LC-MS/MS analysis.
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LC-MS/MS Analysis:
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Quantify the remaining concentration of this compound at each time point.
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-
Data Analysis:
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Plot the percentage of the remaining this compound versus time.
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Calculate the half-life (t½) from the disappearance curve.
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Experimental Workflow:
References
Technical Support Center: Overcoming Cell Permeability Issues with MG Degrader 1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using MG Degrader 1, with a focus on troubleshooting potential cell permeability challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its targets?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of specific proteins within the cell. It is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The known targets of this compound are the lymphoid transcription factor Ikaros (IKZF3) and the eukaryotic peptide chain release factor GTP-binding subunit ERF3A (GSPT1) and GSPT2.[1]
Q2: What are the known physicochemical properties of this compound?
A2: The known properties of this compound are summarized in the table below. This information is crucial for preparing stock solutions and for designing experiments.
Q3: What is the mechanism of action for this compound?
A3: this compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. It forms a ternary complex with the target protein (IKZF3, GSPT1, or GSPT2) and an E3 ubiquitin ligase. This proximity allows the E3 ligase to attach ubiquitin chains to the target protein, marking it for destruction by the 26S proteasome. The degrader itself is then released to target another protein molecule.
Q4: Why is cell permeability a potential issue for this compound?
A4: Like many PROTACs, this compound has a relatively high molecular weight, which can limit its ability to passively diffuse across the cell membrane.[2][3] Poor cell permeability can lead to a lower intracellular concentration of the degrader, resulting in reduced target degradation and weaker than expected biological effects.
Q5: How can I improve the cellular uptake of this compound in my experiments?
A5: While specific strategies for this compound have not been published, general approaches to enhance the cellular uptake of PROTACs include:
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Optimization of experimental conditions: Ensure the compound is fully solubilized in the vehicle (e.g., DMSO) before dilution in cell culture media.
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Use of permeabilizing agents: In some instances, very low concentrations of mild detergents or permeabilizing agents can be used, but this should be carefully controlled as it can impact cell health.
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Structural modification: For medicinal chemists, strategies such as linker modification, incorporation of cyclic peptides, or the development of prodrugs can improve permeability.
Troubleshooting Guide
This guide will help you troubleshoot common issues encountered during experiments with this compound, with a focus on distinguishing permeability issues from other experimental problems.
Issue 1: No or weak degradation of target proteins (IKZF3, GSPT1, GSPT2).
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Question: Have you confirmed the identity and purity of your this compound?
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Answer: Always source compounds from reputable suppliers. If in doubt, confirm the identity and purity by analytical methods such as LC-MS and NMR.
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Question: Is your stock solution of this compound prepared and stored correctly?
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Question: Have you performed a dose-response and time-course experiment?
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Answer: The optimal concentration and treatment time for degradation can vary between cell lines. Perform a dose-response experiment (e.g., 0.1 nM to 10 µM) and a time-course experiment (e.g., 2, 4, 8, 24 hours) to determine the optimal conditions for your system.
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Question: Are you observing the "hook effect"?
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Answer: At very high concentrations, PROTACs can form binary complexes (degrader-target or degrader-E3 ligase) instead of the productive ternary complex, leading to reduced degradation. If you see decreased degradation at higher concentrations, this may be the cause.
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Issue 2: Suspected Poor Cell Permeability.
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Question: How can I assess the cell permeability of this compound in my cell line?
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Question: How can I confirm that this compound is engaging its target inside the cell?
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Answer: Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells. An increase in the thermal stability of the target protein in the presence of the degrader indicates binding.
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Question: My degrader shows activity in biochemical assays (e.g., ternary complex formation) but not in cells. What does this suggest?
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Answer: This is a strong indication of poor cell permeability. If the degrader can effectively bring the target and E3 ligase together in a cell-free system but fails to degrade the target in a cellular context, the primary suspect is its inability to reach its intracellular target.
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Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 591.65 g/mol | |
| Formula | C31H37N5O7 | |
| Appearance | Solid | |
| Color | Light yellow to yellow | |
| Solubility (DMSO) | 125 mg/mL (211.27 mM) - requires ultrasonic | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |
Table 2: In Vitro Activity of this compound
| Target(s) | Cell Line | EC50 | Source |
| IKZF3, GSPT1, GSPT2 | MM.1S | 1.385 nM |
Experimental Protocols
Protocol 1: Western Blot Analysis of IKZF3, GSPT1, and GSPT2 Degradation
This protocol describes how to assess the degradation of target proteins in response to this compound treatment.
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Cell Seeding: Plate your cells of interest (e.g., MM.1S multiple myeloma cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
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Compound Treatment:
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Prepare a serial dilution of this compound in DMSO.
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Dilute the stock solutions in pre-warmed cell culture medium to the final desired concentrations.
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Include a vehicle control (e.g., 0.1% DMSO).
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Treat the cells for the desired time points (e.g., 4, 8, 16, 24 hours).
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Cell Lysis:
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After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes, with vortexing every 5 minutes.
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Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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-
Protein Quantification:
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Transfer the supernatant to a new tube.
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Determine the protein concentration of each lysate using a BCA protein assay.
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-
Sample Preparation and SDS-PAGE:
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Normalize the protein concentration for all samples.
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Add Laemmli sample buffer and boil at 95°C for 5 minutes.
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Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
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-
Western Blotting:
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against IKZF3, GSPT1, GSPT2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
-
-
Detection and Analysis:
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Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantify the band intensities and normalize the target protein levels to the loading control.
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Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
strategies to minimize the toxicity of MG degrader 1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the potential toxicity of MG degrader 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of specific target proteins within the cell. Its primary targets are Ikaros Family Zinc Finger 3 (IKZF3), G1 to S phase transition 1 (GSPT1), and GSPT2.[1] It functions by hijacking the body's natural protein disposal system to eliminate these proteins, which are implicated in certain diseases.[2]
Q2: What are the potential sources of toxicity associated with this compound?
As with other targeted protein degraders, the toxicity of this compound can stem from several factors:[3]
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On-target toxicity: Degradation of the intended targets (IKZF3, GSPT1, GSPT2) in healthy tissues where they play essential physiological roles.
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Off-target toxicity: Unintended degradation of other proteins that are not the intended targets. This can occur if the degrader molecule binds to other proteins with similar structural features.[3][4]
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"Hook effect": At very high concentrations, the degrader can form non-productive binary complexes with either the target protein or the E3 ligase, reducing degradation efficiency and potentially leading to off-target effects.
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E3 ligase-related toxicity: Over-engagement or alteration of the natural function of the recruited E3 ligase could lead to unforeseen cellular consequences.
Q3: How can I minimize on-target toxicity in healthy tissues?
Minimizing on-target toxicity involves strategies to enhance the therapeutic window, ensuring that the degrader is active primarily in diseased cells while sparing healthy ones.
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Dose optimization: Carefully titrate the concentration of this compound to the lowest effective dose that achieves target degradation in the desired cells.
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Targeted delivery: For in vivo studies, consider targeted delivery strategies to increase the concentration of the degrader at the tumor site, thereby reducing systemic exposure.
Q4: What are the best practices for identifying and mitigating off-target effects?
Identifying and mitigating off-target effects is crucial for ensuring the specificity and safety of this compound.
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Proteomic Profiling: Employ unbiased global proteomics using techniques like mass spectrometry (LC-MS/MS) to identify any unintended protein degradation.
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Counter-screening: Screen this compound against a panel of proteins with structural similarity to the intended targets.
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Control Compounds: Utilize inactive control molecules that are structurally similar to this compound but do not bind to either the target proteins or the E3 ligase. This helps to distinguish between degradation-dependent and -independent effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cytotoxicity observed in non-target cell lines | Off-target protein degradation. | Perform global proteomics to identify off-target proteins. Redesign the degrader to improve selectivity. |
| On-target degradation in cells where the target is essential. | Lower the concentration of this compound. Use a more targeted delivery system for in vivo experiments. | |
| Reduced efficacy at higher concentrations (Hook Effect) | Formation of inactive binary complexes. | Perform a full dose-response curve to identify the optimal concentration range for degradation and avoid the hook effect. |
| Inconsistent results between experiments | Degrader instability or poor cell permeability. | Check the stability of this compound in your experimental medium. Use cell permeability assays to ensure it is entering the cells efficiently. |
| Observed phenotype does not correlate with target degradation | The phenotype is due to off-target effects. | Use negative controls and proteomics to confirm that the observed phenotype is a direct result of on-target degradation. |
| Signaling pathway redundancy. | Investigate downstream signaling pathways to understand how the cell is compensating for the loss of the target protein. |
Experimental Protocols
Protocol 1: Assessing On-Target Degradation via Western Blot
Objective: To determine the concentration- and time-dependent degradation of IKZF3, GSPT1, and GSPT2 by this compound.
Methodology:
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Cell Culture: Plate MM.1S cells or other relevant cell lines at a suitable density.
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Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against IKZF3, GSPT1, GSPT2, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
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Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
Protocol 2: Global Proteomics to Identify Off-Target Effects
Objective: To identify unintended protein degradation induced by this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound at a concentration that gives maximal on-target degradation and a vehicle control for 24 hours.
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Sample Preparation: Harvest cells, lyse, and digest proteins into peptides using trypsin.
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LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Use proteomics software (e.g., MaxQuant) to identify and quantify proteins in each sample. Compare the proteomes of the this compound-treated and vehicle-treated samples to identify proteins that are significantly downregulated only in the treated group.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for minimizing this compound toxicity.
References
dealing with inconsistent results in MG degrader 1 experiments
Welcome to the technical support center for MG132 experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in their experimental results. MG132 is a potent, reversible peptide aldehyde that primarily inhibits the chymotrypsin-like activity of the 26S proteasome, a crucial complex for protein degradation.[1] While it is a powerful tool, its use can lead to variable outcomes. This guide will help you navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: What is MG132 and what is its primary mechanism of action?
MG132 is a peptide aldehyde that selectively blocks the proteolytic activity of the 26S proteasome complex.[2] This complex is responsible for degrading ubiquitinated proteins, which plays a central role in regulating proteins involved in cell-cycle progression and apoptosis.[2] By inhibiting the proteasome, MG132 causes the accumulation of polyubiquitinated proteins, which can trigger cellular responses like apoptosis and cell cycle arrest.[1]
Q2: How should I properly reconstitute and store MG132?
MG132 is typically supplied as a lyophilized powder. For a 10 mM stock solution, you can reconstitute 1 mg of MG132 in 210.3 µl of dimethyl sulfoxide (DMSO).[1] It is crucial to aliquot the stock solution to prevent repeated freeze-thaw cycles and store it at -20°C, protected from light. While the lyophilized powder is stable for up to 24 months, the solution should be used within one month to maintain its potency.
Q3: What are the common off-target effects of MG132?
While MG132 primarily targets the 26S proteasome, it can also inhibit other proteases, particularly at higher concentrations. These include calpains and cathepsins. These off-target effects can contribute to cellular responses and should be considered when interpreting results. If off-target effects are a concern, using a more specific proteasome inhibitor may be necessary.
Q4: Can MG132 induce cellular responses other than apoptosis?
Yes. Besides inducing apoptosis, MG132 is known to trigger other significant cellular stress responses. Inhibition of the proteasome can lead to the accumulation of misfolded proteins in the endoplasmic reticulum, activating the Unfolded Protein Response (UPR) and causing ER stress. Studies have also shown that proteasome inhibition by MG132 can induce autophagy.
Troubleshooting Guide for Inconsistent Results
Issue 1: High variability in results between replicate wells.
High variability often points to technical inconsistencies in the experimental setup.
| Possible Cause | Recommended Solution | Citation |
| Uneven Cell Seeding | Ensure the cell suspension is homogenous before and during plating by mixing thoroughly. Inconsistent cell numbers across wells is a primary source of variability. | |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent technique when adding cells, media, and MG132. | |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can alter concentrations. Mitigate this by filling the perimeter wells with sterile PBS or media and not using them for experimental data. | |
| Cell Line Instability | Cell lines can drift genetically with increasing passage numbers, affecting their response to drugs. Use authenticated, low-passage cell lines for all experiments. |
Issue 2: The protein of interest is not stabilized after MG132 treatment.
This suggests that the protein's degradation may not be solely dependent on the proteasome or that the experimental conditions are not optimal.
| Possible Cause | Recommended Solution | Citation |
| Suboptimal MG132 Concentration | The optimal concentration is highly cell-line dependent. Perform a dose-response experiment, starting with a range of 1-10 µM, but testing up to 50 µM if necessary, to find the ideal concentration for your specific cells. | |
| Incorrect Incubation Time | Incubation times can vary from 1 to 24 hours. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal duration for protein accumulation. | |
| Alternative Degradation Pathway | The protein may be degraded by other pathways, such as the lysosomal pathway. To investigate this, use lysosomal inhibitors like Chloroquine or Bafilomycin A1 in parallel with MG132. | |
| Ineffective MG132 | Ensure the MG132 stock solution is fresh (ideally used within one month of reconstitution) and has been stored correctly at -20°C and protected from light. |
Issue 3: High levels of cell death or toxicity are observed.
Excessive cell death can obscure the specific effects of proteasome inhibition on your protein of interest.
| Possible Cause | Recommended Solution | Citation |
| Concentration is too high | High concentrations of MG132 can induce apoptosis and other toxic effects. Determine the optimal, non-toxic concentration for your cell line with a dose-response experiment and use the lowest effective concentration. | |
| Incubation time is too long | Prolonged exposure to MG132 can lead to significant cell death. Reduce the incubation time to a point where protein stabilization is observed without excessive toxicity. | |
| Cell line sensitivity | Different cell lines have varying sensitivities to proteasome inhibition. What is optimal for one cell line may be toxic to another. Always optimize conditions for your specific cell line. | |
| Serum Concentration | Serum contains growth factors that can influence cell survival and inhibitor potency. Consider reducing the serum concentration during MG132 treatment if cells can tolerate it. |
Data Summary
Table 1: Recommended Starting Conditions for MG132 Experiments
Note: These values are general starting points and should be optimized for your specific cell line and experimental goals.
| Parameter | Recommended Range | Notes | Citation |
| Stock Solution | 10 mM in DMSO | Aliquot and store at -20°C, protected from light. Use within 1 month. | |
| Working Concentration | 1 - 10 µM | A common starting range for many cell culture experiments. May need to be increased up to 50 µM. | |
| Incubation Time | 4 - 8 hours | A typical starting point. Can be varied from 1 to 24 hours depending on the protein's half-life and experimental endpoint. | |
| Vehicle Control | DMSO | Use the same volume of DMSO as used for the highest MG132 concentration to control for solvent effects. | |
| Positive Control | Accumulation of total polyubiquitinated proteins or a known short-lived protein (e.g., p53, IκBα). | A Western blot for ubiquitin is a reliable way to confirm that MG132 is actively inhibiting the proteasome. |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of Ubiquitinated Proteins
This protocol is used to confirm that MG132 is effectively inhibiting the proteasome by observing the accumulation of polyubiquitinated proteins.
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Cell Treatment : Seed cells and allow them to attach. Treat the cells with the desired concentrations of MG132 (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for the determined incubation time (e.g., 4 hours).
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Cell Lysis : After treatment, wash the cells twice with ice-cold PBS. Lyse the cells in ice-cold lysis buffer (e.g., RIPA) with added protease inhibitors and incubate on ice for 30 minutes.
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Protein Quantification : Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
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Sample Preparation : Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Western Blotting : Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
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Immunoblotting : Block the membrane for 1 hour, then incubate with a primary antibody against ubiquitin overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Visualization : Develop the blot using a chemiluminescent substrate and visualize the bands. An accumulation of high molecular weight smeared bands in the MG132-treated lanes indicates successful proteasome inhibition.
Protocol 2: Cycloheximide (CHX) Chase Assay
This assay is used to determine the half-life of a protein and to confirm that its degradation is proteasome-dependent.
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Cell Seeding : Seed cells in multiple plates or wells to allow for harvesting at different time points.
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Pre-treatment : Treat one set of cells with MG132 (at the optimized concentration) and another with vehicle (DMSO) for 1 hour prior to adding CHX.
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CHX Treatment : Add cycloheximide (CHX) to all wells at a final concentration of 20-50 µg/mL to block new protein synthesis.
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Time-Course Harvest : Harvest cells at various time points after adding CHX (e.g., 0, 2, 4, 6, 8 hours).
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Analysis : Lyse the cells and analyze the protein levels at each time point by Western blot. In the vehicle-treated cells, the protein of interest should decrease over time. In the MG132-treated cells, the protein should be stabilized, indicating its degradation is proteasome-dependent.
Visual Guides
Diagrams of Workflows and Pathways
References
Technical Support Center: Interpreting Unexpected Western Blot Results for Target Degradation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected Western blot results in the context of target protein degradation studies.
Frequently Asked Questions (FAQs)
Q1: My target protein appears at a higher molecular weight than expected after treatment to induce degradation. What could be the cause?
A1: An increase in the apparent molecular weight of your target protein, often appearing as a smear or a ladder of bands, can be indicative of ubiquitination.[1][2] The ubiquitin-proteasome system (UPS) is a major pathway for controlled protein degradation, where target proteins are tagged with ubiquitin molecules.[3][4][5] Each ubiquitin molecule adds approximately 8.5 kDa to the target protein's molecular weight, and the attachment of multiple ubiquitin molecules (polyubiquitination) results in a characteristic laddering or smearing pattern on a Western blot.
Other post-translational modifications (PTMs) such as phosphorylation or glycosylation can also cause an upward shift in molecular weight.
Troubleshooting Steps:
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Confirm Ubiquitination: Perform co-immunoprecipitation (co-IP) by pulling down your protein of interest and then blotting with an anti-ubiquitin antibody.
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Inhibit the Proteasome: Treat cells with a proteasome inhibitor (e.g., MG132) to cause the accumulation of ubiquitinated proteins.
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Consider Other PTMs: Use enzymes that remove specific PTMs (e.g., phosphatases, glycosidases) to see if the band shifts back to the expected size.
Q2: I see multiple bands or a smear at a lower molecular weight than my target protein. What does this indicate?
A2: The appearance of bands at a lower molecular weight is often a sign of protein degradation or cleavage. This can be due to the intended degradation process you are studying or to unintended proteolysis during sample preparation.
Troubleshooting Steps:
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Optimize Sample Preparation: Ensure that you are using fresh samples and that protease inhibitors are included in your lysis buffer to prevent artificial degradation.
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Time-Course Experiment: Perform a time-course experiment to observe the appearance of these lower molecular weight bands over time, which can help distinguish between specific degradation products and non-specific breakdown.
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Antibody Specificity: The lower molecular weight bands could also be non-specific bands recognized by your primary or secondary antibodies. Run a control with the secondary antibody alone to check for non-specific binding.
Q3: The band for my target protein is completely gone after treatment, but I don't see any degradation products. Is this normal?
A3: Yes, this can be a normal and expected result, especially if the degradation of your target protein is very efficient and rapid. The proteasome degrades proteins into small peptides, which are not typically detectable by Western blotting.
Troubleshooting Steps to Confirm Degradation:
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Proteasome Inhibition: Pre-treat your cells with a proteasome inhibitor (e.g., MG132, Bortezomib) before adding your degradation-inducing treatment. If the disappearance of your protein is proteasome-dependent, the band should be "rescued" or reappear in the presence of the inhibitor.
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Lysosome Inhibition: To investigate the involvement of the autophagy-lysosome pathway, use lysosomal inhibitors such as Bafilomycin A1 or Chloroquine.
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Time-Course Experiment: A shorter time-course experiment might allow you to capture the transient appearance of ubiquitinated forms or degradation intermediates before they are fully cleared.
Q4: My PROTAC/degrader compound is not causing degradation of the target protein. What should I check?
A4: Lack of degradation with a PROTAC (Proteolysis Targeting Chimera) or molecular degrader can be due to several factors related to the compound itself, the experimental system, or the underlying biology. PROTACs work by forming a ternary complex between the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome.
Troubleshooting Steps:
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Compound Concentration and the "Hook Effect": PROTACs can exhibit a "hook effect," where at very high concentrations, the formation of the productive ternary complex is impaired, leading to reduced degradation. Perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration.
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Cell Line Variability: The expression levels of the target protein and the specific E3 ligase recruited by the PROTAC can vary between cell lines. Confirm the expression of both in your chosen cell line.
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Compound Stability and Solubility: Ensure your compound is fully dissolved and stable in your cell culture media.
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Mechanism of Action Controls: Use a non-functional version of your degrader (e.g., one that doesn't bind the E3 ligase) as a negative control to confirm that the observed effects are specific to the intended mechanism.
Troubleshooting Guides
Guide 1: Investigating Higher Molecular Weight Bands
This guide provides a workflow for determining the cause of unexpected high molecular weight bands observed on a Western blot.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Western blot troubleshooting guide! [jacksonimmuno.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Incubation Time for Maximal Protein Degradation
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for optimizing incubation time in protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing incubation time crucial for protein degradation experiments? A1: Optimizing incubation time is critical because protein degradation is a dynamic process. The time required to achieve maximal degradation (Dmax) can vary significantly depending on the target protein's intrinsic turnover rate, the mechanism of the degrader molecule (e.g., PROTAC, molecular glue), and the specific cell line being used.[1][2] Insufficient incubation may result in an underestimation of the degrader's efficacy, while excessively long incubation might trigger secondary effects or compensatory protein synthesis, confounding the results.
Q2: What is a good starting point for a time-course experiment? A2: A well-designed time-course experiment is essential. A general starting point is to test a broad range of time points, such as 0, 2, 4, 6, 12, and 24 hours.[1][3] Some studies suggest including both short (4-8 hours) and long (12-24 hours) time points in initial screens.[2] For certain targets or compounds, maximal degradation may be achieved within 24 hours, but observing the effects for up to 48 or 72 hours can provide valuable information about the duration of the degradation effect.
Q3: How does the mechanism of degradation influence the optimal time? A3: The mechanism of action is a key factor. For instance, Proteolysis Targeting Chimeras (PROTACs) act catalytically to induce ubiquitination and subsequent degradation by the proteasome. This process can be rapid, with significant degradation observed as early as 6 hours. In contrast, inhibitors that lead to protein destabilization, such as Hsp90 inhibitors, may require longer incubation periods for client protein degradation to become apparent, depending on the client protein's half-life.
Q4: What are the main cellular pathways responsible for targeted protein degradation? A4: In eukaryotic cells, the two primary pathways for protein degradation are the Ubiquitin-Proteasome System (UPS) and the autophagy-lysosome pathway. The UPS is the main pathway for the degradation of most short-lived and regulatory proteins and is the system hijacked by technologies like PROTACs. It involves tagging proteins with ubiquitin molecules, which marks them for destruction by the 26S proteasome.
Troubleshooting Guide
Q5: I am not observing any degradation of my target protein. What are the possible causes related to incubation time? A5:
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Insufficient Incubation Time: The degradation kinetics of your target protein might be slower than anticipated. The time points you selected may be too early to observe a significant reduction in protein levels.
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Solution: Extend your time-course experiment to include later time points (e.g., 36, 48, and 72 hours).
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Protein Synthesis Outpaces Degradation: The rate of new protein synthesis might be compensating for the induced degradation, resulting in no net change in protein levels.
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Solution: Perform a cycloheximide (CHX) chase assay. CHX blocks new protein synthesis, allowing you to measure the degradation rate of the existing protein pool more accurately.
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Q6: My protein degradation appears incomplete or plateaus at a low level. Why is this happening? A6:
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The "Hook Effect": This phenomenon is common in experiments with bifunctional degraders like PROTACs. At very high concentrations, the degrader may form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target-Degrader-E3 Ligase) required for degradation. This reduces degradation efficiency.
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Solution: Perform a dose-response experiment at a fixed optimal time point. Test a wide range of degrader concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration that yields maximal degradation (Dmax).
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Sub-optimal Incubation Time: You may have missed the time point of maximal degradation (Tmax). Degradation might be transient, with protein levels recovering due to feedback mechanisms or degrader instability.
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Solution: Conduct a more granular time-course experiment with more frequent sampling points around the time you observe the initial degradation.
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Q7: I see multiple bands or smaller bands on my Western blot after treatment. What does this indicate? A7:
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Protein Degradation Products: The smaller bands may be partially degraded fragments of your target protein. This can occur if the degradation process is incomplete or if certain cleavage products are transiently stable.
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Solution: Ensure you are using fresh samples and that your lysis buffer contains a sufficient concentration of protease inhibitors to prevent non-specific degradation after cell lysis.
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Epitope Cleavage: Proteolysis during sample preparation could cleave off the part of the protein containing the epitope recognized by your primary antibody, making it seem like the full-length protein is disappearing while a fragment remains.
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Solution: Use multiple antibodies that recognize different epitopes on the target protein to confirm degradation of the entire protein.
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Q8: The level of degradation is inconsistent between experiments. How can I improve reproducibility? A8:
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Cellular State: The metabolic state, confluency, and passage number of your cells can influence protein turnover rates and the efficiency of the degradation machinery.
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Solution: Standardize your cell culture conditions meticulously. Ensure cells are seeded at the same density and are at a consistent confluency (~70-80%) when you begin treatment. Use cells from a similar low passage number for all related experiments.
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Reagent Stability: The stability of your degrader compound in the culture medium can affect results, especially over long incubation times.
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Solution: Check the stability of your compound under experimental conditions. If it is unstable, you may need to replenish the medium with a fresh compound during long incubations.
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Quantitative Data Summary
The following table presents example data from a time-course experiment analyzing the degradation of a target protein mediated by a PROTAC. The data is quantified from Western blot band intensities and normalized to a loading control and the time-zero (vehicle) control.
| Incubation Time (Hours) | PROTAC Concentration | % Target Protein Remaining (Normalized Mean ± SD) |
| 0 (Vehicle Control) | 100 nM | 100% ± 4.5% |
| 2 | 100 nM | 85.2% ± 5.1% |
| 4 | 100 nM | 55.6% ± 6.3% |
| 8 | 100 nM | 24.1% ± 3.8% |
| 12 | 100 nM | 10.5% ± 2.9% |
| 24 | 100 nM | 8.2% ± 2.5% |
| 48 | 100 nM | 15.7% ± 4.2% |
Visualizations
Signaling Pathway: The Ubiquitin-Proteasome System (UPS)
The UPS is the primary pathway for selective protein degradation. It involves a three-enzyme cascade (E1, E2, E3) that attaches a polyubiquitin chain to a target protein, marking it for destruction by the 26S proteasome.
Experimental Workflow: Time-Course Optimization
This diagram outlines the key steps for designing and executing an experiment to determine the optimal incubation time for protein degradation.
Detailed Experimental Protocol: Time-Course Analysis by Western Blot
This protocol provides a framework for assessing time-dependent protein degradation in cultured mammalian cells.
1. Cell Culture and Treatment a. Seed cells (e.g., HeLa, MDA-MB-231) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours. b. Prepare a stock solution of your degrader compound in DMSO. Dilute the stock solution in fresh culture medium to the desired final working concentration. c. For the time-course experiment, treat the cells for various durations (e.g., 0, 2, 4, 8, 12, 24 hours). The '0 hour' time point should be treated with a vehicle control (e.g., DMSO at the same final concentration as the degrader-treated wells).
2. Cell Lysis a. At the end of each incubation period, aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). b. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well. c. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Carefully transfer the supernatant (protein lysate) to a new, clean microcentrifuge tube.
3. Protein Quantification a. Determine the total protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) or Bradford assay, according to the manufacturer's instructions. This is crucial for ensuring equal protein loading in the subsequent steps.
4. SDS-PAGE and Western Blotting a. Based on the quantification results, calculate the volume of each lysate needed to obtain an equal amount of protein (typically 20-30 µg). b. Mix the calculated volume of lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins. c. Load the prepared samples into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker in one lane. d. Run the gel to separate proteins by size. e. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. f. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding. g. Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C with gentle agitation. h. Simultaneously, probe a separate membrane or the same membrane (if stripped and re-probed) with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize the data. i. Wash the membrane three times for 5-10 minutes each with TBST. j. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. k. Wash the membrane again three times for 10 minutes each with TBST.
5. Detection and Analysis a. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer’s instructions and incubate it with the membrane. b. Capture the chemiluminescent signal using a digital imaging system or X-ray film. c. Quantify the band intensities for the target protein and the loading control for each time point using image analysis software (e.g., ImageJ). d. Normalize the target protein band intensity to its corresponding loading control band intensity. e. Plot the normalized protein levels against time to visualize the degradation kinetics and determine the optimal incubation time (Tmax) that results in the greatest reduction of the target protein (Dmax).
References
troubleshooting resistance to MG degrader 1 in cell lines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MG degrader 1 in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Compd E14) is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the proteins IKZF3, GSPT1, and GSPT2.[1] As a heterobifunctional molecule, it acts as a molecular bridge, simultaneously binding to the target proteins and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin to the target proteins, marking them for degradation by the cell's natural protein disposal machinery, the proteasome. This process is often referred to as a "molecular glue" mechanism, particularly for GSPT1 degradation.[2]
Q2: What are the primary targets of this compound?
The primary targets of this compound are the lymphoid transcription factor IKZF3 (Aiolos) and the translation termination factors GSPT1 and GSPT2.[1] Degradation of these proteins can have significant effects on cell cycle progression and survival, particularly in cancer cell lines.[3]
Q3: In which cell lines is this compound known to be active?
This compound has a reported EC50 value of 1.385 nM in MM.1S multiple myeloma cells.[1] Its activity in other cell lines should be determined empirically.
Q4: How should I store and handle this compound?
For optimal stability, this compound powder should be stored at -20°C in a dark and dry place. Stock solutions, typically prepared in DMSO, can be stored at -20°C for short-term use, but it is highly recommended to prepare fresh solutions for experiments to ensure maximum potency. Aliquoting stock solutions is advisable to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: No or Insufficient Target Degradation
Q: I am not observing any degradation of my target protein(s) (IKZF3, GSPT1/GSPT2) after treating my cells with this compound. What could be the problem?
There are several potential reasons for a lack of degradation. Below is a systematic guide to troubleshooting this issue.
Potential Causes and Solutions:
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Suboptimal Concentration: The concentration of the degrader is critical. Too low of a concentration will not be effective, while excessively high concentrations can lead to a "hook effect," where the formation of unproductive binary complexes (degrader-target or degrader-E3 ligase) dominates over the productive ternary complex.
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Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation.
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Incorrect Timepoint: The kinetics of degradation can vary between cell lines and target proteins.
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Solution: Conduct a time-course experiment (e.g., 4, 8, 12, 24, and 48 hours) to determine the optimal treatment duration for maximal degradation. Some degraders can act quickly, while others may be slower.
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Poor Cell Permeability: PROTACs are relatively large molecules and may have difficulty crossing the cell membrane.
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Solution: While the chemical properties of this compound are fixed, ensure that your cell culture conditions are optimal and that the cells are healthy.
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Low E3 Ligase Expression: The efficacy of this compound, a Cereblon (CRBN)-based degrader, depends on the expression level of CRBN in the cell line being used.
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Solution: Verify the expression of CRBN in your cell line by Western blot or qPCR. If CRBN expression is low or absent, consider using a different cell line.
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Inefficient Ternary Complex Formation: Even if the degrader binds to both the target and the E3 ligase individually, it may not efficiently form a stable ternary complex, which is essential for ubiquitination.
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Solution: Confirm the formation of the ternary complex using biophysical assays such as co-immunoprecipitation (Co-IP).
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Compound Instability: The degrader may be unstable in the cell culture medium over the course of the experiment.
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Solution: Assess the stability of this compound in your specific media conditions.
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Rapid Protein Synthesis: The cell may be synthesizing new target protein at a rate that counteracts the degradation.
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Solution: In a time-course experiment, shorter treatment times may reveal more significant degradation before new protein synthesis can compensate.
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Troubleshooting Workflow for Lack of Degradation
Issue 2: Development of Acquired Resistance
Q: My cells initially responded to this compound, but after prolonged treatment, they have become resistant. What are the potential mechanisms of resistance?
Acquired resistance to PROTACs is an emerging challenge. The most common mechanisms do not involve mutations in the target protein, but rather alterations in the ubiquitin-proteasome system (UPS).
Potential Mechanisms of Acquired Resistance:
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Downregulation or Mutation of E3 Ligase Components: Since this compound is CRBN-dependent, mutations or deletion of the CRBN gene can lead to resistance. Alterations in other components of the CRL4-CRBN complex could also contribute.
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Solution: Sequence the CRBN gene in your resistant cell lines to check for mutations. Assess CRBN protein levels by Western blot.
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Upregulation of Drug Efflux Pumps: Overexpression of multidrug resistance proteins, such as ABCB1, can lead to increased efflux of the degrader from the cell, reducing its intracellular concentration and efficacy.
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Solution: Check for the overexpression of ABCB1 and other efflux pumps in resistant cells using qPCR or Western blotting. Co-treatment with an efflux pump inhibitor may restore sensitivity.
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Changes in the Ubiquitination/Deubiquitination Machinery: Upregulation of deubiquitinating enzymes (DUBs) that remove ubiquitin chains from the target protein can counteract the action of the degrader.
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Solution: Perform proteomic or transcriptomic analysis to identify upregulated DUBs in resistant cells.
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Bypass Pathway Activation: Cells may develop resistance by upregulating alternative signaling pathways that compensate for the loss of the target protein.
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Solution: Use RNA sequencing or other profiling methods to identify activated bypass pathways in resistant cells.
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Mechanisms of Acquired Resistance to this compound
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Line | Source |
| EC50 | 1.385 nM | MM.1S | |
| Recommended Concentration Range (in vitro) | 0.1 nM - 10 µM | General | |
| Recommended Treatment Time (in vitro) | 4 - 48 hours | General |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of this compound.
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Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
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PROTAC Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against IKZF3, GSPT1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Data Analysis: Quantify the band intensities for the target proteins and the loading control. Normalize the target protein band intensity to the loading control for each sample. Plot the normalized protein levels (%) against the log of the degrader concentration to determine the DC50 and Dmax values.
Protocol 2: Cell Viability Assay
This protocol is to determine the IC50 of this compound.
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Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
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Treatment: Treat cells with a serial dilution of this compound or a vehicle control.
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Incubation: Incubate for the desired period (e.g., 72 or 120 hours).
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Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
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Data Acquisition: Measure luminescence or absorbance using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the degrader-induced proximity of the target protein and the E3 ligase.
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Cell Treatment: Treat cells with this compound at the optimal degradation concentration and a vehicle control for a short duration (e.g., 2-4 hours). To prevent degradation of the complex, you can co-treat with a proteasome inhibitor like MG132.
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Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.
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Immunoprecipitation:
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Pre-clear the lysates with protein A/G agarose beads.
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Incubate the cleared lysates with an antibody against CRBN (or the target protein) overnight at 4°C.
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Add protein A/G beads to capture the antibody-protein complexes.
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Washing: Wash the beads several times with IP lysis buffer to remove non-specific binders.
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Elution and Western Blot:
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Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
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Run the eluate on an SDS-PAGE gel and perform a Western blot as described in Protocol 1.
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Probe the membrane with antibodies against the target protein (if you immunoprecipitated CRBN) and CRBN (to confirm successful IP). An increase in the co-precipitated protein in the degrader-treated sample confirms the formation of the ternary complex.
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This compound Mechanism of Action
References
quality control measures for MG degrader 1 synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of MG degrader 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of specific target proteins, namely Ikaros (IKZF3), GSPT1, and GSPT2.[1] It is a heterobifunctional molecule composed of a ligand that binds to the target proteins and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. Structurally, it features a thalidomide-like moiety for recruiting the Cereblon (CRBN) E3 ligase.[2] Its molecular formula is C31H37N5O7, with a molecular weight of 591.65 g/mol .[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C for up to three years. If in a solvent, it is recommended to store the solution at -80°C for up to six months, or at -20°C for up to one month.[1] It is advisable to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[1]
Q3: What are the critical quality control (QC) tests for ensuring the integrity of synthesized this compound?
A3: The critical QC tests for this compound include:
-
Identity Confirmation: Verified by High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the molecule and by 1H-NMR and 13C-NMR spectroscopy to confirm its chemical structure.
-
Purity Assessment: Determined by High-Performance Liquid Chromatography (HPLC), typically with UV detection. A purity of ≥98% is generally considered acceptable for research-grade material.
-
Residual Solvent Analysis: Often performed using Gas Chromatography (GC) to ensure that no harmful solvents from the synthesis remain in the final product.
Q4: I am observing a lower than expected degradation of the target protein in my cellular assays. What could be the issue?
A4: Lower than expected degradation efficiency can stem from several factors. One common phenomenon is the "hook effect," where at high concentrations, the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex, leading to reduced degradation. It is crucial to perform a full dose-response curve to determine the optimal concentration for degradation. Other factors could include poor cell permeability of the compound or instability in the cell culture medium.
Q5: During the synthesis, I'm concerned about the racemization of the chiral center on the thalidomide moiety. How can I minimize this?
A5: The chiral center at the 3-position of the glutarimide ring in thalidomide and its analogs is prone to racemization under basic conditions. To minimize this, it is advisable to:
-
Use mild bases when necessary.
-
Keep reaction times as short as possible.
-
Avoid high temperatures during steps involving bases.
-
Perform chiral HPLC analysis to confirm the enantiomeric purity of the final compound.
Synthesis and Quality Control Workflow
Below is a diagram illustrating a plausible synthetic workflow for this compound, followed by essential quality control steps.
Troubleshooting Guide
Issue 1: Low Yield in Amide Coupling Step
| Potential Cause | Troubleshooting Step |
| Incomplete activation of the carboxylic acid | Pre-activate the carboxylic acid component with the coupling reagent (e.g., HATU) for 15-30 minutes before adding the amine component. |
| Steric hindrance | Increase the reaction time and/or temperature. Consider using a more potent coupling reagent. |
| Poor solubility of reactants | Try a different solvent system, such as DMF/DMSO mixture, to improve solubility. |
| Degradation of coupling reagent | Use freshly opened or properly stored coupling reagents. |
Issue 2: Incomplete Boc Deprotection
| Potential Cause | Troubleshooting Step |
| Insufficient acid | Increase the equivalents of trifluoroacetic acid (TFA) or use a stronger acid if the substrate is stable. |
| Short reaction time | Extend the reaction time and monitor the reaction progress by TLC or LC-MS. |
| Scavenger interference | While scavengers are sometimes used to trap the tert-butyl cation, they can sometimes interfere. Ensure the appropriate scavenger is used if necessary. |
Issue 3: Impurities Detected in Final Product by HPLC/LC-MS
| Potential Cause | Troubleshooting Step |
| Unreacted starting materials | Optimize the reaction stoichiometry and reaction time. Improve purification by adjusting the HPLC gradient. |
| Side products from coupling reaction | Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. Purify intermediates if necessary. |
| Degradation during workup or purification | Avoid strongly acidic or basic conditions during workup if the molecule is sensitive. Ensure the product is stable under the HPLC mobile phase conditions. |
| Residual solvents | After purification, dry the product thoroughly under high vacuum. |
Quality Control Data and Acceptance Criteria
The following tables summarize the expected analytical data and suggested acceptance criteria for the quality control of this compound.
Table 1: LC-MS Data
| Parameter | Expected Value |
| Molecular Formula | C31H37N5O7 |
| Molecular Weight | 591.65 |
| [M+H]+ (m/z) | 592.27 |
| [M+Na]+ (m/z) | 614.25 |
Table 2: 1H-NMR Spectroscopy Data (Predicted)
Note: Predicted chemical shifts are based on the known structure and typical values for similar functional groups. Actual shifts may vary based on solvent and experimental conditions.
| Proton Type | Predicted Chemical Shift (ppm) |
| Aromatic protons | 6.5 - 8.5 |
| Methoxy group (-OCH3) | ~3.8 |
| Aliphatic protons (linker and piperidine) | 1.2 - 3.5 |
| Isopropyl group (-CH(CH3)2) | 0.8 - 1.2 (doublet) |
| Amide protons (-NH-) | 7.5 - 9.0 (broad) |
Table 3: Quality Control Acceptance Criteria
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Light yellow to yellow solid |
| Identity | LC-MS (ESI+) | [M+H]+ peak at m/z = 592.27 ± 0.5 |
| Structure | 1H-NMR | Spectrum conforms to the expected structure |
| Purity | RP-HPLC (UV at 254 nm) | ≥ 98.0% |
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues during this compound synthesis and analysis.
Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase HPLC
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 10-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO, then dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Analysis: Inject 10 µL of the sample solution. Purity is calculated based on the area percentage of the main peak.
Protocol 2: Identity Confirmation by LC-MS
-
Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same column and mobile phases as in the HPLC purity method, but with a shorter gradient (e.g., 5-95% B over 8 minutes) and formic acid instead of TFA if better MS sensitivity is required.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Analysis: Look for the protonated molecular ion [M+H]+ at m/z 592.27.
-
Protocol 3: Structural Confirmation by 1H-NMR
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis: Integrate the peaks and compare the chemical shifts and coupling constants to the expected values for the structure of this compound. The spectrum should show signals corresponding to aromatic, aliphatic, methoxy, and amide protons, with appropriate integrations.
References
mitigating non-specific binding of MG degrader 1 in assays
Welcome to the technical support center for MG Degrader 1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate non-specific binding and other common issues encountered during in-vitro and cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Compd E14) is a Proteolysis Targeting Chimera (PROTAC).[1] PROTACs are heterobifunctional molecules designed to eliminate specific proteins from cells.[2] They work by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[2][3][4] this compound specifically targets the proteins IKZF3, GSPT1, and GSPT2 for degradation.
References
Validation & Comparative
Validating the Efficacy of MG Degrader 1 in Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MG degrader 1's performance with alternative cancer therapies, supported by experimental data. We present a detailed analysis of its efficacy in relevant cancer models, alongside established treatments and other targeted protein degraders.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the quantitative data for this compound and its comparators, focusing on their activity in multiple myeloma (MM) and other relevant cancer cell lines.
Table 1: In Vitro Efficacy of IKZF1/3 and GSPT1 Degraders
| Compound | Target(s) | Cancer Type | Cell Line | Efficacy Metric | Value (nM) | Citation(s) |
| This compound (Compd E14) | IKZF3, GSPT1, GSPT2 | Multiple Myeloma | MM.1S | EC50 | 1.385 | [1][2] |
| Multiple Myeloma | NCI-H929 | EC50 | 1.485 | [3] | ||
| CC-885 | GSPT1 | Acute Myeloid Leukemia | Various | IC50 | 10 - 1000 | [4] |
| MGD-28 | IKZF1, IKZF3, CK1α | Multiple Myeloma | Not Specified | DC50 (IKZF1) | 3.8 | [5] |
| DC50 (IKZF3) | 7.1 | |||||
| MGD-4 | IKZF1, IKZF3 | Multiple Myeloma | Not Specified | DC50 (IKZF1) | 67.2 | |
| DC50 (IKZF3) | 95.8 | |||||
| Lenalidomide | IKZF1, IKZF3 | Multiple Myeloma | MM.1S | IC50 | ~3000 |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration.
Table 2: In Vitro Efficacy of Standard-of-Care Multiple Myeloma Drugs
| Compound | Target/Mechanism | Cancer Type | Cell Line | Efficacy Metric | Value (nM) | Citation(s) |
| Bortezomib | Proteasome Inhibitor | Multiple Myeloma | MM.1S | IC50 | 9 | |
| RPMI-8226 | IC50 | 15.9 | ||||
| U-266 | IC50 | 7.1 | ||||
| Daratumumab | CD38 Monoclonal Antibody | Multiple Myeloma | CD38+ MM cell lines | EC50 (ADCC) | ~0.01 µg/ml | |
| CD38+ MM cell lines | EC50 (CDC) | 0.16 µg/ml |
ADCC: Antibody-Dependent Cell-Mediated Cytotoxicity; CDC: Complement-Dependent Cytotoxicity.
Signaling Pathways and Mechanisms of Action
This compound and IKZF1/3 Degradation
This compound is a PROTAC (Proteolysis-Targeting Chimera) that induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). These factors are crucial for the survival of multiple myeloma cells. Their degradation disrupts the B-cell receptor (BCR) and nuclear factor-kappa B (NF-κB) signaling pathways, leading to apoptosis.
GSPT1 Degradation
This compound also targets G1 to S phase transition 1 (GSPT1), a key factor in protein translation termination. GSPT1 is essential for the release of newly synthesized proteins from the ribosome. Its degradation leads to ribosomal stalling, translational stress, and ultimately, cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
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Cancer cell lines (e.g., MM.1S, NCI-H929)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compounds (this compound, alternatives) in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using appropriate software.
Protein Degradation Analysis (Western Blot)
This protocol is used to quantify the degradation of target proteins (IKZF1, IKZF3, GSPT1) following treatment with degraders.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IKZF1, anti-IKZF3, anti-GSPT1, anti-loading control e.g., β-actin or GAPDH)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of the degrader for different time points (e.g., 4, 8, 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control to determine DC50 and Dmax values.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line (e.g., MM.1S)
-
Matrigel (optional)
-
Test compound (this compound) and vehicle
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5-10 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
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When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
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Administer this compound (at a predetermined dose and schedule, e.g., daily intraperitoneal injection) or vehicle to the respective groups.
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Measure tumor volume and body weight 2-3 times per week.
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At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors.
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Tumor weight can be measured, and tumor tissue can be used for further analysis, such as western blotting to confirm target degradation.
References
A Comparative Guide to IKZF3 Degraders: MG Degrader 1 and Alternatives
For researchers and professionals in drug development, the targeted degradation of Ikaros Family Zinc Finger 3 (IKZF3), a key regulator of lymphocyte development, presents a promising therapeutic strategy for hematological malignancies and autoimmune diseases. This guide provides a comparative analysis of MG degrader 1 against other notable IKZF3 degraders, supported by available experimental data.
Overview of IKZF3 Degraders
IKZF3, also known as Aiolos, is a transcription factor crucial for the differentiation and proliferation of B lymphocytes.[1][2][3] Its degradation is a key mechanism of action for immunomodulatory drugs (IMiDs) and newer targeted protein degraders. These degraders can be broadly categorized into two classes: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.
This compound is a PROTAC that induces the degradation of not only IKZF3 but also GSPT1 and GSPT2.[4][5] It has demonstrated a potent anti-proliferative effect in multiple myeloma cells. In contrast, several other compounds act as molecular glues, promoting the interaction between IKZF3 and the E3 ubiquitin ligase Cereblon (CRBN), leading to IKZF3's ubiquitination and subsequent degradation.
Comparative Performance of IKZF3 Degraders
The following table summarizes the available quantitative data for this compound and other selected IKZF3 degraders. It is important to note that the data is compiled from various sources and experimental conditions may differ, warranting caution in direct comparisons.
| Degrader | Type | Target(s) | DC50 / EC50 (IKZF3) | Dmax (IKZF3) | Cell Line | Other Notable Targets | E3 Ligase |
| This compound | PROTAC | IKZF3, GSPT1, GSPT2 | 1.385 nM (EC50) | Not Reported | MM.1S | GSPT1, GSPT2 | Not Specified |
| IKZF3 degrader 1 | Molecular Glue | IKZF3 | 12 nM (EC50) | Not Reported | Not Specified | Not Reported | CRBN |
| MGD-22 | Molecular Glue | IKZF1, IKZF2, IKZF3 | 5.74 nM (DC50) | >90% | NCI-H929 | IKZF1, IKZF2 | CRBN |
| MGD-28 | Molecular Glue | IKZF1, IKZF2, IKZF3 | 7.1 nM (DC50) | Not Reported | Not Specified | IKZF1, IKZF2, CK1α | CRBN |
| MGD-4 | Molecular Glue | IKZF1, IKZF2, IKZF3 | 95.8 nM (DC50) | Not Reported | Not Specified | IKZF1, IKZF2 | CRBN |
| PS-RC-1 | PROTAC | IKZF1, IKZF3 | 44 nM (DC50) | Not Reported | Mino | IKZF1 | CRBN |
Signaling Pathway and Experimental Workflow
To understand the context in which these degraders operate, it is crucial to visualize the IKZF3 signaling pathway and the experimental workflow for evaluating degrader efficacy.
The diagram above illustrates the central role of IKZF3 in B-cell signaling. Activation of the B-cell receptor (BCR) can lead to the upregulation of IKZF3 through NF-κB signaling. In the nucleus, IKZF3, often in concert with IKZF1, regulates the transcription of genes essential for B-cell proliferation and differentiation, such as IL-2, MYC, and IRF4.
The evaluation of IKZF3 degraders typically involves treating cultured cells with the compound, followed by cell lysis and quantification of the remaining IKZF3 protein. Common methods for quantification include Western Blotting and the HiBiT lytic detection system. These assays allow for the determination of key performance metrics such as DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation).
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are protocols for two key assays used to characterize IKZF3 degraders.
Western Blot for IKZF3 Degradation
This protocol outlines the steps for assessing IKZF3 protein levels following degrader treatment using Western Blotting.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MM.1S or other relevant cell lines) at an appropriate density in 6-well plates.
-
Allow cells to adhere and grow overnight.
-
Treat cells with a serial dilution of the IKZF3 degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for IKZF3 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize IKZF3 band intensity to the loading control to determine the relative protein levels.
-
HiBiT Lytic Assay for IKZF3 Degradation
This protocol describes a high-throughput method to quantify IKZF3 degradation using the Nano-Glo® HiBiT Lytic Detection System.
-
Cell Line Generation:
-
Engineer a cell line (e.g., HEK293T) to endogenously express IKZF3 tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.
-
-
Cell Plating and Treatment:
-
Plate the HiBiT-tagged IKZF3 cells in a 96-well white, clear-bottom plate.
-
Treat the cells with a serial dilution of the IKZF3 degrader or vehicle control.
-
-
Lysis and Luminescence Measurement:
-
After the desired treatment duration, add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and furimazine substrate, directly to the wells.
-
Incubate at room temperature for 10 minutes to allow for cell lysis and luminescent signal generation.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of HiBiT-tagged IKZF3 protein.
-
Normalize the data to the vehicle-treated controls.
-
Plot the normalized luminescence against the degrader concentration to determine the DC50 and Dmax values using a non-linear regression model.
-
Conclusion
This compound is a potent PROTAC that effectively reduces the viability of multiple myeloma cells. Its dual targeting of IKZF3, GSPT1, and GSPT2 distinguishes it from many molecular glue-type IKZF3 degraders. While the available data indicates high potency, a comprehensive head-to-head comparison with other degraders under standardized experimental conditions is necessary for a definitive assessment of its relative efficacy and selectivity. The provided protocols and pathway diagrams offer a framework for researchers to conduct such comparative studies and further explore the therapeutic potential of targeting IKZF3.
References
A Head-to-Head Comparison: A Novel IKZF1/3 Degrader Versus Lenalidomide in Multiple Myeloma Cells
For Immediate Release
Cambridge, MA – November 27, 2025 – In the rapidly evolving landscape of targeted protein degradation, a new generation of molecular glue degraders is emerging, offering potential advantages over established therapies for multiple myeloma. This guide provides a detailed comparison of a novel, potent Ikaros and Aiolos (IKZF1 and IKZF3) molecular glue degrader, herein referred to as MG Degrader 1 (based on the publicly available data for CFT7455), and the well-established immunomodulatory agent, lenalidomide. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Introduction
Multiple myeloma is a hematological malignancy characterized by the proliferation of malignant plasma cells in the bone marrow. A key therapeutic strategy involves the targeted degradation of the lymphoid transcription factors IKZF1 and IKZF3, which are essential for the survival of myeloma cells.[1] Lenalidomide, a cornerstone of multiple myeloma treatment, functions as a molecular glue, inducing the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3 by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] Next-generation molecular glue degraders have been developed with the aim of improving upon the efficacy of lenalidomide, exhibiting enhanced potency and the ability to overcome resistance.
Mechanism of Action: A Tale of Enhanced Affinity
Both lenalidomide and this compound share a common mechanism of action: they bind to CRBN, altering its substrate specificity to recognize and target IKZF1 and IKZF3 for degradation.[1][3] However, the key difference lies in their binding affinity to CRBN. This compound has been engineered for significantly higher affinity to CRBN, which is believed to translate into more efficient and profound degradation of the target proteins.
Figure 1: Mechanism of Action of IKZF1/3 Degraders.
Quantitative Performance Comparison
The following tables summarize the available quantitative data comparing the performance of this compound and lenalidomide. It is important to note that direct head-to-head comparisons in the same experimental settings are limited in the public domain. The data for this compound is primarily compared with pomalidomide, a more potent analog of lenalidomide.
| Parameter | This compound (CFT7455) | Pomalidomide | Lenalidomide | Reference |
| CRBN Binding Affinity (IC₅₀) | ~0.4 nM | ~800-fold weaker than CFT7455 | ~2 µM |
Table 1: Cereblon (CRBN) Binding Affinity.
| Cell Line | This compound (CFT7455) IC₅₀ | Lenalidomide IC₅₀ | Reference |
| NCI-H929 | 0.05 nM | 0.15 - 7 µM (sensitive lines) | |
| RPMI-8226 | Potent (sub-micromolar) | >10 µM (resistant) | |
| U266 | Potent (sub-micromolar) | Sensitive (range not specified) |
Table 2: Anti-proliferative Activity (IC₅₀) in Multiple Myeloma Cell Lines.
| Parameter | This compound (CFT7455) | Lenalidomide/Pomalidomide | Reference |
| Degradation of IKZF1/3 | Rapid and deep degradation | Dose-dependent degradation | |
| DC₅₀ | Picomolar range | Micromolar to sub-micromolar range | |
| Dₘₐₓ | >90% degradation | Variable, generally lower than next-gen degraders |
Table 3: IKZF1/3 Degradation Efficiency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on multiple myeloma cell lines.
References
A Comparative Guide to Confirming the On-Target Effects of MG Degrader 1, a Novel BRD4 Degrader
This guide provides a comprehensive comparison of methods to validate the on-target effects of MG Degrader 1, a hypothetical PROTAC (Proteolysis Targeting Chimera) designed to degrade the Bromodomain and Extra-Terminal domain (BET) protein BRD4. We compare its performance with established BRD4 degraders, dBET1 and MZ1, and provide supporting experimental data and detailed protocols for key validation assays.
The confirmation of on-target effects is a critical step in the development of targeted protein degraders. It ensures that the observed biological effects are a direct consequence of the intended protein's degradation and not due to off-target activities. This guide outlines several orthogonal approaches to rigorously validate the on-target activity of this compound.
Direct Target Engagement and Degradation
The primary validation step is to demonstrate that this compound directly engages with and mediates the degradation of its intended target, BRD4.
Western blotting is a fundamental technique to quantify the reduction in cellular levels of the target protein.
Experimental Protocol:
-
Cell Culture and Treatment: Seed human cancer cell lines (e.g., HeLa, VCaP) at a density of 2 x 10^5 cells/well in a 6-well plate. Allow cells to adhere overnight. Treat the cells with varying concentrations of this compound, dBET1, MZ1, or a vehicle control (e.g., DMSO) for different time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. After washing, incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the BRD4 signal to a loading control (e.g., GAPDH, β-actin).
Comparative Data:
| Compound | DC50 (nM) in HeLa cells (24h) | Dmax (%) in HeLa cells (24h) |
| This compound (Hypothetical) | 15 | >95% |
| dBET1 | 25 | >90% |
| MZ1 | 50 | >90% |
DC50: Concentration at which 50% of the protein is degraded. Dmax: Maximum percentage of protein degradation.
Workflow for Western Blotting
Caption: Workflow for Western Blotting to quantify protein degradation.
Global proteomics can confirm the selectivity of the degrader by assessing its impact on the entire proteome.
Experimental Protocol:
-
Sample Preparation: Treat cells with this compound or a vehicle control for a defined period. Lyse the cells and digest the proteins into peptides.
-
TMT Labeling: Label the peptides from different treatment groups with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different conditions. Plot the changes in protein abundance to identify proteins that are significantly downregulated.
Comparative Data:
| Compound | Selectivity | Off-Targets |
| This compound (Hypothetical) | High selectivity for BRD4 | Minimal off-target degradation observed |
| dBET1 | High selectivity for BET family proteins (BRD2, BRD3, BRD4) | Few off-targets reported |
| MZ1 | High selectivity for BET family proteins | Some off-targets identified at higher concentrations |
Proteomics Workflow
Selectivity Profile of the Androgen Receptor Degrader Bavdegalutamide (ARV-110)
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Bavdegalutamide, also known as ARV-110, is a potent and orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR). As a key driver in the progression of prostate cancer, the targeted degradation of AR presents a promising therapeutic strategy. This guide provides a comprehensive overview of the selectivity profile of bavdegalutamide, presenting key experimental data and detailed methodologies to facilitate a thorough understanding of its performance against other proteins.
Quantitative Selectivity Analysis
The selectivity of bavdegalutamide has been rigorously assessed using unbiased global proteomics, primarily through mass spectrometry-based techniques. These studies confirm the high selectivity of bavdegalutamide for the Androgen Receptor.
A pivotal study in VCaP prostate cancer cells, which express wild-type AR, demonstrated the exceptional selectivity of bavdegalutamide. In these whole-cell lysate proteomic analyses, bavdegalutamide treatment led to the profound and selective degradation of the Androgen Receptor with minimal impact on the broader proteome. The raw mass spectrometry data from this study is publicly available in the PRIDE repository under the dataset identifier PXD049387.
In addition to its selectivity for wild-type AR, bavdegalutamide has been evaluated against a panel of clinically relevant AR mutants that are known to confer resistance to traditional anti-androgen therapies. The half-maximal degradation concentrations (DC50) for wild-type and various mutant AR proteins are summarized in the table below.
| Androgen Receptor Variant | Average DC50 (nM)[1] |
| Wild-type | ~1 |
| L702H | >1000 |
| T878A | 1.8 |
| H875Y | 2.1 |
| F877L | 4.6 |
| M895V | 3.5 |
Note: The DC50 values represent the concentration of bavdegalutamide required to degrade 50% of the target protein.
Mechanism of Action and Experimental Workflow
Bavdegalutamide functions by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule with one end that binds to the Androgen Receptor and the other that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.
References
A Comparative Analysis of PROTACs for GSPT1 Degradation
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of G1 to S phase transition 1 (GSPT1), a key protein in translation termination and cell cycle regulation, has emerged as a promising therapeutic strategy, particularly in oncology.[1][2] Proteolysis-targeting chimeras (PROTACs) and molecular glues are at the forefront of this approach, offering a novel modality to eliminate GSPT1 and induce cancer cell death.[1][2] This guide provides a comparative analysis of prominent GSPT1-targeting PROTACs and molecular glues, presenting their performance based on available experimental data.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules that consist of a ligand for the target protein (GSPT1), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3] By binding to both GSPT1 and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the ubiquitination of GSPT1. This ubiquitination marks GSPT1 for degradation by the 26S proteasome, leading to a reduction in its cellular levels. Molecular glues, a related class of degraders, also induce the degradation of GSPT1 by enhancing the interaction between GSPT1 and the E3 ligase Cereblon (CRBN).
Comparative Performance of GSPT1 Degraders
This section provides a comparative overview of key GSPT1 degraders, including CC-90009, MRT-2359, and GBD-9. The data presented is compiled from various preclinical studies.
Quantitative Data Summary
| Compound | Type | E3 Ligase Recruited | Target(s) | DC50 (GSPT1) | Dmax (GSPT1) | Cell Line | Key Findings & Selectivity |
| CC-90009 | Molecular Glue | CRBN | GSPT1 | Not explicitly stated, but potent degradation observed | Not explicitly stated | AML cell lines (e.g., MOLM-13) | Highly selective for GSPT1 with minimal off-target effects compared to its predecessor, CC-885. Demonstrates potent anti-proliferative activity in AML cell lines with IC50 values ranging from 3 to 75 nM. |
| MRT-2359 | Molecular Glue | CRBN | GSPT1 | 5 nM | 100% | CAL-51 | Orally bioavailable and shows preferential anti-proliferative activity in MYC-driven cancer cell lines. No degradation of IKZF1, IKZF3, and CK1α was observed. |
| GBD-9 | PROTAC/Molecular Glue Hybrid | CRBN | GSPT1, BTK | Not explicitly stated, but >90% degradation at 50 nM | >90% | DOHH2 | A dual-mechanism degrader that concurrently degrades GSPT1 and BTK. Shows greater anti-proliferative effects than single-target BTK inhibitors in various lymphoma and AML cell lines. |
| GU3341 | PROTAC | CRBN (inferred) | CDK6 (intended), GSPT1 (off-target) | Not explicitly stated | Not explicitly stated | Pediatric AML cell lines | A CDK6-targeting PROTAC that induces GSPT1 degradation as an off-target effect, contributing to its anti-leukemic activity. |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key metrics for assessing the efficacy of a degrader. Lower DC50 values indicate higher potency. Direct comparison of these values across different studies should be done with caution due to variations in experimental conditions and cell lines used.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of GSPT1 degraders. Below are generalized protocols for key experiments.
Western Blotting for GSPT1 Degradation
This protocol is used to quantify the levels of GSPT1 protein in cells following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of the GSPT1 degrader or vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for GSPT1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the GSPT1 signal to a loading control (e.g., GAPDH or β-actin) to determine the percentage of GSPT1 degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP levels, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the GSPT1 degrader or a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) illustrate the key mechanisms and workflows involved in the analysis of GSPT1 PROTACs.
Caption: Mechanism of PROTAC-mediated GSPT1 degradation.
Caption: Experimental workflow for evaluating GSPT1 PROTACs.
Conclusion
The development of PROTACs and molecular glues targeting GSPT1 represents a significant advancement in precision medicine. Compounds like CC-90009 and MRT-2359 have demonstrated high selectivity and potent anti-cancer activity in preclinical models, with MRT-2359 also showing oral bioavailability. The dual-targeting approach of GBD-9 highlights the potential for innovative strategies to overcome drug resistance. As more clinical data becomes available, the therapeutic potential of GSPT1 degraders will become clearer. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers working to advance this exciting class of therapeutics.
References
Validating the Targets of MG Degrader 1: A Comparative Guide Using Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of MG degrader 1 in wild-type versus knockout cell lines to validate its intended targets: Ikaros Family Zinc Finger 3 (IKZF3), G1 to S Phase Transition 1 (GSPT1), and G1 to S Phase Transition 2 (GSPT2). By employing CRISPR-Cas9 technology to generate knockout cell lines for each target, researchers can unequivocally demonstrate the on-target activity and downstream effects of this potent proteolysis-targeting chimera (PROTAC).
Data Presentation
The following tables summarize the expected quantitative data from key experiments designed to validate the targets of this compound.
Table 1: Effect of this compound on Target Protein Levels
| Cell Line | Target Knockout | This compound (100 nM) Treatment (24h) | IKZF3 Protein Level (% of WT Control) | GSPT1 Protein Level (% of WT Control) | GSPT2 Protein Level (% of WT Control) |
| Wild-Type (WT) | None | - | 100% | 100% | 100% |
| Wild-Type (WT) | None | + | <5% | <5% | <10% |
| IKZF3 KO | IKZF3 | + | 0% | <5% | <10% |
| GSPT1 KO | GSPT1 | + | <5% | 0% | <10% |
| GSPT2 KO | GSPT2 | + | <5% | <5% | 0% |
Table 2: Effect of this compound on Cell Viability
| Cell Line | Target Knockout | This compound IC50 (nM) |
| Wild-Type (WT) | None | 1.5 |
| IKZF3 KO | IKZF3 | > 1000 |
| GSPT1 KO | GSPT1 | > 1000 |
| GSPT2 KO | GSPT2 | > 1000 |
| CRBN KO | Cereblon | > 10,000 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Generation of Knockout Cell Lines using CRISPR-Cas9
Objective: To create cell lines lacking the expression of IKZF3, GSPT1, or GSPT2.
Materials:
-
Wild-type cancer cell line (e.g., MM.1S)
-
Lentiviral vectors co-expressing Cas9 nuclease and a single guide RNA (sgRNA) targeting IKZF3, GSPT1, or GSPT2
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Polybrene
-
Puromycin
-
96-well plates for single-cell cloning
Protocol:
-
sgRNA Design and Cloning: Design and clone sgRNAs targeting early exons of IKZF3, GSPT1, and GSPT2 into a lentiviral vector that also expresses Cas9 and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the target cancer cell line with the lentivirus in the presence of polybrene.
-
Selection: Select for transduced cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: Isolate single cells from the puromycin-resistant population by serial dilution into 96-well plates.
-
Knockout Validation: Expand individual clones and validate the knockout of the target protein by Western blot and Sanger sequencing of the genomic DNA at the sgRNA target site to confirm the presence of frameshift mutations.
Western Blot Analysis
Objective: To quantify the levels of IKZF3, GSPT1, and GSPT2 proteins following treatment with this compound.
Materials:
-
Wild-type and knockout cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against IKZF3, GSPT1, GSPT2, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment: Seed wild-type and knockout cells and treat with the desired concentrations of this compound for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system. Quantify band intensities using image analysis software.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in wild-type and knockout cell lines.
Materials:
-
Wild-type and knockout cell lines
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 values using a non-linear regression curve fit.
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathways of IKZF3 and GSPT1/2 targeted by this compound.
Experimental Workflow
Caption: Experimental workflow for validating this compound targets.
Logical Relationship
Caption: Logical framework for target validation using knockout cell lines.
A Head-to-Head Battle for Protein Knockdown: MG Degrader 1 vs. Molecular Glues
For researchers, scientists, and drug development professionals navigating the rapidly evolving landscape of targeted protein degradation, the choice between different degrader modalities can be complex. This guide provides a comprehensive comparison of MG Degrader 1, a potent PROTAC (Proteolysis Targeting Chimera), and the class of molecular glues, offering insights into their mechanisms, performance, and the experimental frameworks used for their evaluation.
At the forefront of therapeutic innovation, both PROTACs and molecular glues offer the unprecedented ability to eliminate disease-causing proteins rather than merely inhibiting them. This guide delves into a direct comparison, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways to empower informed decisions in research and development.
At a Glance: Performance Comparison
The following table summarizes the key performance characteristics of this compound and representative molecular glues against their respective targets.
| Degrader | Type | Target(s) | Cell Line | Potency (DC₅₀/EC₅₀) | Maximum Degradation (Dₘₐₓ) | E3 Ligase Recruited |
| This compound | PROTAC | IKZF3, GSPT1, GSPT2 | MM.1S | 1.385 nM (EC₅₀)[1] | Data not publicly available | Not specified |
| Pomalidomide | Molecular Glue | IKZF1, IKZF3 | MM.1S | Time-dependent degradation observed[2][3] | Substantial degradation observed[2][3] | CRBN |
| CC-90009 | Molecular Glue | GSPT1 | AML cell lines | ~21 nM (Average EC₅₀) | >90% in patient cells | CRBN |
| FL2-14 | Molecular Glue | GSPT2 | RKO | Selective degradation observed | Significant downregulation | CRBN |
Delving into the Mechanisms of Action
This compound: The PROTAC Approach
This compound is a heterobifunctional molecule, the hallmark of a PROTAC. It acts as a bridge, simultaneously binding to the target proteins—IKZF3, GSPT1, and GSPT2—and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the cell's proteasome.
Molecular Glues: Reshaping the E3 Ligase Landscape
Molecular glues, in contrast, are smaller, monovalent compounds. They function by binding directly to an E3 ligase, typically Cereblon (CRBN), and altering its surface. This conformational change creates a new binding interface that can now recognize and recruit "neosubstrate" proteins for ubiquitination and degradation. Prominent examples include the immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, which induce the degradation of the transcription factors IKZF1 and IKZF3.
Signaling Pathways Under Scrutiny
The degradation of IKZF3, GSPT1, and GSPT2 has profound effects on cellular signaling, particularly in the context of cancer.
IKZF1/3 Degradation Pathway:
The degradation of Ikaros (IKZF1) and Aiolos (IKZF3), key transcription factors in lymphoid development, is a clinically validated anti-cancer strategy, particularly in multiple myeloma. Their removal disrupts the transcriptional network essential for myeloma cell survival.
GSPT1/2 Degradation Pathway:
GSPT1 (eukaryotic peptide chain release factor GTP-binding subunit 3a) and its homolog GSPT2 are crucial for translation termination. Their degradation leads to translational readthrough and triggers the integrated stress response, which can induce apoptosis in cancer cells.
Experimental Corner: Protocols for Evaluation
Accurate and reproducible experimental data are the bedrock of degrader development. Below are detailed methodologies for key experiments.
Experimental Workflow for Degrader Comparison:
A systematic approach is crucial for comparing the efficacy and selectivity of different degraders.
Protocol 1: Western Blot for Protein Degradation
This is a fundamental technique to visualize and quantify the degradation of a target protein.
-
Cell Seeding and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. After overnight adherence, treat cells with a range of degrader concentrations for various time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate protein lysates on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against the target protein (e.g., anti-IKZF3, anti-GSPT1, anti-GSPT2) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum degradation).
Protocol 2: Quantitative Proteomics for Selectivity Profiling
This powerful technique provides a global view of protein abundance changes upon degrader treatment, revealing both on-target and off-target effects.
-
Sample Preparation: Treat cells with the degrader at a fixed concentration (e.g., 10x DC₅₀) and a vehicle control for a specific duration. Harvest and lyse the cells.
-
Protein Digestion and Labeling (TMT): Digest protein lysates into peptides with trypsin. Label the peptides from each condition with tandem mass tags (TMT), allowing for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by mass spectrometry to identify and quantify thousands of proteins.
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Perform statistical analysis to determine proteins that are significantly up- or downregulated in the degrader-treated samples compared to the control. This reveals the selectivity of the degrader.
Conclusion
Both this compound and molecular glues represent powerful tools for inducing targeted protein degradation. This compound, as a PROTAC, demonstrates high potency in the low nanomolar range for its targets. Molecular glues, while sometimes exhibiting lower potency, have the advantage of smaller size and often more drug-like properties. The choice between these modalities will depend on the specific therapeutic context, including the desired potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a robust framework for the head-to-head comparison of these and other emerging degrader technologies, ultimately accelerating the development of novel therapeutics that harness the power of targeted protein degradation.
References
Evaluating the Synergistic Effects of MG Degrader 1 with Other Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation has opened new avenues in cancer therapy. Proteolysis-targeting chimeras (PROTACs) and molecular glues offer a novel modality to eliminate pathogenic proteins. This guide provides a comparative analysis of the potential synergistic effects of MG degrader 1, a PROTAC that targets Ikaros Family Zinc Finger Protein 3 (IKZF3), G1 to S phase transition protein 1 (GSPT1), and GSPT2 for degradation, with other anti-cancer therapies.[1][2][3] While specific combination studies on this compound are not yet publicly available, this guide draws upon preclinical data from other degraders targeting the same key proteins to illustrate the potential for synergistic efficacy.
Mechanism of Action: A Dual Approach to Cancer Cell Demise
This compound functions by hijacking the body's own ubiquitin-proteasome system to selectively destroy its target proteins. The degradation of IKZF3 and GSPT1 offers a potent two-pronged attack on cancer cells:
-
IKZF3 Degradation: IKZF3 (also known as Aiolos) is a transcription factor crucial for the survival and proliferation of various hematological malignancies, including multiple myeloma. Its degradation leads to cell cycle arrest and apoptosis.
-
GSPT1 Degradation: GSPT1 is a translation termination factor. Its degradation has been shown to induce a p53-independent cell death pathway in cancer cells, making it an attractive target, especially in tumors with mutated p53.[4]
The simultaneous degradation of both proteins by a single agent like this compound suggests a broad therapeutic window and the potential to overcome resistance mechanisms.
Synergistic Potential with Other Therapies
The unique mechanisms of action of IKZF3 and GSPT1 degraders suggest strong potential for synergy with a range of other cancer treatments. Preclinical evidence from analogous degraders supports this hypothesis.
Combination with Dexamethasone in Multiple Myeloma
CFT7455, a potent degrader of IKZF1 and IKZF3, has demonstrated significant synergy with dexamethasone, a cornerstone of multiple myeloma therapy.[5]
Table 1: In Vivo Efficacy of CFT7455 as a Single Agent and in Combination with Dexamethasone in a RPMI-8226 Multiple Myeloma Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition | Survival Improvement |
| Vehicle | - | - | - |
| CFT7455 | 0.1 mg/kg, daily | Significant tumor regression | - |
| Dexamethasone | Weekly | Moderate tumor growth inhibition | - |
| CFT7455 + Dexamethasone | 0.1 mg/kg, daily (CFT7455) + Weekly (Dexamethasone) | More active than either agent alone | Significant survival improvement |
*Data is qualitative as presented in the source.
Combination with Standard-of-Care Agents in Hematological Malignancies
MGD-28, a degrader of IKZF1/2/3 and CK1α, has shown pronounced synergistic efficacy when combined with a BRD9 inhibitor in multiple myeloma models. This suggests that targeting multiple pathways simultaneously can lead to enhanced anti-tumor activity.
Combination with BCL-XL Inhibitors in T-cell Acute Lymphoblastic Leukemia
A dual MYC/GSPT1 degrader, GT19715, exhibited synergistic cell death when combined with BCL-XL inhibition in preclinical models of T-cell acute lymphoblastic leukemia (T-ALL). This highlights the potential of GSPT1 degradation to sensitize cancer cells to apoptosis-inducing agents.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by IKZF3 and GSPT1 degradation and a typical experimental workflow for evaluating synergistic effects.
Caption: Mechanism of action of this compound and its downstream effects.
Caption: Experimental workflow for evaluating synergistic effects.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments used to evaluate the synergistic effects of protein degraders.
Cell Viability and Synergy Analysis
Objective: To determine the anti-proliferative effects of this compound alone and in combination with another therapeutic agent and to quantify the synergy.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MM.1S for multiple myeloma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a dose-response matrix of this compound and the combination drug. Include single-agent and vehicle controls.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Measure cell viability using a commercial assay such as CellTiter-Glo® (Promega) or MTS assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each agent. Determine the combination index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Western Blotting for Protein Degradation
Objective: To confirm the degradation of target proteins (IKZF3, GSPT1) and assess the modulation of downstream signaling pathways.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination drug, or both for the desired time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against IKZF3, GSPT1, and relevant downstream markers (e.g., c-Myc, IRF4, cleaved PARP) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize protein levels.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another therapy in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) and subcutaneously implant cancer cells (e.g., RPMI-8226) to establish tumors.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into different treatment groups (Vehicle, this compound alone, combination drug alone, and the combination of both).
-
Drug Administration: Administer the drugs according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor the body weight of the mice as an indicator of toxicity.
-
Efficacy Endpoints: The primary endpoints are tumor growth inhibition (TGI) and overall survival. TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle group.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors can be harvested to assess target protein degradation by Western blotting or immunohistochemistry.
Conclusion
While direct experimental data on the synergistic effects of this compound is still emerging, the preclinical evidence from analogous degraders targeting IKZF3 and GSPT1 is highly promising. The unique and dual mechanism of action of this compound suggests a strong rationale for its combination with a variety of anti-cancer agents, including standard chemotherapy, targeted therapies, and immunotherapy. The experimental frameworks outlined in this guide provide a robust starting point for researchers to investigate and validate these potential synergistic interactions, with the ultimate goal of developing more effective and durable cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | IKZF3 PROTAC降解剂 | MCE [medchemexpress.cn]
- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Comparative Analysis of MG Degrader 1: A Cross-Reactivity and Selectivity Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of MG degrader 1, a Proteolysis Targeting Chimera (PROTAC) designed to degrade specific cellular proteins. Due to the limited availability of direct cross-reactivity studies for this compound, this document focuses on its known primary targets and compares its potential selectivity profile with that of other relevant degraders, particularly those targeting similar proteins. The experimental data and protocols presented are based on established methodologies in the field of targeted protein degradation.
Introduction to this compound
This compound is a PROTAC that recruits an E3 ubiquitin ligase to induce the degradation of its target proteins.[1] Its primary identified targets are:
-
Ikaros Family Zinc Finger Protein 3 (IKZF3)
-
G1 to S Phase Transition 1 (GSPT1)
-
G1 to S Phase Transition 2 (GSPT2) [1]
The degradation of these proteins can have significant implications in various cellular processes, making the selectivity of the degrader a critical aspect of its therapeutic potential.
Data Presentation: Comparative Selectivity
The following table summarizes the known targets of this compound and provides a comparison with other degraders that target some of the same proteins. This comparison is based on publicly available information and is intended to provide a general understanding of the selectivity landscape.
| Degrader | Primary Target(s) | Known Off-Targets/Cross-Reactivity | E3 Ligase Recruited | Reference |
| This compound | IKZF3, GSPT1, GSPT2 | Not explicitly reported. As a Cereblon-based degrader, potential for cross-reactivity with other neosubstrates like IKZF1 is possible. | Cereblon (presumed) | [1] |
| Selective GSPT1/2 Degraders (e.g., SJ6986) | GSPT1, GSPT2 | High selectivity over IKZF1/3. | Cereblon | [2] |
| CC-885 | GSPT1 | IKZF1, IKZF3, and other proteins. | Cereblon | [3] |
| Pomalidomide (IMiD) | IKZF1, IKZF3 | GSPT1 (weakly) | Cereblon |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and assess the selectivity of degraders like this compound, specific experimental workflows are employed. These typically involve confirming on-target degradation, identifying off-target effects, and validating the mechanism of degradation.
Degrader Mechanism of Action
The following diagram illustrates the general mechanism of a PROTAC degrader like this compound.
Caption: General mechanism of action for a PROTAC degrader.
Experimental Workflow for Selectivity Profiling
A typical workflow to assess the selectivity of a novel degrader involves a combination of targeted and global proteomics approaches.
Caption: Workflow for assessing degrader selectivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of degrader performance. Below are standard protocols for key experiments used in cross-reactivity studies.
Western Blot for Protein Degradation
Objective: To quantify the degradation of specific target proteins (e.g., IKZF3, GSPT1) and potential off-targets (e.g., IKZF1) following treatment with a degrader.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the degrader (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein lysate in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies specific for the target proteins and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Quantitative Mass Spectrometry-Based Proteomics
Objective: To obtain a global, unbiased profile of protein abundance changes across the proteome following degrader treatment to identify both on-target and off-target effects.
Methodology:
-
Sample Preparation:
-
Treat cells with the degrader and a vehicle control for a time point determined to be optimal for on-target degradation with minimal secondary effects (typically < 6 hours).
-
Harvest cells and lyse them in a buffer compatible with mass spectrometry.
-
Quantify protein concentration.
-
-
Protein Digestion and Labeling:
-
Reduce, alkylate, and digest proteins into peptides using an enzyme such as trypsin.
-
Label peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Combine labeled peptide samples and fractionate them using liquid chromatography (LC).
-
Analyze the peptide fractions by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Process raw mass spectrometry data using specialized software to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significant changes in abundance between the degrader-treated and control samples.
-
Visualize the data using volcano plots to highlight proteins with both statistically significant and large-magnitude changes.
-
Conclusion
This compound shows promise in targeting IKZF3, GSPT1, and GSPT2. However, a comprehensive understanding of its cross-reactivity profile requires further investigation through rigorous proteomics studies. By comparing its known targets with those of other well-characterized degraders and employing the standardized experimental protocols outlined in this guide, researchers can better position this compound in the landscape of targeted protein degradation and advance its potential for therapeutic development. It is crucial to perform head-to-head comparisons with relevant alternative degraders to fully elucidate its selectivity and potential advantages.
References
The PROTAC Advantage: A Comparative Analysis of MG Degrader 1 Versus Traditional Inhibitors
For researchers and professionals in drug development, the emergence of targeted protein degradation offers a paradigm shift from conventional inhibitor-based therapies. This guide provides a detailed comparison of MG degrader 1, a Proteolysis Targeting Chimera (PROTAC), against traditional molecular glue degraders, lenalidomide and iberdomide, for the degradation of the therapeutic targets Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma.
This compound is a PROTAC that induces the degradation of the transcription factors IKZF1, IKZF3, and the translation termination factor GSPT1.[1] In contrast, lenalidomide and iberdomide are established immunomodulatory drugs (IMiDs) that function as "molecular glues" to induce the degradation of IKZF1 and IKZF3. While technically also degraders, they represent the conventional therapeutic approach for this target class. This guide will objectively assess the advantages of the PROTAC technology embodied by this compound over these traditional agents, supported by available preclinical data.
Superior Potency and Efficacy of this compound
A key advantage of PROTACs lies in their catalytic mechanism of action, which allows for substoichiometric concentrations to achieve profound and sustained protein degradation. This often translates to higher potency compared to traditional inhibitors that require continuous target occupancy.
Preclinical data in the multiple myeloma cell line MM.1S demonstrates the exceptional potency of this compound, with a half-maximal effective concentration (EC50) of 1.385 nM for its anti-proliferative effects.[1] While direct head-to-head studies are not yet publicly available, this value suggests a potentially higher potency compared to the micromolar concentrations often required for lenalidomide to exert its full effects in some contexts.
| Compound | Mechanism | Target(s) | Cell Line | Potency (EC50/IC50/DC50) | Citation |
| This compound | PROTAC | IKZF1, IKZF3, GSPT1, GSPT2 | MM.1S | 1.385 nM (EC50) | [1][2] |
| Iberdomide | Molecular Glue | IKZF1, IKZF3 | Multiple Myeloma Cells | Potent degradation and immune modulation | [3] |
| Lenalidomide | Molecular Glue | IKZF1, IKZF3 | Multiple Myeloma Cells | Effective in vitro and in vivo | |
| Other Molecular Glues (for reference) | Molecular Glue | IKZF1, IKZF3 | Various | MGD-28: DC50 IKZF1 = 3.8 nM, IKZF3 = 7.1 nM |
Overcoming Resistance
A significant challenge with traditional inhibitors, including molecular glues, is the development of resistance, often through mutations in the target protein or the E3 ligase. PROTACs, with their distinct binding modes and ability to degrade the entire protein, may overcome such resistance mechanisms. Iberdomide has shown promise in patients with relapsed/refractory multiple myeloma, suggesting it can overcome resistance to earlier-generation IMiDs like lenalidomide. The development of PROTACs like this compound represents a further step in potentially addressing resistance to even next-generation molecular glues.
Broader Target Scope
The modular nature of PROTACs allows for the targeting of proteins that have been historically considered "undruggable" due to the lack of a functional active site for inhibition. By only requiring a binding pocket for the target ligand portion of the PROTAC, a much broader range of the proteome becomes accessible for therapeutic intervention.
Signaling Pathway and Mechanism of Action
Both this compound and the traditional molecular glues, lenalidomide and iberdomide, hijack the body's own ubiquitin-proteasome system to achieve targeted protein degradation. They bring the target protein into proximity with an E3 ubiquitin ligase, leading to polyubiquitination of the target and its subsequent degradation by the proteasome. The key difference lies in how this proximity is achieved.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed protocols for key experiments are provided below.
Western Blot for IKZF1/3 Degradation
This protocol details the methodology to quantify the degradation of IKZF1 and IKZF3 in MM.1S cells following treatment with this compound, lenalidomide, or iberdomide.
1. Cell Culture and Treatment:
-
Culture MM.1S cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Treat cells with a dose-response range of this compound, lenalidomide, and iberdomide (e.g., 0.1 nM to 10 µM) for various time points (e.g., 4, 8, 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL detection reagent and an imaging system.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the intensity of IKZF1 and IKZF3 bands to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values from dose-response curves.
Cell Viability Assay
This protocol outlines the procedure to assess the anti-proliferative effects of the compounds on MM.1S cells.
1. Cell Seeding:
-
Seed MM.1S cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
2. Compound Treatment:
-
Prepare serial dilutions of this compound, lenalidomide, and iberdomide.
-
Treat the cells with the compounds for 72 hours. Include a vehicle control.
3. Viability Measurement (using CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
4. Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.
-
Calculate the IC50 (concentration for 50% inhibition of cell viability) values from dose-response curves using non-linear regression.
Logical Advantages of this compound (PROTAC)
The inherent design of PROTACs offers several theoretical and practical advantages over molecular glue degraders.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for MG Degrader 1
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount, extending beyond the bench to the proper disposal of chemical reagents. This guide provides essential, step-by-step instructions for the safe and compliant disposal of MG degrader 1, a potent PROTAC (Proteolysis Targeting Chimera) degrader of IKZF3, GSPT1, and GSPT2.[1][2] Given the nature of such bioactive molecules, all waste generated from its use must be managed as hazardous chemical waste to ensure the safety of laboratory personnel and environmental protection.
Core Principles for Disposal
The disposal of this compound must align with the guidelines for hazardous chemical waste management. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[3][4] The foundational principles for its disposal are waste minimization, proper segregation, and adherence to institutional and regulatory protocols.
Waste Minimization: To curtail the volume of hazardous waste, it is prudent to order and prepare only the necessary quantities of this compound for your experiments.
Segregation: All waste streams contaminated with this compound must be meticulously separated from other laboratory waste.[5] This includes distinct containers for solid and liquid waste.
Institutional Compliance: It is imperative to strictly follow your institution's Environmental Health and Safety (EHS) guidelines for hazardous waste disposal. These procedures are designed to comply with regulations such as the Resource Conservation and Recovery Act (RCRA).
Quantitative Data Summary
| Waste Type | Container Requirement | Labeling Information | Storage Location |
| Solid Waste | Puncture-resistant, with a secure lid | "Hazardous Waste," "this compound," "Solid Waste" | Designated Satellite Accumulation Area |
| Liquid Waste | Chemically compatible, leak-proof with a secure screw-top cap (e.g., HDPE bottle) | "Hazardous Waste," "this compound," "Liquid Waste" | Designated Satellite Accumulation Area |
| Empty Containers | Original container | Deface original label, mark as "Empty" | Designated area for empty containers |
Experimental Protocol for Disposal
Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Lab coat
-
Chemical-resistant gloves
Step 1: Segregation and Collection of Waste
Establish clearly marked waste containers in the immediate vicinity where work with this compound is being performed. All items that come into contact with the compound are to be considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials. Collect these items in a designated, puncture-resistant container with a secure lid.
-
Liquid Waste: This encompasses unused stock solutions, experimental media containing the compound, and the initial rinse from decontaminating glassware. Collect all liquid waste in a compatible, leak-proof container, such as a high-density polyethylene (HDPE) bottle, with a secure screw-top cap. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.
Step 2: Labeling and Storage
Properly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the type of waste (solid or liquid). Store the sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until they are ready for pickup by your institution's waste management service.
Step 3: Decontamination of Non-Disposable Items
All non-disposable equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated. Use a suitable solvent to rinse glassware and equipment. The initial rinsate must be collected and disposed of as liquid hazardous waste. Subsequent rinses may be managed according to your institution's standard procedures.
Step 4: Disposal of Empty Containers
An empty container that has held this compound should be managed as hazardous waste unless properly decontaminated. For complete decontamination, triple rinse the container with a solvent capable of removing the compound. The rinsate from this process must be collected and disposed of as liquid hazardous waste. After triple rinsing, deface the original label, mark the container as "Empty," and dispose of it according to your institution's guidelines for decontaminated containers.
Step 5: Arrange for Waste Pickup
Once your waste containers are full or ready for disposal, follow your institution's specific procedures to request a pickup from the EHS or hazardous waste management department.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling MG degrader 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of MG Degrader 1, a potent research chemical. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE.[1]
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][2] | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][2] | Prevents skin contact and absorption. |
| Body Protection | A laboratory coat must be worn. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is strongly recommended for handling the solid compound and preparing stock solutions. | Minimizes inhalation exposure to the potent compound. |
Always inspect PPE for damage before use and ensure proper fit.
Operational Plan: Handling and Storage
Proper handling and storage protocols are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Receiving and Unpacking:
-
Visually inspect the package for any signs of damage or leakage upon arrival.
-
Wear appropriate PPE, including a lab coat, gloves, and eye protection, when unpacking the compound.
-
Confirm that the container is properly labeled and sealed.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed when not in use.
-
Store away from incompatible materials. Always consult the Safety Data Sheet (SDS) for specific incompatibility information.
Preparation of Solutions:
-
All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation risk.
-
Use appropriate glassware and equipment, ensuring it is clean and dry to prevent contamination.
-
Clearly label all solutions with the chemical name, concentration, date of preparation, and your initials.
A logical workflow for preparing to work with this compound is outlined below.
Caption: Workflow for safe preparation of this compound solutions.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response:
-
Alert others in the immediate area.
-
Evacuate the area if the spill is large or the substance is highly volatile.
-
Contain the spill using a chemical spill kit.
-
Clean up the spill according to your institution's established procedures, wearing appropriate PPE.
-
Dispose of all contaminated materials as hazardous waste.
The following diagram illustrates the decision-making process for responding to a chemical spill.
Caption: Decision tree for chemical spill response.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Do not dispose of this compound or its solutions down the drain.
-
Collect all solid and liquid waste in clearly labeled, sealed, and chemically compatible containers.
-
Segregate waste streams to avoid mixing incompatible chemicals.
Container Management:
-
Ensure waste containers are in good condition and have secure, leak-proof closures.
-
Label hazardous waste containers with the words "Hazardous Waste," the full chemical name, and the associated hazards.
Disposal Procedure:
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for waste pickup.
By adhering to these guidelines, you contribute to a safe and compliant laboratory environment for yourself and your colleagues. Always prioritize safety and consult your institution's Chemical Hygiene Plan for comprehensive safety protocols.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
